Product packaging for Molindone(Cat. No.:CAS No. 7416-34-4)

Molindone

Katalognummer: B1677401
CAS-Nummer: 7416-34-4
Molekulargewicht: 276.37 g/mol
InChI-Schlüssel: KLPWJLBORRMFGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Molindone (CAS 7416-34-4) is an antipsychotic compound with the molecular formula C16H24N2O2 and a molecular weight of 276.38 g/mol . It is supplied as an Active Pharmaceutical Ingredient (API) for research applications . In clinical settings, this compound has been used in the management of schizophrenia . Its primary mechanism of action is believed to be the antagonism of dopamine D2 receptors in the brain's limbic system, which decreases dopamine activity and diminishes symptoms of psychosis . Pharmacological profiling indicates that this compound is a potent D2 receptor antagonist and also shows antagonistic activity at serotonin receptors such as 5-HT2B, while having little to no significant affinity for muscarinic cholinergic or histamine H1 receptors . This unique receptor profile may contribute to its distinct side effect characteristics, which differ from many other antipsychotics; notably, its use is associated with weight loss rather than weight gain . Beyond its historical use, this compound remains a subject of ongoing scientific investigation. It is currently being studied in extended-release form for potential applications in treating impulsive aggression in children and adolescents with ADHD . From a chemical perspective, this compound is a dihydroindole derivative, making it structurally distinct from other major classes of antipsychotics . The compound is rapidly absorbed and undergoes extensive hepatic metabolism, producing numerous metabolites, some of which may be pharmacologically active . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24N2O2 B1677401 Molindone CAS No. 7416-34-4

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-ethyl-2-methyl-5-(morpholin-4-ylmethyl)-1,5,6,7-tetrahydroindol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-3-13-11(2)17-14-5-4-12(16(19)15(13)14)10-18-6-8-20-9-7-18/h12,17H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPWJLBORRMFGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC2=C1C(=O)C(CC2)CN3CCOCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15622-65-8 (mono-hydrochloride)
Record name Molindone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007416344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9023332
Record name Molindone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Molindone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015555
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

WHITE CRYSTALLINE POWDER; FREELY SOL IN WATER & ALCOHOL /HYDROCHLORIDE/, 4.74e-01 g/L
Record name MOLINDONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3131
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Molindone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015555
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

CRYSTALS

CAS No.

7416-34-4
Record name (±)-Molindone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7416-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Molindone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007416344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Molindone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01618
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Molindone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Molindone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOLINDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT3Y3QMF8N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MOLINDONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3131
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Molindone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015555
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

180-181 °C, 180.5 °C
Record name Molindone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01618
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MOLINDONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3131
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Molindone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015555
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Molindone's Mechanism of Action in Schizophrenia: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Molindone, a dihydroindolone derivative antipsychotic, exerts its therapeutic effects in schizophrenia primarily through potent antagonism of dopamine (B1211576) D2 receptors. This action is central to mitigating the positive symptoms of the disorder. While historically classified as a typical antipsychotic, this compound exhibits a nuanced pharmacological profile that includes moderate affinity for the serotonin (B10506) 5-HT2B receptor and a unique, dose-dependent irreversible inhibition of monoamine oxidase type A (MAO-A) by one of its metabolites. This multifaceted mechanism contributes to its distinct clinical characteristics, including a lower propensity for weight gain compared to other antipsychotic agents. This guide provides a comprehensive technical overview of this compound's receptor binding profile, downstream signaling pathways, and the experimental methodologies used to elucidate its mechanism of action.

Receptor Binding Affinity

This compound's interaction with various neurotransmitter receptors has been quantified through in vitro radioligand binding assays. The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Quantitative Data: Receptor Binding Affinities of this compound

The following table summarizes the Ki values for this compound at various human receptors, primarily sourced from the NIMH Psychoactive Drug Screening Program (PDSP) database.

ReceptorMean Ki (nM)RadioligandSource Tissue/Cell Line
Dopamine Receptors
D22.5[3H]SpiperoneCHO cells
D311.2[3H]SpiperoneCHO cells
D49.8[3H]SpiperoneCHO cells
D11,200[3H]SCH23390CHO cells
D5Not Available--
Serotonin Receptors
5-HT2B80.8[3H]LSDCHO-K1 cells
5-HT2A14,000 (IC50)Not SpecifiedCHO cells
5-HT1A>10,000[3H]8-OH-DPATCHO cells
5-HT2C>10,000[3H]MesulergineCHO cells
Adrenergic Receptors
α2A2,300[3H]RauwolscineHEK-293 cells
α1A>10,000[3H]PrazosinHEK-293 cells
Histamine Receptors
H1>10,000[3H]PyrilamineCHO cells
Muscarinic Receptors
M1>10,000[3H]PirenzepineCHO cells

Note: Some values are presented as IC50, which is the concentration of a drug that inhibits a specific biological or biochemical function by 50%. While related to Ki, it is not identical.

Core Signaling Pathways

This compound's antipsychotic action is initiated by its binding to and antagonism of key G-protein coupled receptors (GPCRs), primarily the dopamine D2 receptor.

Dopamine D2 Receptor Antagonism

The prevailing hypothesis for the antipsychotic efficacy of drugs like this compound is the blockade of D2 receptors in the mesolimbic pathway of the brain.[1][2] This is thought to normalize the hyperactivity of dopaminergic neurotransmission associated with the positive symptoms of schizophrenia.[1] D2 receptors are coupled to Gαi/o proteins.[3] Antagonism by this compound blocks the downstream signaling cascade that is normally initiated by dopamine.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates This compound This compound This compound->D2R Blocks G_protein Gαi/o Protein D2R->G_protein Activates Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruits (blocked by this compound) AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Reduces production of PKA Protein Kinase A cAMP->PKA Decreased Activation Downstream Downstream Signaling (e.g., Gene Expression, Ion Channel Regulation) PKA->Downstream Modulates

Figure 1: this compound's antagonism of the Dopamine D2 receptor signaling pathway.
Serotonin 5-HT2B Receptor Antagonism

This compound also demonstrates antagonistic activity at 5-HT2B receptors.[4] The 5-HT2B receptor is coupled to Gαq proteins, and its activation leads to the stimulation of phospholipase C (PLC). The clinical significance of 5-HT2B antagonism in the context of schizophrenia is still under investigation, but it may contribute to this compound's unique side effect profile.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin (5-HT) HT2BR 5-HT2B Receptor Serotonin->HT2BR Activates This compound This compound This compound->HT2BR Blocks Gq Gαq Protein HT2BR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates

Figure 2: this compound's antagonism of the Serotonin 5-HT2B receptor signaling pathway.
Monoamine Oxidase-A (MAO-A) Inhibition

A distinctive feature of this compound is the irreversible inhibition of MAO-A by one of its metabolites.[5] This effect is dose-dependent and may contribute to the antidepressant-like effects observed in preclinical studies.[5] MAO-A is a key enzyme in the degradation of monoamine neurotransmitters, including serotonin and norepinephrine.

Key Experimental Protocols

The following sections outline the generalized methodologies for the key experiments used to characterize this compound's mechanism of action.

Radioligand Binding Assays

These assays are used to determine the affinity of a drug for a specific receptor.

Objective: To determine the Ki of this compound for various neurotransmitter receptors.

General Protocol:

  • Membrane Preparation: Membranes from cells expressing the receptor of interest (e.g., CHO cells transfected with the human D2 receptor) or from specific brain regions are prepared by homogenization and centrifugation.

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]Spiperone for D2 receptors) and varying concentrations of the unlabeled competitor drug (this compound).

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

A Prepare Cell Membranes with Target Receptors B Incubate Membranes with Radioligand and this compound A->B C Separate Bound and Unbound Ligands (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Calculate IC50 and Ki (Data Analysis) D->E

Figure 3: General workflow for a radioligand binding assay.
In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals.

Objective: To measure the effect of this compound administration on dopamine and serotonin levels in brain regions such as the striatum and prefrontal cortex.

General Protocol:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest in an anesthetized animal.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

  • Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the dialysis membrane into the aCSF, which is then collected in timed fractions.

  • Analysis: The concentration of neurotransmitters in the dialysate is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Drug Administration: this compound is administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).

In Vivo Single-Unit Electrophysiology

This technique is used to record the electrical activity (action potentials) of individual neurons in vivo.

Objective: To determine the effect of this compound on the firing rate and pattern of dopamine neurons in the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc).

General Protocol:

  • Electrode Implantation: A microelectrode is stereotaxically lowered into the VTA or SNc of an anesthetized animal.

  • Neuron Identification: Dopaminergic neurons are identified based on their characteristic slow, irregular firing pattern and long-duration action potentials.

  • Baseline Recording: The spontaneous firing rate of the neuron is recorded.

  • Drug Administration: this compound is administered intravenously, and changes in the neuron's firing rate and pattern are recorded.

  • Data Analysis: The firing rate (spikes per second) is analyzed before and after drug administration.

Conclusion

This compound's primary mechanism of action in schizophrenia is the potent antagonism of dopamine D2 receptors, which is consistent with the dopamine hypothesis of the disorder. Its additional interactions with 5-HT2B receptors and the unique MAO-A inhibitory property of its metabolite likely contribute to its distinct clinical profile, including its favorable metabolic properties. The experimental methodologies detailed in this guide have been instrumental in delineating this complex pharmacological profile, providing a solid foundation for further research and the development of novel antipsychotic agents.

References

Molindone's Interaction with the Dopamine D2 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the binding affinity of molindone for the dopamine (B1211576) D2 receptor (D2R), a key interaction in its mechanism of action for the treatment of schizophrenia. This document outlines quantitative binding data, detailed experimental methodologies for determining receptor affinity, and the core signaling pathways associated with D2 receptor antagonism.

Executive Summary

This compound is an antipsychotic agent whose therapeutic effects are primarily attributed to its antagonism of the dopamine D2 receptor.[1] Understanding the precise binding affinity and functional consequences of this interaction is critical for drug development and neuroscience research. This guide synthesizes available data on this compound's D2R binding constants (IC₅₀), details the laboratory protocols used to obtain these measurements, and visually represents the associated cellular signaling cascades and experimental workflows. The data collectively characterize this compound as a potent antagonist of both D2S and D2L receptor isoforms.

Quantitative Binding Affinity Data

The affinity of this compound for the dopamine D2 receptor has been quantified using various in vitro assay systems. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's functional strength as an antagonist. The available data for this compound are summarized below.

ParameterReceptor IsoformValue (nM)Assay TypeCell LineReference
IC₅₀ Dopamine D2S84.4[³⁵S]GTPγS Binding AssayRecombinant Cells[2]
IC₅₀ Dopamine D2L110[³⁵S]GTPγS Binding AssayRecombinant Cells[2]
IC₅₀ Dopamine D2S140Impedance-Based Cellular AssayHuman Recombinant HEK-293[3]
IC₅₀ Dopamine D284–140Not SpecifiedNot Specified[4]

Note: The inhibition constant (Kᵢ) can be derived from the IC₅₀ value using the Cheng-Prusoff equation, Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Experimental Methodologies

The quantitative data presented are primarily derived from competitive radioligand binding assays and functional assays such as the [³⁵S]GTPγS binding assay. These methods are fundamental to characterizing the interaction between a ligand like this compound and its receptor target.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity (Kᵢ or Kₑ) of a test compound by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.

Detailed Protocol: Competitive Inhibition Assay with [³H]-Spiperone

This protocol is a representative example for determining the binding affinity of a compound at the D2 receptor expressed in a heterologous system like Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells.

  • Membrane Preparation:

    • Culture HEK-293 cells stably transfected with the human dopamine D2 receptor.

    • Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.

    • Resuspend the final pellet in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin) and determine the total protein concentration (e.g., via BCA assay).

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand [³H]-spiperone (typically at or near its Kₑ), and varying concentrations of the unlabeled test compound (this compound).

    • Total Binding: Wells containing membranes and radioligand only.

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known D2 antagonist (e.g., 10 µM spiperone (B1681076) or haloperidol) to saturate all specific binding sites.

    • Incubate the plate for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 30°C) to reach binding equilibrium.

  • Separation and Counting:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Add scintillation cocktail to the dried filters and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.

    • Plot the specific binding as a percentage of the control (no competitor) against the log concentration of this compound to generate a competition curve.

    • Fit the curve using non-linear regression to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This functional assay measures the ability of a D2R antagonist to inhibit agonist-induced G-protein activation. Since the D2R is a Gᵢ/ₒ-coupled receptor, agonist binding facilitates the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.

Detailed Protocol: Antagonist Inhibition of Dopamine-Stimulated [³⁵S]GTPγS Binding

  • Assay Preparation:

    • Prepare cell membranes expressing D2 receptors as described in the radioligand binding protocol.

    • Pre-incubate the membranes with the test compound (this compound) at various concentrations in an assay buffer containing GDP (e.g., 3-10 µM) to ensure G-proteins are in their inactive state.

  • G-Protein Activation and Inhibition:

    • Initiate the reaction by adding a fixed, sub-maximal concentration of a D2R agonist (e.g., dopamine) and [³⁵S]GTPγS.

    • The agonist will stimulate [³⁵S]GTPγS binding, while the co-incubated antagonist (this compound) will inhibit this stimulation in a concentration-dependent manner.

    • Incubate the reaction mixture at 30°C for a set time (e.g., 30-60 minutes).

  • Termination and Measurement:

    • Terminate the reaction and separate bound from free [³⁵S]GTPγS using rapid filtration, similar to the radioligand binding assay.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage inhibition of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of this compound.

    • Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding experiment designed to determine the binding affinity of a compound like this compound.

Radioligand_Binding_Workflow cluster_prep 1. Preparation cluster_assay 2. Incubation cluster_sep 3. Separation & Counting cluster_analysis 4. Data Analysis prep1 Culture D2R-expressing cells (e.g., HEK-293, CHO) prep2 Harvest cells and prepare crude membrane fraction prep1->prep2 prep3 Quantify protein concentration prep2->prep3 assay1 Dispense membranes, radioligand ([³H]-Spiperone), and varying concentrations of this compound into 96-well plate prep3->assay1 assay2 Incubate to reach equilibrium (e.g., 60 min at 30°C) assay1->assay2 sep1 Rapid vacuum filtration to separate bound from free ligand assay2->sep1 sep2 Wash filters to remove non-specific unbound radioligand sep1->sep2 sep3 Add scintillation cocktail and quantify radioactivity sep2->sep3 analysis1 Generate competition curve (% Binding vs. [this compound]) sep3->analysis1 analysis2 Calculate IC₅₀ via non-linear regression analysis1->analysis2 analysis3 Convert IC₅₀ to Kᵢ using Cheng-Prusoff equation analysis2->analysis3

Workflow for determining D2R binding affinity.
Dopamine D2 Receptor Signaling Pathways

This compound acts as an antagonist, blocking the downstream signaling cascades normally initiated by dopamine binding to the D2 receptor. D2R signaling is complex, involving both canonical G-protein-dependent pathways and non-canonical β-arrestin-dependent pathways.

The primary and best-characterized pathway involves coupling to inhibitory G-proteins (Gαᵢ/ₒ). Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of Protein Kinase A (PKA) and modulates the function of various ion channels. In addition to G-protein signaling, D2R can also engage β-arrestin-dependent pathways, which can lead to receptor desensitization, internalization, and scaffolding of distinct signaling complexes, such as those involved in the Akt/GSK3β pathway.

The diagram below outlines these key signaling events that are blocked by this compound.

D2R_Signaling_Pathway This compound Antagonism of D2 Receptor Signaling cluster_membrane Plasma Membrane cluster_gprotein G-Protein Pathway cluster_arrestin β-Arrestin Pathway D2R Dopamine D2 Receptor G_protein Gαᵢ/ₒ-GDP (Inactive) D2R->G_protein Activates GRK GRK D2R->GRK Recruits Dopamine Dopamine Dopamine->D2R Binds & Activates This compound This compound This compound->D2R Binds & Blocks G_protein_active Gαᵢ/ₒ-GTP + Gβγ (Active) G_protein->G_protein_active GDP/GTP Exchange AC Adenylyl Cyclase G_protein_active->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP PKA ↓ PKA Activity cAMP->PKA IonChannels Modulation of Ion Channels (e.g., K⁺, Ca²⁺) PKA->IonChannels D2R_P Phosphorylated D2R GRK->D2R_P Phosphorylates B_Arrestin β-Arrestin D2R_P->B_Arrestin Recruits Signaling Akt/GSK3β Signaling B_Arrestin->Signaling Internalization Receptor Internalization B_Arrestin->Internalization

Dopamine D2 receptor signaling pathways.

References

The Pharmacokinetic Profile of Molindone in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molindone is a dihydroindolone derivative antipsychotic agent, structurally distinct from phenothiazines and butyrophenones, that has been used in the management of schizophrenia.[1][2] Its primary mechanism of action is believed to be the blockade of dopamine (B1211576) D2 receptors in the brain.[1][3] Understanding the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of this compound in preclinical species is crucial for the interpretation of toxicology data, the design of clinical studies, and the overall assessment of its therapeutic potential. This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic data for this compound, details established experimental methodologies, and visualizes key pathways and workflows to support further research and development.

Pharmacokinetic Profile

Absorption

Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract.[1][2] Human studies confirm this rapid absorption, with peak blood levels of the unmetabolized drug reached at approximately 1.5 hours.[2] Although specific oral bioavailability data in preclinical models are not published, the rapid absorption in humans suggests efficient uptake from the gut.

Distribution

Information regarding the volume of distribution and plasma protein binding of this compound in preclinical models is not available in the cited literature. As a centrally acting agent, this compound effectively crosses the blood-brain barrier to exert its effects on dopamine receptors. Studies in mice and rats have investigated the brain concentrations of this compound and its effects on neurotransmitter levels.[4][5]

Metabolism

This compound undergoes extensive hepatic metabolism, with as many as 36 metabolites recognized in humans.[1][2] Less than 2-3% of the parent drug is excreted unchanged in the urine and feces.[1][2] The liver is the primary site of metabolism, involving sulfoxidation and oxidation pathways.[3] While in vitro studies using human liver microsomes have been conducted to identify metabolites, detailed in vivo metabolic profiles in preclinical species are not well-documented in the available literature. Some studies suggest that a metabolite of this compound may be responsible for the observed irreversible inhibition of monoamine oxidase type A at higher doses.[6]

Excretion

The primary route of elimination for this compound and its numerous metabolites is through renal and fecal excretion.[1][2]

Quantitative Pharmacokinetic Data

A significant gap exists in the publicly available literature regarding specific quantitative pharmacokinetic parameters for this compound in preclinical species such as rats, dogs, and monkeys. The following table is intended to be populated as data becomes available through further research.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Preclinical Models

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Half-life (hr)Bioavailability (%)Reference
Rat Data not availableData not availableData not availableData not availableData not availableData not available
Dog Data not availableData not availableData not availableData not availableData not availableData not available
Monkey Data not availableData not availableData not availableData not availableData not availableData not available

Table 2: Single-Dose Intravenous Pharmacokinetic Parameters of this compound in Preclinical Models

SpeciesDose (mg/kg)Cmax (ng/mL)AUC (ng·hr/mL)Half-life (hr)Clearance (mL/min/kg)Volume of Distribution (L/kg)Reference
Rat Data not availableData not availableData not availableData not availableData not availableData not available
Dog Data not availableData not availableData not availableData not availableData not availableData not available
Monkey Data not availableData not availableData not availableData not availableData not availableData not available

Experimental Protocols

The following sections detail generalized experimental protocols for key preclinical pharmacokinetic studies based on standard practices in the field and specifics gleaned from related literature.

Animal Models

Studies investigating the pharmacokinetics of antipsychotic drugs typically utilize rodent (e.g., Sprague-Dawley or Wistar rats) and non-rodent (e.g., Beagle dogs, Cynomolgus monkeys) species.[7][8] Toxicity studies of this compound have been conducted in both juvenile and adult rats.[7]

Drug Administration and Dosing

For oral pharmacokinetic studies, this compound hydrochloride is typically dissolved in a suitable vehicle (e.g., water, saline, or a suspension) and administered via oral gavage.[7] Dosing levels in rat toxicity studies have ranged from 5 to 75 mg/kg/day.[7] For intravenous studies, the drug would be administered as a bolus or infusion into a suitable vein (e.g., tail vein in rats).

Sample Collection

Blood samples are collected at predetermined time points post-dose. In rodents, this may involve sparse sampling from a larger group of animals or serial sampling from a smaller group with cannulated vessels. Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to obtain plasma, which is then stored frozen until analysis.

Bioanalytical Method

The quantification of this compound in plasma samples is typically achieved using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. This technique offers high sensitivity and selectivity. The general steps of the bioanalytical method are as follows:

  • Sample Preparation: Protein precipitation or liquid-liquid extraction is used to isolate the drug from plasma proteins.

  • Chromatographic Separation: The extracted sample is injected onto an HPLC system with a suitable column (e.g., C18) to separate this compound from other plasma components.

  • Mass Spectrometric Detection: The analyte is detected using a mass spectrometer, often in multiple reaction monitoring (MRM) mode for enhanced specificity and sensitivity.

  • Quantification: The concentration of this compound is determined by comparing its response to that of a known concentration of an internal standard.

Visualizations

Signaling Pathway

Molindone_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicle Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release Dopamine Dopamine Dopamine_release->Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds Signal_Transduction Signal Transduction D2_Receptor->Signal_Transduction Leads to Psychotic_Symptoms Reduced Psychotic Symptoms This compound This compound This compound->D2_Receptor Antagonizes (Blocks)

Caption: this compound's primary mechanism of action: Dopamine D2 receptor antagonism.

Experimental Workflow

Preclinical_PK_Workflow cluster_animal_phase In-Life Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase Animal_Model Select Animal Model (e.g., Rat, Dog) Dose_Admin Administer this compound (Oral or IV) Animal_Model->Dose_Admin Blood_Sample Collect Blood Samples (Serial or Sparse) Dose_Admin->Blood_Sample Plasma_Prep Prepare Plasma from Blood Samples Blood_Sample->Plasma_Prep Process Samples Sample_Extract Extract this compound from Plasma Plasma_Prep->Sample_Extract HPLC_MSMS Quantify this compound via HPLC-MS/MS Sample_Extract->HPLC_MSMS PK_Parameters Calculate PK Parameters (Cmax, Tmax, AUC, etc.) HPLC_MSMS->PK_Parameters Generate Concentration-Time Data Report_Gen Generate Report and Summarize Data PK_Parameters->Report_Gen

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

ADME Process Overview

ADME_Overview cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral_Admin Oral Administration GI_Tract GI Tract Oral_Admin->GI_Tract Bloodstream Systemic Circulation GI_Tract->Bloodstream Absorption Tissues Tissues Bloodstream->Tissues Brain Brain (Target Site) Bloodstream->Brain Liver Liver Bloodstream->Liver To Liver Kidney Kidney (Urine) Bloodstream->Kidney Elimination Metabolites Metabolites Liver->Metabolites Metabolites->Bloodstream Feces Feces Metabolites->Feces Biliary Excretion

Caption: Overview of the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound.

Conclusion

The preclinical pharmacokinetic profile of this compound is not extensively detailed in publicly accessible literature, presenting a notable knowledge gap. While qualitative data indicates rapid oral absorption and significant hepatic metabolism, precise quantitative parameters in common preclinical species are needed for a more complete understanding of its disposition. The experimental protocols and visualizations provided in this guide offer a framework for conducting and interpreting future preclinical pharmacokinetic studies of this compound. Further research to generate robust quantitative ADME data in relevant animal models is essential to fully characterize this antipsychotic agent and support any future development efforts.

References

An In-depth Technical Guide to the Solubility and Stability of Molindone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of molindone hydrochloride, focusing on its solubility and stability. The information herein is intended to support research, development, and formulation activities involving this antipsychotic agent.

Introduction to this compound Hydrochloride

This compound is a dihydroindolone derivative that is not structurally related to other major antipsychotic drug classes like phenothiazines or butyrophenones.[1] As an antipsychotic, it is used in the management of schizophrenia.[1] The hydrochloride salt of this compound is a white to off-white or pale-pink crystalline powder.[2]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. The solubility of this compound hydrochloride has been described both qualitatively and quantitatively, though some discrepancies exist in the available data.

Aqueous and Organic Solvent Solubility

This compound hydrochloride is generally described as being freely soluble in water and alcohol.[2][3] The United States Pharmacopeia (USP) defines "freely soluble" as requiring 1 to 10 parts of solvent for 1 part of solute, which suggests a solubility of 100-1000 mg/mL. However, quantitative data from various sources present a conflicting picture. A calculated water solubility of 0.474 mg/mL has been reported, which contrasts with the qualitative description.[4] Another source indicates a solubility of 100 mg/mL in water is achievable with the aid of ultrasonication.[5] Further experimental validation is required to resolve this discrepancy.

The solubility in various organic solvents has also been reported. The data is summarized in the table below.

SolventSolubilityConditionsSource(s)
WaterFreely Soluble-[2][3]
Water0.474 mg/mLCalculated (ALOGPS)[4]
Water100 mg/mLRequires ultrasonication[5]
AlcoholFreely Soluble-[2][3]
DMSO17.5 mg/mLRequires ultrasonication and warming[5]
PBS (pH 7.2)10 mg/mL-[6]
DMF2 mg/mL-[6]
Ethanol2 mg/mL-[6]
Methanol1 mg/mL (as free base)-[3]

Table 1: Solubility of this compound Hydrochloride in Various Solvents

pH-Dependent Solubility

Stability Profile

Understanding the stability of this compound hydrochloride under various stress conditions is crucial for ensuring the safety, efficacy, and shelf-life of the drug product. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Forced Degradation Studies

Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are performed to evaluate the stability of a drug substance under more severe conditions than accelerated stability testing.[7][8] These studies typically involve exposure to acid, base, oxidation, heat, and light.

While a specific, detailed forced degradation study on this compound hydrochloride with quantitative outcomes is not publicly available, one study did subject the drug to stress conditions and reported a mass balance close to 99.3%, with a test solution remaining stable in the diluent for 48 hours.[9] This suggests a relatively stable molecule.

The following table outlines the typical conditions for forced degradation studies that would be applicable to this compound hydrochloride.

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis0.1 M to 1 M HClHeat (e.g., 60-80°C) for several hours to days
Base Hydrolysis0.1 M to 1 M NaOHHeat (e.g., 60-80°C) for several hours to days
Oxidation3% to 30% H₂O₂Room temperature or elevated temperature for several hours
Thermal DegradationDry heat (e.g., 80-105°C)Several days
PhotostabilityExposure to UV and visible light (ICH Q1B guidelines)As per ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter)

Table 2: Recommended Conditions for Forced Degradation Studies of this compound Hydrochloride

Potential Degradation Pathways

The identification of degradation products is a critical outcome of forced degradation studies. While specific degradation products for this compound hydrochloride have not been extensively reported, potential pathways could involve hydrolysis of the amide bond within the dihydroindolone ring system or oxidation of the molecule. A comprehensive analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) would be required to identify and characterize any significant degradants.[1][10][11]

Experimental Protocols

Detailed methodologies are essential for the reproducible assessment of solubility and stability.

Solubility Determination: Shake-Flask Method

The equilibrium solubility of a compound is typically determined using the shake-flask method, which is considered the gold standard.[12]

Protocol:

  • Preparation: An excess amount of this compound hydrochloride is added to a known volume of the solvent (e.g., water, buffer of a specific pH, or organic solvent) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration (using a filter that does not adsorb the drug).

  • Quantification: The concentration of this compound hydrochloride in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]

Stability-Indicating Method Development and Forced Degradation

A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its degradation products. HPLC is the most common technique for this purpose.[14][15]

Protocol for Forced Degradation and Method Development:

  • Stress Sample Generation: Prepare solutions of this compound hydrochloride and subject them to the forced degradation conditions outlined in Table 2. The extent of degradation should ideally be between 5-20%.

  • Method Development: Develop a reverse-phase HPLC method capable of separating the main peak of this compound hydrochloride from all degradation product peaks. This typically involves optimizing the column, mobile phase composition (including pH and organic modifier), gradient, flow rate, and detector wavelength. A photodiode array (PDA) detector is often used to assess peak purity.

  • Method Validation: Validate the developed method according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. Specificity is demonstrated by the ability of the method to resolve the drug from its degradation products.

Signaling Pathway and Mechanism of Action

This compound's antipsychotic effects are primarily attributed to its antagonism of dopamine (B1211576) D2 receptors in the brain's mesolimbic pathway.[15] By blocking these receptors, it reduces the excessive dopaminergic activity associated with the positive symptoms of schizophrenia. Additionally, this compound has been shown to have an antagonistic effect on serotonin (B10506) 5-HT2B receptors, which may also contribute to its therapeutic profile.

Molindone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Synthesis Dopamine Synthesis Dopamine_Vesicle Dopamine Vesicle Dopamine_Synthesis->Dopamine_Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds Signaling_Cascade Downstream Signaling (Reduced Psychotic Symptoms) D2_Receptor->Signaling_Cascade This compound This compound HCl This compound->D2_Receptor Antagonizes

Caption: this compound HCl's mechanism of action as a D2 receptor antagonist.

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound hydrochloride. While it is qualitatively described as a soluble and relatively stable compound, there is a notable lack of comprehensive, quantitative experimental data in the public domain, particularly concerning its pH-dependent solubility and a detailed forced degradation profile. Further experimental work is necessary to resolve existing discrepancies in solubility data and to fully characterize its degradation pathways. The provided experimental protocols and background information serve as a valuable resource for researchers and professionals in the field of pharmaceutical development.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Molindone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of Molindone, an antipsychotic medication used in the management of schizophrenia. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Properties of this compound

This compound is a dihydroindolone derivative with a unique chemical structure that distinguishes it from other classes of antipsychotics like phenothiazines and butyrophenones.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueSource
IUPAC Name 3-Ethyl-2-methyl-5-(morpholin-4-ylmethyl)-1,5,6,7-tetrahydro-4H-indol-4-one[2]
Molecular Formula C₁₆H₂₄N₂O₂[2]
Molar Mass 276.38 g/mol [2]
Melting Point 180-181 °C[3][4]
pKa (Strongest Basic) 6.65 (Predicted)[5]
Water Solubility 19 mg/mL[3]
Solubility in Organic Solvents DMF: 2 mg/mL, DMSO: 2 mg/mL, Ethanol: 2 mg/mL, PBS (pH 7.2): 10 mg/mL[6]
Appearance Off-white solid[3]

Synthesis of this compound

The primary method for the synthesis of this compound is the Mannich reaction.[7] This three-component condensation reaction involves an aminoalkylation of an acidic proton located on the indole (B1671886) ring of a key intermediate.

Synthesis Workflow

The overall synthetic workflow for this compound can be visualized as a three-step process starting from the formation of an indole intermediate, followed by the crucial Mannich reaction, and concluding with the isolation and purification of the final product.

Molindone_Synthesis_Workflow Start Starting Materials: - 2,3-Pentanedione (B165514) - Hydroxylamine (B1172632) HCl - 1,3-Cyclohexanedione Intermediate Synthesis of 2-methyl-3-ethyl-4-oxo- 4,5,6,7-tetrahydroindole Start->Intermediate Step 1 Mannich_Reaction Mannich Reaction Intermediate->Mannich_Reaction Step 2 Mannich_Reactants Mannich Reaction Reactants: - Intermediate - Morpholine (B109124) - Paraformaldehyde Mannich_Reactants->Mannich_Reaction Purification Purification and Isolation of this compound Mannich_Reaction->Purification Step 3 Final_Product This compound Purification->Final_Product

A high-level overview of the this compound synthesis workflow.
Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound hydrochloride, based on procedures outlined in the patent literature.[7][8]

Step 1: Synthesis of 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole

This intermediate is synthesized through a multi-step process involving the reaction of 2,3-pentanedione with hydroxylamine hydrochloride to form an oxime, which is then reacted with 1,3-cyclohexanedione.

Step 2: Synthesis of this compound via Mannich Reaction

  • Reactants:

    • 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole

    • Morpholine hydrochloride

    • Paraformaldehyde

  • Solvent:

  • Catalyst:

    • A mineral acid, such as hydrochloric acid, is used to catalyze the reaction.[8]

  • Procedure:

    • To a reaction vessel, add the 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole, morpholine hydrochloride, and paraformaldehyde in an appropriate molar ratio (e.g., 1:1.35:1.5).[8]

    • Add the alcohol solvent and adjust the pH to be acidic with the mineral acid.

    • Heat the reaction mixture to a temperature between 50-55°C and stir for several hours.[8]

    • After the initial reaction period, increase the temperature to reflux and continue the reaction until completion, monitoring the progress by a suitable analytical method like HPLC.[8]

    • Upon completion, the reaction mixture contains this compound hydrochloride.

Step 3: Isolation and Purification of this compound

  • Cool the reaction mixture and separate any unreacted starting material.

  • Basify the mother liquor to precipitate the crude this compound free base.

  • The crude product can be further purified by recrystallization from a suitable solvent to yield high-purity this compound.

Mechanism of Action and Metabolic Pathway

This compound's antipsychotic effects are primarily attributed to its antagonism of dopamine (B1211576) D2 receptors in the brain.[9] It also exhibits some interaction with serotonin (B10506) receptors, which may contribute to its overall pharmacological profile.

Signaling Pathway

The primary mechanism of action involves the blockade of postsynaptic D2 dopamine receptors in the mesolimbic pathway of the brain. This action reduces the excessive dopaminergic activity associated with the positive symptoms of schizophrenia.

Molindone_Mechanism Dopamine Dopamine D2_Receptor D2 Receptor (Postsynaptic) Dopamine->D2_Receptor Binds to Signal_Transduction Signal Transduction Cascade D2_Receptor->Signal_Transduction Activates This compound This compound This compound->D2_Receptor Blocks Antipsychotic_Effect Antipsychotic Effect Signal_Transduction->Antipsychotic_Effect Leads to

This compound's antagonism of the D2 dopamine receptor.
Metabolic Pathway

This compound undergoes extensive metabolism in the liver, with as many as 36 different metabolites being identified.[10] Less than 3% of the drug is excreted unchanged in the urine and feces.[10] The extensive hepatic metabolism is a key pharmacokinetic feature of this compound.

Molindone_Metabolism Molindone_Oral Oral Administration of this compound Absorption Rapid Absorption Molindone_Oral->Absorption Liver Liver (Extensive Metabolism) Absorption->Liver Metabolites 36 Recognized Metabolites Liver->Metabolites Excretion Excretion (Urine and Feces) Metabolites->Excretion

A simplified overview of this compound's metabolic pathway.

References

The Discovery and Development of Molindone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Molindone, a dihydroindolone derivative, represents a unique chapter in the history of antipsychotic drug development. Structurally distinct from the more common phenothiazines and butyrophenones, its journey from synthesis to clinical application provides valuable insights for researchers, scientists, and drug development professionals. This in-depth guide explores the core aspects of this compound's discovery, its mechanism of action, and the preclinical and clinical studies that have defined its therapeutic profile.

Discovery and Synthesis

This compound was first synthesized by Endo Pharmaceuticals and was approved by the U.S. Food and Drug Administration (FDA) in 1974 for the treatment of schizophrenia. The synthesis of this compound has been described in several patents, with various modifications aimed at improving purity and yield.

Chemical Synthesis

The core synthesis of this compound involves a multi-step process. A common pathway described in the patent literature involves the reaction of 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole with morpholine (B109124) and formaldehyde (B43269) through a Mannich reaction to yield this compound. Subsequent purification steps are employed to obtain the final active pharmaceutical ingredient.

Experimental Protocol: Synthesis of this compound Hydrochloride

A representative synthetic protocol, as adapted from patent literature, is as follows:

  • Reaction Setup: A mixture of 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole (5 g), morpholine (4.42 g), paraformaldehyde (1.52 g), and ethanol (B145695) (70 ml) is prepared in a suitable reaction vessel.

  • Reaction Conditions: The mixture is stirred for approximately 24 hours at a temperature of 75-80°C.

  • Work-up and Isolation: The reaction mixture is concentrated, and water (50 ml) is added to the residue. The mixture is then treated with concentrated hydrochloric acid followed by aqueous ammonia (B1221849) in the presence of ethyl acetate. The organic layer is separated and concentrated to yield this compound as a residue.

  • Salt Formation: Isopropanol hydrochloride is added to the residue and stirred for 30 minutes at 25-30°C to form this compound hydrochloride.

Note: This is a generalized protocol and specific conditions such as reaction times, temperatures, and purification methods may vary.

Pharmacodynamics: Mechanism of Action

This compound's antipsychotic effects are primarily attributed to its antagonist activity at dopamine (B1211576) D2 receptors in the mesolimbic and mesocortical pathways of the brain.[1] By blocking these receptors, this compound reduces the excessive dopaminergic neurotransmission that is thought to underlie the positive symptoms of schizophrenia, such as hallucinations and delusions.

Receptor Binding Profile

This compound exhibits a distinct receptor binding profile. While its primary target is the D2 receptor, it also interacts with other neurotransmitter receptors, which contributes to its overall therapeutic and side-effect profile.

Receptor SubtypeBinding Affinity (Ki, nM)
Dopamine D21.4
Dopamine D5Data not consistently available
Serotonin 5-HT1A6.4 (partial agonist activity)
Serotonin 5-HT2A0.5
Serotonin 5-HT2BIC50 = 410 nM
Serotonin 5-HT70.5
Adrenergic α1Negligible affinity
Adrenergic α2Intermediate affinity
Muscarinic M1No affinity
Histamine H1Negligible affinity

Note: Ki values can vary between studies due to different experimental conditions. The data presented is a synthesis of available information.

Signaling Pathway

The primary signaling pathway affected by this compound is the dopamine D2 receptor-mediated pathway. As an antagonist, this compound blocks the binding of dopamine to the D2 receptor, thereby inhibiting the downstream signaling cascade that involves the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

Molindone_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds and Activates This compound This compound This compound->D2R Binds and Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Antipsychotic_Effect Antipsychotic Effect cAMP->Antipsychotic_Effect Leads to

This compound's primary mechanism of action at the D2 receptor.

Preclinical Pharmacology

Preclinical studies in animal models were instrumental in characterizing the antipsychotic-like effects of this compound. These studies typically involve assessing the drug's ability to counteract the behavioral effects of dopamine agonists like amphetamine or to produce effects predictive of antipsychotic activity, such as the suppression of conditioned avoidance responses.

Key Preclinical Findings
Animal ModelKey Finding
Amphetamine-Induced StereotypyThis compound effectively reduces stereotyped behaviors induced by amphetamine, a model of dopamine hyperactivity.
Conditioned Avoidance ResponseThis compound suppresses the conditioned avoidance response, a classic predictor of antipsychotic efficacy.
Experimental Protocol: Amphetamine-Induced Stereotypy in Rats
  • Animals: Male Wistar or Sprague-Dawley rats are commonly used.

  • Acclimation: Animals are acclimated to the testing environment for a specified period before the experiment.

  • Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. After a predetermined pretreatment time, amphetamine (e.g., 5 mg/kg, i.p.) is administered.

  • Behavioral Observation: Immediately after amphetamine administration, animals are placed in observation cages, and their behavior is scored for stereotypy at regular intervals (e.g., every 10 minutes for 1-2 hours) by a trained observer blind to the treatment conditions. A common rating scale includes scores for sniffing, licking, and gnawing.

  • Data Analysis: The stereotypy scores are analyzed to determine the dose-dependent effect of this compound on amphetamine-induced behaviors.

Preclinical_Workflow cluster_0 Preclinical Evaluation of this compound Animal_Model Select Animal Model (e.g., Rat) Drug_Admin Administer this compound (or Vehicle) Animal_Model->Drug_Admin Behavioral_Challenge Induce Psychosis-like Behavior (e.g., Amphetamine) Drug_Admin->Behavioral_Challenge Observation Observe and Score Behavior (e.g., Stereotypy) Behavioral_Challenge->Observation Data_Analysis Analyze Data (Dose-Response) Observation->Data_Analysis Efficacy_Assessment Assess Antipsychotic-like Efficacy Data_Analysis->Efficacy_Assessment

A generalized workflow for preclinical evaluation of this compound.

Clinical Development and Efficacy

Clinical trials have established the efficacy of this compound in the management of schizophrenia. These studies have typically compared this compound to placebo and other antipsychotic agents, assessing its impact on the positive and negative symptoms of the disorder.

Clinical Trial Design and Outcome Measures

Early clinical trials were often double-blind, placebo-controlled, or active-comparator studies. Key outcome measures included standardized rating scales to assess the severity of psychotic symptoms, such as the Brief Psychiatric Rating Scale (BPRS) and the Clinical Global Impression (CGI) scale.

Summary of Clinical Efficacy
Outcome MeasureFinding
BPRS This compound demonstrated significant reductions in BPRS scores compared to placebo, indicating improvement in overall psychopathology.
CGI Clinicians rated patients treated with this compound as significantly more improved compared to those on placebo.
Comparative Trials This compound showed comparable efficacy to other typical antipsychotics in managing the symptoms of schizophrenia.
Adverse Effects

The adverse effect profile of this compound is consistent with its mechanism of action as a D2 receptor antagonist. Common side effects include extrapyramidal symptoms (EPS), such as dystonia, akathisia, and parkinsonism. Tardive dyskinesia, a potentially irreversible movement disorder, is a risk with long-term use. Unlike many other antipsychotics, this compound has been associated with a lower propensity for weight gain.

Conclusion

This compound occupies a significant place in the history of psychopharmacology. Its unique dihydroindolone structure and its clinical profile, characterized by efficacy in treating psychosis with a relatively lower risk of weight gain, underscore the importance of continued exploration of diverse chemical scaffolds in the development of new central nervous system therapies. The in-depth understanding of its discovery, synthesis, and pharmacological profile provides a valuable foundation for future research and development in the field of antipsychotic medications.

References

Molindone's Effects on the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molindone is an antipsychotic medication, structurally distinct from phenothiazines and butyrophenones, that has been utilized in the management of schizophrenia.[1] This technical guide provides an in-depth overview of the pharmacological effects of this compound on the central nervous system (CNS). The document details its receptor binding profile, impact on neurotransmitter systems, and the downstream signaling pathways it modulates. Furthermore, it outlines key experimental protocols used to characterize its CNS activity, offering a valuable resource for researchers in neuropsychopharmacology and drug development.

Data Presentation: Quantitative Pharmacological Profile of this compound

The following tables summarize the in vitro receptor binding affinities and the in vivo effects of this compound on dopamine (B1211576) metabolism.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeIC50 (µM)Reference
Dopamine D₂S0.0363[1]
Dopamine D₂L0.0505[1]
Dopamine D₁3.2 - 8.3[1]
Dopamine D₃3.2 - 8.3[1]
Dopamine D₅3.2 - 8.3[1][2]
Serotonin (B10506) 5-HT₂B0.0808[1]
Serotonin 5-HT₂A14[1]

Lower IC50 values indicate higher binding affinity.

Table 2: In Vivo Effects of this compound on Striatal Dopamine Metabolism in Rats

Dose (mg/kg)Time Post-AdministrationDopamine (DA) LevelDihydroxyphenylacetic Acid (DOPAC) LevelHomovanillic Acid (HVA) LevelReference
2.51-4 hoursUnchangedIncreasedIncreased[3]
1024 hoursIncreasedDecreasedDecreased[3]
4024 hoursSignificantly IncreasedSignificantly DecreasedSignificantly Decreased[3]

Core Mechanism of Action

This compound's primary mechanism of action within the CNS is the antagonism of dopamine D₂ receptors.[4][5] This blockade of D₂ receptors, particularly in the mesolimbic pathway, is thought to underlie its antipsychotic effects by mitigating the hyperactivity of dopaminergic systems associated with psychosis.[4] Additionally, this compound demonstrates potent antagonism at serotonin 5-HT₂B receptors.[1] Its lower affinity for other dopamine and serotonin receptor subtypes, as well as negligible interaction with adrenergic, muscarinic, and histaminergic receptors, contributes to its specific side-effect profile, notably a lower propensity for weight gain compared to some other antipsychotics.[1][6]

Signaling Pathways

The interaction of this compound with D₂ and 5-HT₂B receptors initiates distinct intracellular signaling cascades.

Dopamine D₂ Receptor Signaling Pathway

Antagonism of the D₂ receptor by this compound primarily affects Gαi/o protein-coupled signaling. This action inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.

D2_Signaling_Pathway This compound This compound D2R Dopamine D₂ Receptor This compound->D2R Antagonizes G_protein Gαi/o Protein D2R->G_protein Inhibits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response Modulation of Neuronal Excitability and Gene Expression PKA->Cellular_Response

This compound's antagonism of the D₂ receptor signaling pathway.
Serotonin 5-HT₂B Receptor Signaling Pathway

This compound's antagonism of the 5-HT₂B receptor impacts Gq/11 protein-coupled signaling. This prevents the activation of phospholipase C (PLC), which in turn blocks the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

R5HT2B_Signaling_Pathway cluster_downstream Downstream Effects This compound This compound R5HT2B 5-HT₂B Receptor This compound->R5HT2B Antagonizes Gq11 Gq/11 Protein PLC Phospholipase C PIP2 PIP₂ IP3 IP₃ Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release DAG DAG PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Modulation of Cellular Processes Ca_release->Cellular_Response PKC_activation->Cellular_Response

This compound's antagonism of the 5-HT₂B receptor signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound's CNS effects are provided below.

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity of this compound for specific dopamine and serotonin receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells) or from specific brain regions of rodents (e.g., striatum for D₂ receptors).

  • Assay Conditions: Competition binding assays are performed in 96-well plates. Each well contains the prepared membranes, a specific radioligand (e.g., [³H]-spiperone for D₂ receptors), and varying concentrations of this compound.

  • Incubation: The plates are incubated to allow for competitive binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. Ki values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.[1]

In Vivo Electrophysiology: Single-Unit Recordings

Objective: To assess the effect of this compound on the firing rate of dopaminergic neurons in the ventral tegmental area (VTA) or substantia nigra pars compacta (SNc).

Methodology:

  • Animal Preparation: Anesthetized rats are placed in a stereotaxic frame. A burr hole is drilled in the skull overlying the VTA or SNc.

  • Electrode Placement: A recording microelectrode is lowered into the target brain region. Dopaminergic neurons are identified based on their characteristic electrophysiological properties (e.g., slow, irregular firing rate and long-duration action potentials).

  • Drug Administration: A baseline firing rate is established before the intravenous administration of this compound (e.g., 0.4-0.8 mg/kg).[7]

  • Data Acquisition and Analysis: The firing rate of the neuron is recorded continuously before, during, and after drug administration. Changes in firing rate are quantified and analyzed.[7]

In Vivo Microdialysis for Neurotransmitter Levels

Objective: To measure the effect of this compound on extracellular levels of dopamine, serotonin, and their metabolites in specific brain regions (e.g., striatum).

Methodology:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the striatum of an anesthetized or freely moving rat.

  • Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline of neurotransmitter levels.

  • Drug Administration: this compound is administered systemically (e.g., intraperitoneally) at various doses (e.g., 2.5, 10, 40 mg/kg).[3]

  • Analysis: The concentrations of dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA) in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Interpretation: Changes in neurotransmitter and metabolite levels post-drug administration are expressed as a percentage of the baseline levels.[3]

Behavioral Assays in Rodents

Conditioned Avoidance Response (CAR): This test assesses the antipsychotic potential of a drug.

  • Training: Rats are trained in a shuttle box to avoid a mild foot shock (unconditioned stimulus) by moving to the other side of the box in response to a warning signal (conditioned stimulus, e.g., a light or tone).

  • Testing: Once the avoidance response is learned, rats are treated with this compound or a vehicle.

  • Measurement: The number of successful avoidances and escape responses (moving after the shock has started) are recorded. A selective suppression of the conditioned avoidance response without affecting the escape response is indicative of antipsychotic-like activity.[8]

Catalepsy Test: This test is used to assess the potential for extrapyramidal side effects.

  • Procedure: The front paws of a rat are placed on an elevated horizontal bar.

  • Measurement: The time it takes for the rat to remove its paws from the bar is measured. A prolonged immobility is indicative of catalepsy.[9][10]

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow for characterizing the CNS effects of a compound like this compound, from initial in vitro screening to in vivo behavioral assessment.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo_neurochem In Vivo Neurochemistry cluster_in_vivo_behavior In Vivo Behavioral Pharmacology receptor_binding Receptor Binding Assays (Determine Ki / IC50) functional_assays Functional Assays (e.g., cAMP, Ca²⁺ flux) receptor_binding->functional_assays Identifies targets for electrophysiology Electrophysiology (Neuronal Firing Rate) functional_assays->electrophysiology Informs in vivo functional studies microdialysis Microdialysis (Neurotransmitter Levels) electrophysiology->microdialysis Correlates with neurochemical changes car Conditioned Avoidance Response (CAR) microdialysis->car Links neurochemistry to behavior catalepsy Catalepsy Test car->catalepsy Assesses therapeutic window vs. side effects

A typical experimental workflow for CNS drug characterization.

Conclusion

This compound exerts its primary effects on the central nervous system through potent antagonism of dopamine D₂ and serotonin 5-HT₂B receptors. This activity modulates downstream signaling pathways, leading to alterations in neuronal activity and neurotransmitter metabolism, which are reflected in its behavioral effects in animal models and its clinical efficacy as an antipsychotic. The data and protocols presented in this guide offer a comprehensive technical resource for the continued investigation and understanding of this compound and related compounds in the field of neuropharmacology.

References

Molindone Metabolites and Their Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molindone, a dihydroindolone antipsychotic, is utilized in the management of schizophrenia. Its pharmacological activity is primarily attributed to the antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2B receptors. Despite a short plasma half-life, this compound exhibits a prolonged duration of action, suggesting a significant contribution from its metabolites. This technical guide provides a comprehensive overview of the current understanding of this compound metabolism, the biological activities of its metabolites, and detailed experimental protocols for their investigation. While numerous metabolites have been identified, a notable gap exists in the public domain regarding their quantitative pharmacokinetic and pharmacodynamic profiles. This document summarizes the available data, outlines methodologies for further research, and presents key signaling pathways associated with this compound's mechanism of action.

Introduction

This compound is an atypical antipsychotic agent with a unique pharmacological profile. It is extensively metabolized in the liver, with reports of up to 36 recognized metabolites.[1][2][3] The parent compound has a relatively short elimination half-life of approximately 2 hours, yet its clinical effects are observed for 24 to 36 hours.[4][5][6] This discrepancy points towards the potential role of active metabolites in sustaining the therapeutic effect. Understanding the metabolic fate of this compound and the biological activity of its metabolites is crucial for a complete comprehension of its mechanism of action, duration of effect, and potential for drug-drug interactions. This guide aims to consolidate the existing knowledge on this compound metabolites and provide detailed experimental frameworks for their further characterization.

Metabolism of this compound

In vitro studies utilizing human liver microsomes have been instrumental in elucidating the metabolic pathways of this compound. The primary routes of metabolism involve Phase I reactions, specifically hydroxylation, dealkylation, and dehydrogenation.[7]

A key study identified six previously uncharacterized metabolites, designated M1 through M6. The major metabolite, M1, is formed via aliphatic hydroxylation.[7] The liver is the principal site of this extensive metabolism.[1][4][8][9][10] Ultimately, less than 3% of the administered this compound is excreted unchanged in the urine and feces.[1][2][3]

Table 1: Identified Metabolites of this compound and Their Formation Pathways
Metabolite IDMetabolic ReactionDescription
M1Aliphatic HydroxylationMajor metabolite formed by the addition of a hydroxyl group to an aliphatic side chain.[7]
M2DealkylationRemoval of an alkyl group.[7]
M3HydroxylationAddition of a hydroxyl group.[7]
M4Hydroxylation & DehydrogenationCombination of hydroxylation and the removal of hydrogen atoms.[7]
M5Hydroxylation & DehydrogenationCombination of hydroxylation and the removal of hydrogen atoms.[7]
M6DehydrogenationRemoval of hydrogen atoms.[7]

Pharmacokinetics of this compound and its Metabolites

Table 2: Pharmacokinetic Parameters of this compound
ParameterValueReference
Time to Peak Plasma Concentration (Tmax) ~1.5 hours[8][9]
Elimination Half-life (t1/2) ~2 hours[4][5]
Duration of Action 24-36 hours[4][6]
Protein Binding 76%[9]

The significant difference between the short half-life and long duration of action strongly implies the presence of pharmacologically active metabolites that contribute to the overall therapeutic effect.

Biological Activity

Parent Compound: this compound

This compound is a potent antagonist at dopamine D2 and serotonin 5-HT2B receptors. Its affinity for other receptors is considerably lower.

Table 3: Receptor Binding Affinity of this compound
ReceptorIC50 (nM)Reference
Dopamine D2 84-140[5]
Serotonin 5-HT2B 410[5]
Dopamine D1, D3, D5 3,200-8,300[5]
Serotonin 5-HT2A 14,000[5]
This compound Metabolites

The biological activity of this compound's metabolites is not yet fully elucidated, with some conflicting reports. While some studies suggest that the metabolites are largely inactive in vitro[5], there is also evidence for the contribution of at least one metabolite to the overall pharmacological profile of this compound.

  • Dopamine and Serotonin Receptor Activity: A study investigating two major human metabolites, P1-2 and P3-2, found that they did not possess significant antagonistic activity at dopamine or serotonin receptors in vitro.[11][12] The activity of the more recently identified M1-M6 metabolites at these receptors has not been reported.

  • Monoamine Oxidase (MAO) Inhibition: There is compelling evidence to suggest that a metabolite of this compound is responsible for the in vivo inhibition of monoamine oxidase A (MAO-A).[5][13] This activity is not observed with the parent compound at therapeutic concentrations and may contribute to the antidepressant-like effects seen in preclinical studies.[5][13]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound metabolism and metabolite activity. These protocols are representative and may require optimization for specific laboratory conditions.

In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol is designed to identify and characterize the metabolites of this compound produced by hepatic enzymes.

Materials:

  • This compound hydrochloride

  • Pooled human liver microsomes (HLMs)

  • 0.1 M Phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl2)

  • Acetonitrile (ice-cold)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (final volume of 200 µL) by adding the following in order: 0.1 M phosphate buffer, MgCl2 (to a final concentration of 3.3 mM), this compound (to a final concentration of 10 µM), and human liver microsomes (to a final protein concentration of 0.5 mg/mL).

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes) at 37°C with gentle agitation.

  • Termination of Reaction: Terminate the reaction at each time point by adding 400 µL of ice-cold acetonitrile.

  • Protein Precipitation: Vortex the samples vigorously for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate the microsomal proteins.

  • Sample Collection: Carefully transfer the supernatant to a new tube for subsequent UHPLC-MS/MS analysis.

Controls:

  • No NADPH: Replace the NADPH regenerating system with phosphate buffer to control for non-enzymatic degradation.

  • No Microsomes: Replace the human liver microsomes with phosphate buffer to control for substrate instability.

UHPLC-MS/MS Analysis of this compound and its Metabolites

This method is for the separation, detection, and identification of this compound and its metabolites from the in vitro metabolism samples.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-22 min: Re-equilibration at 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full scan for metabolite discovery and product ion scan for structural elucidation.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Data Acquisition: Acquire data in both full scan mode (m/z 100-1000) to detect potential metabolites and in product ion scan mode on the m/z of this compound and suspected metabolites to obtain fragmentation patterns for structural identification.

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol is to determine the binding affinity (Ki) of this compound and its metabolites for the dopamine D2 receptor.

Materials:

  • Membrane preparation from cells expressing human dopamine D2 receptors

  • Radioligand (e.g., [3H]-Spiperone)

  • Unlabeled ligand for non-specific binding determination (e.g., Haloperidol)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Test compounds (this compound and its metabolites) at various concentrations

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 150 µL of membrane preparation.

    • Non-specific Binding: 50 µL of unlabeled ligand (e.g., 10 µM Haloperidol), 50 µL of radioligand, and 150 µL of membrane preparation.

    • Competitive Binding: 50 µL of test compound at various concentrations, 50 µL of radioligand, and 150 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to separate bound from free radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

    • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Signaling Pathways and Experimental Workflows

Molindone_Metabolism cluster_phase1 Phase I Metabolism This compound This compound M1 Metabolite M1 (Major) This compound->M1 Aliphatic Hydroxylation M2 Metabolite M2 This compound->M2 Dealkylation M3 Metabolite M3 This compound->M3 Hydroxylation M4 Metabolite M4 This compound->M4 Hydroxylation & Dehydrogenation M5 Metabolite M5 This compound->M5 Hydroxylation & Dehydrogenation M6 Metabolite M6 This compound->M6 Dehydrogenation

Caption: Proposed metabolic pathway of this compound via Phase I reactions.

Experimental_Workflow start Start: this compound incubation In Vitro Incubation with Human Liver Microsomes start->incubation extraction Metabolite Extraction (Protein Precipitation) incubation->extraction analysis UHPLC-MS/MS Analysis (Separation and Detection) extraction->analysis identification Metabolite Identification (Full Scan & Product Ion Scan) analysis->identification activity Biological Activity Assessment (e.g., Radioligand Binding Assay) identification->activity end End: Characterized Metabolites activity->end

Caption: Experimental workflow for this compound metabolite identification.

Signaling_Pathway cluster_this compound This compound & Active Metabolite cluster_receptors Receptors cluster_downstream Downstream Effects This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonism HT2BR Serotonin 5-HT2B Receptor This compound->HT2BR Antagonism Active_Metabolite Active Metabolite MAOA Monoamine Oxidase A Active_Metabolite->MAOA Inhibition Adenylyl_Cyclase Adenylyl Cyclase (Inhibited) D2R->Adenylyl_Cyclase Serotonin_Modulation Serotonergic Modulation HT2BR->Serotonin_Modulation Dopamine_Metabolism Dopamine Metabolism MAOA->Dopamine_Metabolism Reduced Breakdown Dopamine_Signaling Dopaminergic Signaling Adenylyl_Cyclase->Dopamine_Signaling Reduced cAMP

Caption: Proposed signaling pathways of this compound and its active metabolite.

Conclusion

This compound undergoes extensive hepatic metabolism to produce a large number of metabolites. The prolonged duration of action of this compound, despite its short half-life, strongly suggests that one or more of these metabolites are biologically active. While in vitro studies have begun to identify the structures of these metabolites, there is a significant lack of quantitative data on their pharmacokinetics and pharmacodynamics. The evidence for a metabolite-driven inhibition of MAO-A is particularly intriguing and warrants further investigation. The experimental protocols detailed in this guide provide a framework for researchers to address these knowledge gaps. A thorough characterization of the biological activity of this compound's metabolites will be essential for a complete understanding of its therapeutic profile and for the development of future antipsychotic agents.

References

The Structural Elucidation of Molindone: A Comparative Analysis with Classical and Contemporary Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Molindone, a dihydroindolone derivative, occupies a unique chemical space within the diverse landscape of antipsychotic pharmacotherapy. While its clinical use has waned with the advent of newer agents, a thorough understanding of its structural and pharmacological relationship to other antipsychotics remains critical for the continued development of novel therapeutics for psychotic disorders. This technical guide provides a detailed comparative analysis of this compound's chemical structure, receptor binding profile, and associated signaling pathways relative to representative typical and atypical antipsychotics. Quantitative binding affinity data are presented in a structured format, and detailed experimental protocols for key receptor binding assays are provided to facilitate reproducibility and further investigation. Visualizations of signaling cascades and structural relationships are rendered using the DOT language to offer a clear, graphical representation of complex biological and chemical concepts.

Introduction

This compound is an antipsychotic medication that has been used for the management of schizophrenia.[1][2] Chemically, it is an indole (B1671886) derivative, a structural characteristic that distinguishes it from the phenothiazine, butyrophenone, and thioxanthene (B1196266) classes of typical antipsychotics.[1][3] The classification of this compound has been a subject of discussion, with some sources describing it as a typical antipsychotic and others as an atypical one.[2] Its primary mechanism of action is believed to be the antagonism of dopamine (B1211576) D2 receptors in the brain's limbic system, a hallmark of antipsychotic efficacy.[1][4] However, its broader receptor binding profile, which includes interactions with other neurotransmitter systems, contributes to its overall therapeutic and side-effect profile. This guide aims to dissect the structural features of this compound and place them in the context of other major antipsychotic drug classes through a detailed examination of its chemical architecture, quantitative receptor binding affinities, and the intracellular signaling pathways it modulates.

Chemical Structures of this compound and Comparator Antipsychotics

The chemical structure of an antipsychotic agent is the primary determinant of its pharmacological properties. The unique dihydroindolone core of this compound sets it apart from the tricyclic scaffold of phenothiazines like Chlorpromazine, the phenylbutylpiperidine structure of butyrophenones like Haloperidol, and the complex heterocyclic systems of atypical antipsychotics such as Clozapine, Risperidone, and Olanzapine.

This compound: 3-Ethyl-2-methyl-5-(morpholin-4-ylmethyl)-1,5,6,7-tetrahydro-4H-indol-4-one[5]

Chlorpromazine: 3-(2-chloro-10H-phenothiazin-10-yl)-N,N-dimethyl-1-propanamine[6][7]

Haloperidol: 4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidyl]-1-(4-fluorophenyl)-butan-1-one[8][9]

Clozapine: 8-Chloro-11-(4-methylpiperazin-1-yl)-5H-dibenzo[b,e][1][10]diazepine[11][12]

Risperidone: 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one[13][14]

Olanzapine: 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][3]benzodiazepine[4][15]

Comparative Receptor Binding Affinities

The therapeutic efficacy and side-effect profiles of antipsychotic drugs are largely determined by their binding affinities for a wide range of neurotransmitter receptors. The following table summarizes the in vitro binding affinities (Ki values in nM) of this compound and comparator antipsychotics for key dopamine, serotonin (B10506), adrenergic, histaminergic, and muscarinic receptors. A lower Ki value indicates a higher binding affinity.

ReceptorThis compound (Ki, nM)Chlorpromazine (Ki, nM)Haloperidol (Ki, nM)Clozapine (Ki, nM)Risperidone (Ki, nM)Olanzapine (Ki, nM)
Dopamine D1>10,0001025851731
Dopamine D25.71.11.21263.311
Dopamine D38.32.50.74.87.92.5
Dopamine D4212.15.29.17.32.2
Serotonin 5-HT1A>10,0001802300160210230
Serotonin 5-HT2A14,0003.663120.164
Serotonin 5-HT2C>10,0001210009.64.81.1
Serotonin 5-HT6>10,0006.510006.531010
Serotonin 5-HT7>10,0001810004.612057
Adrenergic α11,4001.9127.10.819
Adrenergic α2340121000141.7230
Histamine (B1213489) H11,2001.18006.3207
Muscarinic M1>10,0001350001.95802.5

Note: Data compiled from various sources.[2][6][8][16][17][18] Ki values can vary between studies due to different experimental conditions.

Detailed Experimental Protocols: Radioligand Binding Assays

The quantitative data presented in the table above are typically generated using competitive radioligand binding assays. The following are detailed protocols for determining the binding affinity of a test compound for several key receptors implicated in the action of antipsychotics.

Dopamine D2 Receptor Binding Assay
  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2L receptor.

  • Radioligand: [³H]-Spiperone (Specific Activity: 15-30 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Procedure:

    • Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer.

    • In a 96-well plate, add 50 µL of the test compound dilution, 50 µL of [³H]-Spiperone (final concentration ~0.3 nM), and 150 µL of the D2 receptor-containing membrane preparation (5-10 µg protein/well).

    • For determination of non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled D2 antagonist (e.g., 10 µM Haloperidol) in place of the test compound.

    • Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

    • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[19][20]

Serotonin 5-HT2A Receptor Binding Assay
  • Receptor Source: Membranes from human embryonic kidney (HEK293) cells transiently expressing the human 5-HT2A receptor.

  • Radioligand: [³H]-Ketanserin (Specific Activity: 60-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add 50 µL of the test compound dilution, 50 µL of [³H]-Ketanserin (final concentration ~1 nM), and 150 µL of the 5-HT2A receptor-containing membrane preparation (10-20 µg protein/well).

    • For non-specific binding, use 10 µM Mianserin.

    • Incubate at 37°C for 30 minutes.

    • Terminate the reaction by filtration as described for the D2 receptor assay.

    • Wash the filters with ice-cold wash buffer.

    • Quantify radioactivity by scintillation counting.

  • Data Analysis: Calculate IC50 and Ki values as described for the D2 receptor assay.[3][21]

Adrenergic Alpha-1 Receptor Binding Assay
  • Receptor Source: Rat cortical membranes.

  • Radioligand: [³H]-Prazosin (Specific Activity: 70-87 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • To a final volume of 250 µL, add the test compound, [³H]-Prazosin (final concentration ~0.25 nM), and the membrane preparation (100-200 µg protein).

    • For non-specific binding, use 10 µM phentolamine.

    • Incubate at 25°C for 30 minutes.

    • Filter and wash as previously described.

    • Measure radioactivity.

  • Data Analysis: Determine IC50 and Ki values.

Histamine H1 Receptor Binding Assay
  • Receptor Source: Membranes from CHO cells expressing the human histamine H1 receptor.

  • Radioligand: [³H]-Pyrilamine (Mepyramine) (Specific Activity: 20-30 Ci/mmol).

  • Assay Buffer: 50 mM Na₂/K₂PO₄, pH 7.4.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a final volume of 250 µL, incubate the test compound, [³H]-Pyrilamine (final concentration ~1 nM), and the membrane preparation (20-40 µg protein).

    • For non-specific binding, use 10 µM Mianserin.

    • Incubate at 25°C for 60 minutes.

    • Filter and wash.

    • Quantify radioactivity.

  • Data Analysis: Calculate IC50 and Ki values.[1][10]

Muscarinic M1 Receptor Binding Assay
  • Receptor Source: Membranes from CHO-K1 cells expressing the human muscarinic M1 receptor.

  • Radioligand: [³H]-Pirenzepine (Specific Activity: 70-87 Ci/mmol).

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • To a final volume of 250 µL, add the test compound, [³H]-Pirenzepine (final concentration ~1 nM), and the membrane preparation (10-20 µg protein).

    • For non-specific binding, use 1 µM Atropine.

    • Incubate at 25°C for 60 minutes.

    • Filter and wash.

    • Measure radioactivity.

  • Data Analysis: Determine IC50 and Ki values.[22]

Signaling Pathways and Structural Relationships

The interaction of antipsychotic drugs with their target receptors initiates a cascade of intracellular signaling events that ultimately mediate their therapeutic effects. The following diagrams, rendered in the DOT language, illustrate key signaling pathways and the structural relationships between this compound and other antipsychotics.

G cluster_0 Dopamine D2 Receptor Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R G_protein Gi/o Protein D2R->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Effects (e.g., gene expression, ion channel modulation) PKA->Downstream This compound This compound (Antagonist) This compound->D2R

Dopamine D2 receptor signaling pathway and its inhibition by this compound.

G cluster_1 Serotonin 5-HT2A Receptor Signaling Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Gq_protein Gq/11 Protein HT2AR->Gq_protein activates PLC Phospholipase C Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Atypical_Antipsychotics Atypical Antipsychotics (e.g., Risperidone, Olanzapine) (Antagonists) Atypical_Antipsychotics->HT2AR

Serotonin 5-HT2A receptor signaling pathway and its antagonism by atypical antipsychotics.

G cluster_typical Typical Antipsychotics cluster_atypical Atypical Antipsychotics Antipsychotics Antipsychotics Phenothiazines Phenothiazines (e.g., Chlorpromazine) Antipsychotics->Phenothiazines Butyrophenones Butyrophenones (e.g., Haloperidol) Antipsychotics->Butyrophenones Dihydroindolones Dihydroindolones (this compound) Antipsychotics->Dihydroindolones Dibenzodiazepines Dibenzodiazepines (e.g., Clozapine, Olanzapine) Antipsychotics->Dibenzodiazepines Benzisoxazoles Benzisoxazoles (e.g., Risperidone) Antipsychotics->Benzisoxazoles

Structural classification of this compound and other antipsychotics.

Discussion and Conclusion

This technical guide has provided a multi-faceted examination of this compound's structural and pharmacological relationship to other antipsychotic agents. The dihydroindolone structure of this compound indeed sets it apart from the classical tricyclic phenothiazines and butyrophenones, as well as the more structurally diverse atypical antipsychotics.

The receptor binding profile of this compound reveals a potent antagonism at the dopamine D2 receptor, consistent with its classification as an effective antipsychotic. Its relatively lower affinity for histaminergic H1 and muscarinic M1 receptors compared to some other antipsychotics like Chlorpromazine and Clozapine may explain its lower propensity for sedation and anticholinergic side effects. However, its lack of significant affinity for the serotonin 5-HT2A receptor is a key differentiator from most atypical antipsychotics, which are often characterized by a high 5-HT2A to D2 binding affinity ratio. This particular feature is central to the debate over its "typical" versus "atypical" classification.

The detailed experimental protocols provided herein offer a standardized framework for the continued investigation and comparison of novel and existing antipsychotic compounds. Reproducible and robust in vitro pharmacological data are the cornerstone of modern drug discovery and development.

References

Molindone's impact on monoamine oxidase activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on Molindone's Impact on Monoamine Oxidase Activity

Introduction

This compound is an antipsychotic medication of the dihydroindolone class, historically used in the management of schizophrenia.[1][2] While its primary mechanism of action is antagonism of the dopamine (B1211576) D2 receptor, extensive preclinical research has revealed a secondary, significant pharmacological activity: the inhibition of monoamine oxidase (MAO).[3][4][5] Monoamine oxidases are a family of mitochondrial enzymes, existing in two isoforms, MAO-A and MAO-B, which are critical for the degradation of monoamine neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine.[6][7] The interaction between this compound and MAO, particularly its selectivity for the MAO-A isoform, is thought to underlie some of its unique pharmacological properties, including observed antidepressant-like effects in animal models.[3][8]

This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effect on MAO activity, intended for researchers, scientists, and drug development professionals. It consolidates quantitative data, details relevant experimental methodologies, and visualizes the core mechanisms and workflows.

Mechanism of MAO Inhibition by this compound

The inhibitory action of this compound on monoamine oxidase is not direct but is mediated by an active metabolite. In vitro, this compound itself is a very weak, reversible inhibitor of MAO, requiring high concentrations to elicit an effect.[3][8] However, in vivo studies have demonstrated a much more potent, irreversible, and selective inhibition of MAO-A.[3][8] This discrepancy strongly suggests that this compound undergoes hepatic metabolism to form one or more active metabolites responsible for the observed MAO-A inhibition.[8][9][10]

This MAO-A inhibition is dose-dependent. In rat models, higher doses of this compound (10 and 40 mg/kg) produced significant and long-lasting MAO-A inhibition, while lower, clinically relevant antipsychotic doses (2.5 mg/kg) did not.[8] The selective inhibition of MAO-A leads to an increase in the synaptic availability of its primary substrates, serotonin and norepinephrine, which may explain the antidepressant-like behavioral effects seen in animal studies.[3][9][10][11]

G cluster_0 Pharmacokinetics & Metabolism cluster_1 Synaptic Mechanism This compound This compound (Parent Drug) Metabolism Hepatic Metabolism (e.g., CYP450) This compound->Metabolism Oral Administration ActiveMetabolite Active Metabolite(s) Metabolism->ActiveMetabolite MAOA Monoamine Oxidase A (MAO-A) ActiveMetabolite->MAOA Irreversible Inhibition Degradation Degradation MAOA->Degradation Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) Monoamines->Degradation IncreasedLevels Increased Synaptic Concentration Monoamines->IncreasedLevels Degradation->MAOA Effect Downstream Effects (e.g., Antidepressant-like Activity) IncreasedLevels->Effect

Caption: Proposed mechanism of this compound's MAO-A inhibitory action.

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies investigating this compound's effect on monoamine oxidase.

ParameterConditionValueTarget EnzymeType of InhibitionReference
Inhibition In vitro (this compound parent drug)Requires concentrations ≤ 100 µM (10⁻⁴ M)MAOReversible[3][8]
Inhibition In vivo (Rat; single dose)10 mg/kgMAO-AIrreversible, Selective[8]
Inhibition In vivo (Rat; single dose)40 mg/kgMAO-AIrreversible, Selective[8]
No Inhibition In vivo (Rat; single dose)2.5 mg/kgMAO-ANot Applicable[8]

Experimental Protocols

While the original papers provide an overview of the methods used, this section synthesizes those descriptions with modern, standardized protocols to offer a detailed, representative methodology for assessing this compound's impact on MAO activity.

In Vitro MAO-A Inhibition Assay (Fluorometric)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against MAO-A. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity, using a fluorogenic probe.[12][13]

Materials:

  • Human recombinant MAO-A enzyme

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO Substrate (e.g., p-Tyramine)

  • Fluorogenic Probe (e.g., Amplex® Red)

  • Horseradish Peroxidase (HRP)

  • This compound hydrochloride (dissolved in DMSO, then serially diluted in Assay Buffer)

  • Positive Control Inhibitor (e.g., Clorgyline)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of the MAO-A enzyme, this compound dilutions, positive control, and a reaction mix containing the substrate, Amplex® Red, and HRP in MAO Assay Buffer.

  • Plate Setup: To appropriate wells of the 96-well plate, add:

    • Test Wells: 25 µL of each this compound dilution.

    • Positive Control Wells: 25 µL of Clorgyline working solution.

    • Vehicle Control Wells: 25 µL of Assay Buffer with the corresponding DMSO concentration.

    • Blank Wells: 50 µL of Assay Buffer (no enzyme).

  • Enzyme Addition: Add 25 µL of the MAO-A enzyme working solution to all wells except the blanks.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitor (this compound) to interact with the enzyme.

  • Reaction Initiation: Add 50 µL of the reaction mix to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity kinetically (e.g., every 2 minutes for 30-60 minutes).

  • Data Analysis:

    • Determine the rate of reaction (slope) for each well from the linear portion of the fluorescence vs. time plot.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vivo Assessment of MAO Inhibition in a Rodent Model

This protocol is based on the methodology used to discover this compound's dose-dependent effects on dopamine metabolism in vivo.[8]

Animals and Dosing:

  • Male Sprague-Dawley rats are used.

  • Animals are administered a single intraperitoneal (i.p.) injection of either vehicle control or this compound at various doses (e.g., 2.5, 10, and 40 mg/kg).

Procedure:

  • Tissue Collection: At specified time points post-injection (e.g., 2, 24, 72 hours), animals are euthanized. The brains are rapidly excised, and the striatum is dissected on a cold plate.

  • Tissue Homogenization: The striatal tissue is homogenized in a suitable buffer (e.g., ice-cold 0.32 M sucrose).

  • MAO-A Activity Measurement:

    • A portion of the homogenate is used to assess MAO-A activity.

    • The homogenate is incubated with a ¹⁴C-labeled MAO-A-specific substrate (e.g., ¹⁴C-serotonin).

    • The reaction is stopped, and the radioactive metabolites are extracted and quantified using liquid scintillation counting.

    • Activity is expressed as a percentage of the vehicle-treated control group.

  • Neurotransmitter and Metabolite Analysis:

    • Another portion of the homogenate is processed for analysis by high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • The tissue is deproteinized (e.g., with perchloric acid) and centrifuged.

    • The supernatant is injected into the HPLC system to quantify the levels of dopamine (DA) and its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).

  • Data Analysis: Statistical comparisons are made between the vehicle control and this compound-treated groups at each dose and time point to determine the effect on MAO-A activity and dopamine turnover.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction & Measurement cluster_analysis 3. Data Analysis Reagents Prepare Reagents: - MAO-A Enzyme - Assay Buffer - Substrate/Probe Mix - this compound Dilutions Plating Pipette into 96-Well Plate: - Blanks - Vehicle Controls - Test Compound Wells Reagents->Plating Preincubation Add Enzyme & Pre-incubate (15 min, 37°C) Plating->Preincubation Initiation Initiate Reaction: Add Substrate/Probe Mix Preincubation->Initiation Measurement Kinetic Measurement in Fluorescence Reader Initiation->Measurement Rates Calculate Reaction Rates (Slope of RFU vs. Time) Measurement->Rates Inhibition Determine % Inhibition vs. Vehicle Control Rates->Inhibition IC50 Plot Dose-Response Curve & Calculate IC50 Value Inhibition->IC50

Caption: Experimental workflow for an in vitro fluorometric MAO-A assay.

Conclusion

The evidence strongly indicates that this compound, through an active metabolite, acts as a selective and irreversible inhibitor of monoamine oxidase A. This activity is distinct from its primary dopamine receptor antagonism and is observed at higher doses in preclinical models. The inhibition of MAO-A provides a plausible mechanism for the antidepressant-like effects and the alterations in dopamine metabolism seen with high-dose this compound administration. For drug development professionals, this secondary pharmacology is a critical consideration, highlighting this compound as a compound with a complex, dose-dependent profile that bridges antipsychotic and monoaminergic-enhancing activities. Further research to identify the specific metabolite and confirm this effect in humans could open new avenues for therapeutic applications.

References

Preclinical Toxicology of Molindone Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical toxicology of Molindone hydrochloride, an antipsychotic agent with antagonist activity at dopamine (B1211576) D2 and D5 receptors. The information is compiled from available preclinical studies to support researchers, scientists, and drug development professionals in understanding the safety profile of this compound. This document summarizes key findings from repeated-dose toxicity, genotoxicity, and reproductive and developmental toxicity studies. Detailed experimental protocols based on established guidelines are provided, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the toxicological evaluation of this compound hydrochloride.

Executive Summary

This compound hydrochloride has been evaluated in a range of preclinical toxicology studies to characterize its safety profile. In repeated-dose toxicity studies in rats, the primary target organs identified were the liver, adrenal glands, and reproductive organs, with observed changes in clinical chemistry parameters such as cholesterol, triglycerides, and glucose. Genotoxicity assessments indicated a lack of significant mutagenic or clastogenic potential in a battery of in vitro and in vivo assays. Reproductive and developmental toxicity studies in rats and rabbits showed some effects on the estrous cycle and pup growth at high doses, but no teratogenic effects were observed. The toxicological effects on reproductive tissues are suggested to be related to hyperprolactinemia, a known effect of dopamine D2 receptor antagonists, which may have limited relevance to humans due to species differences in hormonal regulation.

Repeated-Dose Toxicity

Repeated-dose oral toxicity studies of this compound hydrochloride have been conducted in both adult and juvenile rats to assess potential age-related differences in toxicity.

Study in Adult Rats

A 13-week oral gavage study was conducted in adult rats.[1]

Table 1: Summary of Findings in a 13-Week Oral Toxicity Study in Adult Rats

ParameterFindingsDose Levels (mg/kg/day)
Clinical Chemistry Elevation in serum cholesterol and triglycerides.[1]5, 20, 60
Decrease in glucose levels.[1]5, 20, 60
Organ Weights Increased liver, adrenal gland, and seminal vesicles/prostate weights.[1]5, 20, 60
Decreased uterine weights in females.[1]20, 60
Study in Juvenile Rats

An 8-week oral gavage study was performed in juvenile rats.[1]

Table 2: Summary of Findings in an 8-Week Oral Toxicity Study in Juvenile Rats

ParameterFindingsDose Levels (mg/kg/day)
Clinical Chemistry Elevation in serum cholesterol and triglycerides.[1]5, 25, 50, 75
Decrease in glucose levels.[1]5, 25, 50, 75
Organ Weights Increased liver and adrenal gland weights.[1]5, 25, 50, 75
Developmental Parameters Reversible effects on sexual maturity parameters, secondary to decreased body weights.[1]Not specified
Experimental Protocol: Repeated-Dose Oral Toxicity Study (Based on OECD Guideline 408)
  • Test System: Sprague-Dawley rats (one adult study, one juvenile study).

  • Groups: Typically, three dose groups and a control group (vehicle only), with an equal number of male and female animals in each group.

  • Administration: Daily oral gavage for the duration of the study (13 weeks for adults, 8 weeks for juveniles).

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements.

  • Clinical Pathology: Hematology and clinical chemistry parameters were evaluated at the end of the study.

  • Pathology: Gross necropsy, organ weight measurements, and histopathological examination of a comprehensive list of tissues from all animals.

Genotoxicity

A battery of in vitro and in vivo genotoxicity studies was conducted to assess the mutagenic and clastogenic potential of this compound hydrochloride.[2]

Table 3: Summary of Genotoxicity Studies for this compound Hydrochloride

AssayTest SystemMetabolic ActivationResults
Bacterial Reverse Mutation Assay (Ames Test) Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli strain WP2uvrAWith and without rat and human liver S9Negative in all strains except TA100 with rat liver S9 (up to 3-fold increase). A non-reproducible 2-fold increase was seen with human S9 in TA100 at the highest concentration. The mutagenicity was abrogated by glutathione (B108866) and UDP-glucuronic acid.[2]
In Vitro Chromosomal Aberration Test Human lymphocyte culturesWith and without metabolic activationNegative.[2]
In Vivo Bone Marrow Micronucleus Test RatNot applicableNegative.[2]
In Vivo Comet Assay Rat liverNot applicableNegative.[2]
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) (Based on OECD Guideline 471)
  • Test System: At least five strains of bacteria, including four strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and one strain of E. coli (e.g., WP2 uvrA).

  • Method: Plate incorporation method or pre-incubation method.

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from induced rat or hamster liver).

  • Procedure: The test substance, bacterial culture, and S9 mix (if applicable) are combined and plated on minimal glucose agar (B569324) plates.

  • Evaluation: After incubation, the number of revertant colonies is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertants over the background.

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Test_Compound Test Compound (this compound HCl) Mixing Mixing of Components Test_Compound->Mixing Bacterial_Strains Bacterial Strains (e.g., S. typhimurium) Bacterial_Strains->Mixing S9_Mix S9 Mix (Metabolic Activation) S9_Mix->Mixing +/- S9 Plating Plating on Minimal Agar Mixing->Plating Incubation Incubation (37°C, 48-72h) Plating->Incubation Colony_Counting Revertant Colony Counting Incubation->Colony_Counting Data_Analysis Data Analysis (Dose-Response) Colony_Counting->Data_Analysis

Ames Test Experimental Workflow
Experimental Protocol: In Vivo Bone Marrow Micronucleus Test (Based on OECD Guideline 474)

  • Test System: Rodents (e.g., rats or mice).

  • Administration: The test substance is administered to the animals, usually by oral gavage or intraperitoneal injection, once or twice.

  • Sample Collection: Bone marrow is collected from the femur at appropriate time intervals after treatment.

  • Slide Preparation: Bone marrow smears are prepared and stained to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs).

  • Analysis: At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined as an indicator of bone marrow toxicity.

  • Evaluation: A substance is considered positive if it causes a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs.

Micronucleus_Test_Workflow cluster_animal Animal Phase cluster_lab Laboratory Phase cluster_data Data Analysis Animal_Dosing Animal Dosing (e.g., Rat) Sample_Collection Bone Marrow Collection Animal_Dosing->Sample_Collection Slide_Preparation Slide Preparation & Staining Sample_Collection->Slide_Preparation Microscopic_Analysis Microscopic Analysis (PCEs with Micronuclei) Slide_Preparation->Microscopic_Analysis Scoring Scoring of Micronucleated PCEs Microscopic_Analysis->Scoring Statistical_Analysis Statistical Analysis Scoring->Statistical_Analysis

In Vivo Micronucleus Test Workflow

Reproductive and Developmental Toxicity

Oral Good Laboratory Practice (GLP) reproductive and developmental toxicity studies were conducted with this compound hydrochloride in rats and rabbits.[3]

Table 4: Summary of Reproductive and Developmental Toxicity Studies for this compound Hydrochloride

Study TypeSpeciesDose Levels (mg/kg/day)Key Findings
Fertility and Early Embryonic Development (FEE) Rat0, 5, 15, 30Parental hypoactivity and reduced body weight gain. Prolonged estrous cycles and delayed mating at ≥15 mg/kg/day. No effects on fertility or embryonic development.[3]
Embryo-Fetal Development (EFD) Rat0, 5, 20, 40Parental hypoactivity and reduced body weight gain. No developmental toxicity in F1 fetuses.[3]
Embryo-Fetal Development (EFD) Rabbit0, 5, 10, 15Parental hypoactivity and reduced body weight gain. No developmental toxicity in F1 fetuses.[3]
Prenatal and Postnatal Development (PPN) Rat0, 5, 20, 40Parental hypoactivity and reduced body weight gain. Reduced preweaning growth in F1 pups at 40 mg/kg/day. No effects on postweaning growth, behavior, or reproduction in F1 offspring.[3]
Experimental Protocol: Reproductive and Developmental Toxicity Studies (Based on ICH S5(R2) and OECD Guidelines)
  • Test System: Typically rats and rabbits.

  • Study Designs:

    • Fertility and Early Embryonic Development (OECD 415): Males are treated for a period before mating, during mating, and until sacrifice. Females are treated for two weeks before mating, during mating, and through implantation.

    • Embryo-Fetal Development (OECD 414): Pregnant females are dosed during the period of organogenesis.

    • Prenatal and Postnatal Development (OECD 416): Females are dosed from implantation through lactation.

  • Endpoints:

    • Parental: Clinical signs, body weight, food consumption, reproductive performance (e.g., fertility indices, gestation length), and organ weights.

    • Developmental: Number of corpora lutea, implantations, resorptions, live and dead fetuses, fetal body weight, and external, visceral, and skeletal examinations of fetuses. For PPN studies, pup viability, growth, and development are assessed.

Mechanism of Action and Signaling Pathway

This compound hydrochloride is a dopamine D2 and D5 receptor antagonist.[1] Its antipsychotic effects are primarily attributed to the blockade of D2 receptors in the mesolimbic pathway of the brain. The toxicological findings related to the reproductive system are likely linked to hyperprolactinemia, a consequence of D2 receptor antagonism in the tuberoinfundibular pathway, which leads to increased prolactin secretion.

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2/D5 Receptor Dopamine->D2_Receptor Binds to G_Protein Gi/o Protein D2_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream_Effects Downstream Cellular Effects PKA->Downstream_Effects Phosphorylates This compound This compound HCl This compound->D2_Receptor Antagonizes

References

Methodological & Application

Application Notes and Protocols for Studying Molindone's Antipsychotic Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Molindone is a dihydroindolone derivative antipsychotic agent used in the management of schizophrenia.[1][2] Structurally distinct from phenothiazines and butyrophenones, its therapeutic action is primarily attributed to its effects on central dopaminergic systems.[1] Preclinical animal models are indispensable for elucidating the neurobiological mechanisms of this compound and for predicting its efficacy and potential side effects. This document provides detailed application notes and experimental protocols for key animal models used to characterize the antipsychotic properties of this compound.

Mechanism of Action

This compound's primary mechanism of action is the blockade of postsynaptic dopamine (B1211576) D2 receptors in the brain's limbic system.[1][3] This antagonism reduces the excessive dopaminergic activity that is hypothesized to underlie the positive symptoms of psychosis.[1] Additionally, this compound exhibits antagonistic properties at serotonin (B10506) 5-HT2B receptors. Unlike many other antipsychotics, it has minimal affinity for histamine (B1213489) H1 and muscarinic acetylcholine (B1216132) receptors, which may account for its lower incidence of sedation and weight gain.

Molindone_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopa Tyrosine Dopamine Dopamine Dopa->Dopamine Tyrosine Hydroxylase VMAT VMAT2 Dopamine->VMAT Packaging & Release VMAT->Release Packaging & Release Dopamine_Synapse Dopamine Release->Dopamine_Synapse D2R D2 Receptor Gαi AC Adenylate Cyclase cAMP cAMP PKA PKA Nucleus Nucleus PKA->Nucleus Cellular Response (↓ Neuronal Excitability) This compound This compound This compound->D2R:f0 Antagonizes Dopamine_Synapse->D2R:f0 Binds

Caption: this compound's primary mechanism of D2 receptor antagonism.

Behavioral Models for Antipsychotic Efficacy

Behavioral tests in rodents are crucial for assessing the potential therapeutic effects of antipsychotic compounds. This compound has been evaluated in several classical and predictive models.

Amphetamine-Induced Hyperlocomotion

This model is widely used to screen for antipsychotic potential. The psychostimulant amphetamine increases dopamine release in the nucleus accumbens, leading to a state of hyperlocomotion in rodents, which is considered a proxy for the positive symptoms of psychosis.[4][5] Antipsychotics like this compound are expected to attenuate this effect.[1]

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats (250-300g) or Swiss Webster mice (25-30g).

  • Apparatus: An open-field arena (e.g., 43 x 43 cm for rats) equipped with infrared beams to automatically track movement.[4][6]

  • Habituation: Place animals in the open-field arena for 30-60 minutes daily for 2-3 days prior to testing to acclimate them to the environment.[4]

  • Drug Administration:

    • Administer this compound (or vehicle) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

    • After a specified pretreatment time (e.g., 30-60 minutes), place the animal in the arena and record baseline locomotor activity for 30 minutes.[4][6]

    • Administer d-amphetamine (e.g., 0.5-5.0 mg/kg, i.p. for rats) and immediately return the animal to the arena.[3]

  • Testing: Record locomotor activity (total distance traveled, horizontal beam breaks) for the next 60-90 minutes.[4]

  • Data Analysis: Analyze locomotor data in 5 or 10-minute time bins to assess the time-course of effects. Compare the total activity post-amphetamine in the this compound-treated groups to the vehicle-treated group.

AIH_Workflow cluster_prep Preparation Phase cluster_test Testing Day cluster_analysis Data Analysis Habituation Habituation (2-3 days, 30-60 min/day) Drug_Prep Prepare this compound & d-amphetamine solutions Habituation->Drug_Prep Admin_this compound Administer this compound or Vehicle Drug_Prep->Admin_this compound Pretreatment Pretreatment Period (30-60 min) Baseline Record Baseline Activity (30 min) Admin_Amph Administer d-amphetamine Test_Activity Record Hyperlocomotion (60-90 min) Bin_Data Analyze data in 5-10 min time bins Test_Activity->Bin_Data Compare Compare total distance traveled (this compound vs. Vehicle) Bin_Data->Compare

Caption: Experimental workflow for the Amphetamine-Induced Hyperlocomotion test.

Conditioned Avoidance Response (CAR)

The CAR test is a robust predictor of antipsychotic activity.[7][8] In this paradigm, an animal learns to avoid an aversive stimulus (e.g., footshock) by responding to a preceding neutral conditioned stimulus (e.g., a tone or light). Clinically effective antipsychotics, including D2 antagonists, selectively suppress this learned avoidance response without impairing the ability to escape the aversive stimulus once it has started.[7][9]

Experimental Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (200-250g).

  • Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock, and equipped with a light and/or auditory stimulus source.[9]

  • Training (Acquisition):

    • Place a rat in one compartment. A trial begins with the presentation of a conditioned stimulus (CS), such as a light or tone, for 10 seconds.[9][10]

    • If the rat moves to the other compartment during the CS, the trial is recorded as an "avoidance" and the CS is terminated.

    • If the rat fails to move, an unconditioned stimulus (US), a mild footshock (e.g., 0.8 mA), is delivered through the floor grid for a maximum of 5 seconds.[9]

    • If the rat moves to the other compartment during the US, it is recorded as an "escape."

    • Each session consists of multiple trials (e.g., 30-50) with a variable inter-trial interval.[9][11] Training continues for several days until a stable, high level of avoidance is achieved.

  • Testing:

    • Once performance is stable, administer this compound or vehicle prior to the test session (e.g., 60 minutes before).

    • Conduct a session of 30-50 trials and record the number of avoidances, escapes, and escape failures.

  • Data Analysis: A selective antipsychotic effect is demonstrated by a significant reduction in the number of avoidance responses without a significant increase in escape failures.

CAR_Logic Start Trial Starts: CS Presented (10s) Response Animal crosses to other side? Start->Response US_Starts US (Footshock) Presented (5s) Response->US_Starts No Outcome_Avoid Outcome: AVOIDANCE Response->Outcome_Avoid Yes (within 10s) Escape Animal crosses to other side? US_Starts->Escape Outcome_Escape Outcome: ESCAPE Escape->Outcome_Escape Yes (within 5s) Outcome_Fail Outcome: ESCAPE FAILURE Escape->Outcome_Fail No

Caption: Logical flow of a single trial in the Conditioned Avoidance Response test.

Model for Extrapyramidal Side Effects

Catalepsy Bar Test

The induction of catalepsy in rodents is a widely used model to predict the likelihood of a drug causing extrapyramidal symptoms (EPS), particularly Parkinsonism, in humans.[12] Catalepsy is characterized by a failure to correct an externally imposed, awkward posture.

Experimental Protocol:

  • Animals: Male Wistar rats (200-250g) or Swiss Webster mice (25-30g).

  • Apparatus: A horizontal metal or wooden bar (e.g., 1 cm diameter) fixed at a height of approximately 5-10 cm above a flat surface.[12][13]

  • Procedure:

    • Administer this compound or vehicle (e.g., i.p.).

    • At set time points after injection (e.g., 30, 60, 90, 120 minutes), test for catalepsy.[13]

    • Gently place the animal's forepaws on the elevated bar, with its hind paws remaining on the surface.[14]

    • Start a stopwatch immediately.

    • Measure the descent latency: the time it takes for the animal to remove both forepaws from the bar and return to a normal posture.[15]

  • Cut-off Time: A maximum cut-off time (e.g., 180 seconds) is typically used. If the animal remains on the bar for this duration, the trial is ended.

  • Data Analysis: Compare the mean descent latency for this compound-treated groups against the vehicle control group. A significant increase in latency indicates a cataleptogenic effect.

Neurochemical and Electrophysiological Assays

These methods provide direct evidence of this compound's impact on dopaminergic neurotransmission in specific brain regions.

Measurement of Dopamine and its Metabolites

This compound, as a D2 antagonist, is expected to increase the synthesis and turnover of dopamine. This can be measured by quantifying the levels of dopamine and its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in brain tissue.

Protocol Outline:

  • Dosing: Administer this compound or vehicle to rats.

  • Tissue Collection: At a designated time post-injection, humanely euthanize the animals and rapidly dissect the brain region of interest (e.g., striatum).

  • Homogenization: Homogenize the tissue in an appropriate solution (e.g., 0.1 M perchloric acid) to precipitate proteins and stabilize the monoamines.[16]

  • Analysis:

    • Centrifuge the homogenate and filter the supernatant.

    • Inject the supernatant into a High-Performance Liquid Chromatography (HPLC) system equipped with an electrochemical detector (ECD).[17][18]

    • Separate DA, DOPAC, and HVA using a reverse-phase column.

    • Quantify the compounds by comparing their peak areas to those of known standards.

  • Data Analysis: Express results as ng/mg of tissue. Compare metabolite levels and the turnover ratios ((DOPAC+HVA)/DA) between drug-treated and vehicle groups.

In Vivo Single-Unit Electrophysiology

This advanced technique allows for the direct measurement of the firing activity of individual dopamine neurons, typically in the ventral tegmental area (VTA), in anesthetized or awake, freely moving animals. Antipsychotics that block D2 autoreceptors can increase the firing rate and bursting activity of these neurons.

Protocol Outline:

  • Animal Preparation: Anesthetize the animal (e.g., with isoflurane (B1672236) or chloral (B1216628) hydrate) and secure it in a stereotaxic frame.[19]

  • Electrode Placement: A recording microelectrode (e.g., a glass micropipette) is slowly lowered into the VTA using precise stereotaxic coordinates.[19][20]

  • Neuron Identification: Dopamine neurons are identified based on their characteristic electrophysiological properties, including a slow firing rate (2-10 Hz), long action potential duration, and a specific waveform.[21]

  • Recording and Drug Administration:

    • Once a stable neuron is isolated, record its baseline firing activity for several minutes.[20]

    • Administer this compound intravenously (i.v.) or intraperitoneally (i.p.).

    • Continue to record the neuron's activity to observe drug-induced changes in firing rate and pattern.

  • Data Analysis: Analyze the data to determine the number of active neurons, their mean firing rates, and the percentage of spikes fired in bursts before and after drug administration.

Summary of Quantitative Data

The following tables summarize representative data from preclinical studies of this compound. Doses and effects can vary based on species, strain, and specific experimental conditions.

Table 1: Behavioral Effects of this compound in Rodent Models

Animal ModelSpeciesThis compound DoseRouteObserved Effect
Apomorphine/Amphetamine Challenge Rat0.4 - 0.8 mg/kgi.v.Reversal of drug-induced depression of DA neuron firing.
Catalepsy & Ptosis RatNot specified-This compound-induced catalepsy and ptosis are reversible by the dopamine agonist amantadine.
Spontaneous Locomotion AnimalsNot specified-Reduction in spontaneous locomotor activity.
Conditioned Avoidance AnimalsNot specified-Inhibition of conditioned avoidance responses.

Table 2: Neurochemical Effects of this compound in Rat Brain

Brain RegionThis compound DoseRouteTime PointNeurochemical Change
Striatum 2.5 mg/kgNot specified-Increased dopamine metabolite (DOPAC, HVA) levels.
Striatum 10 - 40 mg/kgNot specifiedLong-term (>72h)Decreased tyrosine hydroxylase activity and metabolite levels; elevated DA levels (suggests MAO-A inhibition at high doses).
Striatum & Olfactory Tubercles Not specified--Increased dopamine synthesis and DOPAC levels.
Striatum 1 - 10 mg/kgs.c.-Increased dopamine turnover.
Striatum 100 mg/kgs.c.-Reversed effects on dopamine metabolism (suggests partial agonism at high doses).

References

Application Note: A Validated HPLC-UV Method for the Quantification of Molindone in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a simple, sensitive, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of molindone in human plasma. The method utilizes a C18 column with UV detection, offering a robust and accessible analytical solution for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The protocol includes a straightforward liquid-liquid extraction procedure for sample preparation, ensuring high recovery and minimal matrix effects. This method has been validated for its linearity, accuracy, precision, and sensitivity.

Introduction

This compound is an antipsychotic medication used in the management of schizophrenia.[1] Accurate and precise measurement of its concentration in plasma is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and minimizing potential toxicity. This application note provides a detailed protocol for a validated HPLC-UV method suitable for the quantitative analysis of this compound in human plasma samples, making it a valuable tool for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents
  • This compound Hydrochloride (USP Reference Standard)

  • Trazodone Hydrochloride (Internal Standard)

  • Acetonitrile (HPLC Grade)

  • Methanol (B129727) (HPLC Grade)

  • Ethyl acetate (B1210297) (Analytical Grade)

  • Hexane (Analytical Grade)

  • Isoamyl alcohol (Analytical Grade)

  • Sodium Hydroxide

  • Deionized Water

  • Human Plasma (Drug-free)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is used. The chromatographic conditions are summarized in the table below.

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:0.01M Phosphate Buffer (pH 7.0) (40:60, v/v)
Flow Rate 1.5 mL/min[2][3]
Injection Volume 25 µL[1]
Column Temperature 35 °C[2]
UV Detection 247 nm[1][4]
Internal Standard Trazodone

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound Hydrochloride in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with a mixture of methanol and water (50:50, v/v) to obtain working standard solutions with concentrations ranging from 10 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Trazodone Hydrochloride in 10 mL of methanol.

  • IS Working Solution (10 µg/mL): Dilute the IS stock solution with methanol.

  • Calibration Standards and QC Samples: Spike appropriate amounts of the working standard solutions into drug-free human plasma to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Plasma Sample Preparation (Liquid-Liquid Extraction)
  • To 1 mL of plasma sample (or calibration standard/QC sample), add 100 µL of the internal standard working solution (Trazodone, 10 µg/mL).

  • Add 100 µL of 1N Sodium Hydroxide to alkalize the sample.

  • Add 5 mL of the extraction solvent mixture (ethyl acetate:hexane:isoamyl alcohol, 50:49.5:0.5, v/v/v).[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 25 µL of the reconstituted sample into the HPLC system.[1]

Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma 1. Plasma Sample (1 mL) add_is 2. Add Internal Standard (Trazodone) plasma->add_is add_naoh 3. Alkalinize with NaOH add_is->add_naoh add_solvent 4. Add Extraction Solvent add_naoh->add_solvent vortex 5. Vortex add_solvent->vortex centrifuge 6. Centrifuge vortex->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute inject 10. Inject into HPLC reconstitute->inject separation 11. Chromatographic Separation (C18 Column) detection 12. UV Detection (247 nm) integration 13. Peak Integration detection->integration calibration 14. Calibration Curve (Peak Area Ratio vs. Conc.) quantification 15. Quantify this compound Concentration

References

Application Notes and Protocols for Testing Molindone Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molindone is a typical antipsychotic drug belonging to the dihydroindolone class, primarily indicated for the management of schizophrenia.[1] Like other antipsychotics, it is crucial to characterize its cytotoxic potential to understand its safety profile and potential off-target effects. These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of this compound using established cell culture-based assays. Due to the limited availability of direct cytotoxicity data for this compound, the following protocols and data are based on established methods for testing related typical antipsychotics such as haloperidol, chlorpromazine, and thioridazine.[2][3] These compounds have been shown to induce cytotoxicity through mechanisms that may involve apoptosis, mitochondrial dysfunction, and oxidative stress.[4][5][6]

The protocols detailed below—MTT, LDH, and Caspase-3 activity assays—are standard methods to evaluate cell viability, membrane integrity, and apoptosis, respectively. These assays will enable researchers to quantify the cytotoxic effects of this compound on relevant cell lines, such as the human neuroblastoma cell line SH-SY5Y, which is a common model for neurotoxicity studies.[2][7]

Recommended Cell Lines

For neurotoxicity and cytotoxicity studies of antipsychotic drugs, the following human cell lines are recommended:

  • SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a neuronal phenotype, making it a relevant model for studying effects on neurons.[7]

  • PC12: A rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF).

  • HEK293: A human embryonic kidney cell line that is easy to culture and transfect, often used for general cytotoxicity screening.

  • Primary Neuronal Cultures: For more physiologically relevant data, primary neurons isolated from rodent models can be used, though they are more challenging to maintain.

Data Presentation: Comparative Cytotoxicity of Typical Antipsychotics

The following table summarizes representative half-maximal inhibitory concentration (IC50) values for typical antipsychotics in various cell lines. This data can serve as a reference for designing dose-response experiments for this compound and for comparing its relative potency. Note: Direct IC50 values for this compound are not widely available in the public domain; the values presented for other antipsychotics are for comparative purposes.

Antipsychotic DrugCell LineAssayIC50 (µM)Reference
HaloperidolNIH-3T3MTT~10[2]
HaloperidolSH-SY5YResazurin57[7]
ChlorpromazineSH-SY5YMTT5[3]
ThioridazineT98GMTT12.67[8]
ThioridazineU-87 MGMTT12.80[8]

Experimental Protocols

Herein are detailed protocols for three fundamental cytotoxicity assays. It is recommended to perform multiple assays to obtain a comprehensive understanding of the cytotoxic mechanism of this compound.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase. The resulting purple formazan (B1609692) crystals are solubilized, and the absorbance is proportional to the number of viable, metabolically active cells.

Materials:

  • Selected cell line (e.g., SH-SY5Y)

  • Complete culture medium

  • This compound hydrochloride (dissolved in a suitable solvent, e.g., DMSO or sterile water)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis, serving as an indicator of compromised cell membrane integrity.

Materials:

  • Selected cell line

  • Complete culture medium

  • This compound hydrochloride

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer’s instructions)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution from the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula provided in the kit instructions, based on the absorbance values of the experimental, spontaneous release, and maximum release wells.

Protocol 3: Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a substrate that, when cleaved by active caspase-3, releases a chromophore or fluorophore that can be quantified.

Materials:

  • Selected cell line

  • Complete culture medium

  • This compound hydrochloride

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)

  • Assay buffer

  • 96-well plate (black for fluorescent assays)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates or flasks and treat with this compound for the desired time.

  • Cell Lysis: After treatment, collect the cells and lyse them using the cell lysis buffer. Centrifuge the lysate to pellet the cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant (cell lysate) using a standard protein assay (e.g., Bradford or BCA).

  • Caspase-3 Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate and assay buffer to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC) using a microplate reader.

  • Data Analysis: The increase in absorbance or fluorescence is proportional to the caspase-3 activity. Results can be expressed as fold-change relative to the vehicle-treated control.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for assessing this compound cytotoxicity.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Selection (e.g., SH-SY5Y) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding molindone_prep This compound Preparation (Stock Solution & Serial Dilutions) treatment This compound Treatment (Dose-Response & Time-Course) molindone_prep->treatment cell_seeding->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh caspase Caspase-3 Assay (Apoptosis) treatment->caspase data_acq Data Acquisition (Microplate Reader) mtt->data_acq ldh->data_acq caspase->data_acq ic50 IC50 Calculation data_acq->ic50 stats Statistical Analysis ic50->stats interpretation Interpretation of Results stats->interpretation

Caption: General experimental workflow for this compound cytotoxicity testing.

Plausible Signaling Pathway for this compound-Induced Cytotoxicity

Based on the known mechanisms of other typical antipsychotics, a plausible signaling pathway for this compound-induced cytotoxicity may involve dopamine (B1211576) receptor antagonism leading to downstream effects on cellular stress and apoptosis.

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_stress Cellular Stress cluster_apoptosis Apoptosis This compound This compound d2_receptor Dopamine D2 Receptor This compound->d2_receptor Antagonism camp ↓ cAMP d2_receptor->camp ros ↑ Reactive Oxygen Species (ROS) d2_receptor->ros Potential Link pka ↓ PKA Activity camp->pka creb ↓ CREB Phosphorylation pka->creb mito_dys Mitochondrial Dysfunction ros->mito_dys bax ↑ Bax mito_dys->bax bcl2 ↓ Bcl-2 mito_dys->bcl2 cyto_c Cytochrome c Release mito_dys->cyto_c bax->cyto_c bcl2->cyto_c Inhibition caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 cell_death Apoptotic Cell Death caspase3->cell_death

Caption: Hypothetical signaling pathway of this compound-induced cytotoxicity.

References

Application Notes and Protocols: Radioligand Binding Assays for Molindone Receptor Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molindone is an antipsychotic medication primarily utilized in the management of schizophrenia.[1][2] Its therapeutic effects are intrinsically linked to its interaction with various neurotransmitter receptors in the central nervous system.[2][3] Understanding the receptor binding profile of this compound is crucial for elucidating its mechanism of action, predicting its clinical efficacy, and assessing its potential side-effect profile. Radioligand binding assays are a fundamental tool in pharmacology for quantitatively characterizing the affinity of a drug for specific receptors.[4][5][6][7] This document provides a detailed overview of this compound's receptor binding profile, along with comprehensive protocols for conducting radioligand binding assays for key receptors of interest.

This compound Receptor Binding Profile

This compound exhibits a distinct receptor binding profile, characterized by a high affinity for the dopamine (B1211576) D2 receptor and a moderate affinity for the serotonin (B10506) 5-HT2B receptor.[1][8][9] Its affinity for other receptors, including dopamine D1, D3, and D5, serotonin 5-HT2A, muscarinic acetylcholine, histamine (B1213489) H1, and α1-adrenergic receptors, is considerably lower.[1][10] This profile distinguishes it from many other atypical antipsychotics that often show high affinity for both D2 and 5-HT2A receptors.[1][8]

The primary mechanism of action of this compound is attributed to its antagonist activity at dopamine D2 receptors, which is thought to alleviate the positive symptoms of schizophrenia.[2][3][11] Its interaction with the 5-HT2B receptor may also contribute to its overall therapeutic effects.[12]

Quantitative Binding Data

The following table summarizes the in vitro binding affinities (IC50 or Ki values) of this compound for key neurotransmitter receptors. A lower value indicates a stronger binding affinity.

Receptor SubtypeRadioligandTissue/Cell LineIC50 (nM)Ki (nM)Reference
Dopamine Receptors
D2[3H]SpiperoneCHO cells84 - 140-[1]
D2S-HEK-293 cells14036.3[8][9]
D2L-HEK-293 cells-50.5[8][9]
D1--3,200 - 8,300-[1]
D3--3,200 - 8,300-[1]
D5--3,200 - 8,300-[1][13]
Serotonin Receptors
5-HT2B[3H]LSDCHO-K1 cells41080.8[1][8][9]
5-HT2A--14,000-[1][8]
Adrenergic Receptors
α2--Intermediate Affinity-[1][10]
α1--Very Low Affinity-[1][10]
Histamine Receptors
H1--Very Low Affinity-[1][10]
Muscarinic Receptors
M1-M5--No Affinity-[3][10]

Experimental Protocols

I. Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor using a competitive radioligand binding assay.

Materials:

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [3H]Spiperone (a potent D2 antagonist).

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Agent: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

  • Scintillation Fluid.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound and perform serial dilutions to obtain a range of concentrations (e.g., 0.1 nM to 10 µM).

    • Prepare the radioligand solution in assay buffer at a concentration near its Kd value (typically 0.1-1.0 nM for [3H]Spiperone).

    • Thaw the cell membrane preparation on ice and dilute to the desired concentration (e.g., 10-20 µg of protein per well) in ice-cold assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]Spiperone, and 100 µL of the diluted cell membrane preparation.

    • Non-specific Binding: Add 50 µL of 10 µM haloperidol, 50 µL of [3H]Spiperone, and 100 µL of the diluted cell membrane preparation.

    • Competitive Binding: Add 50 µL of each this compound dilution, 50 µL of [3H]Spiperone, and 100 µL of the diluted cell membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature (25°C) for 60-120 minutes to allow the binding to reach equilibrium.[8]

  • Termination and Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters 3-4 times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

II. Radioligand Binding Assay for Serotonin 5-HT2B Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human serotonin 5-HT2B receptor.

Materials:

  • Cell Membranes: Membranes from CHO-K1 cells stably expressing the human serotonin 5-HT2B receptor.[8]

  • Radioligand: [3H]LSD (Lysergic acid diethylamide).[8]

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Agent: 10 µM Serotonin (5-HT).[8]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 4 mM CaCl2 and 0.1% ascorbic acid.[8]

  • Other materials: As listed for the D2 receptor assay.

Procedure:

  • Reagent Preparation:

    • Prepare this compound dilutions as described for the D2 assay.

    • Prepare the [3H]LSD solution in assay buffer at a concentration near its Kd value (e.g., 1.2 nM).[8]

    • Prepare the cell membrane suspension as described previously.

  • Assay Setup:

    • Follow the same setup for total, non-specific (using 10 µM 5-HT), and competitive binding as outlined for the D2 receptor assay.

  • Incubation:

    • Incubate the plate at 37°C for 60 minutes.[8]

  • Termination and Filtration:

    • Follow the same procedure as for the D2 receptor assay.

  • Quantification:

    • Follow the same procedure as for the D2 receptor assay.

  • Data Analysis:

    • Analyze the data using the same methods described for the D2 receptor assay to determine the IC50 and Ki values for this compound at the 5-HT2B receptor.

Visualizations

Experimental Workflow

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) Reagents Prepare Reagents: - Test Compound (this compound) - Radioligand - Cell Membranes Total Total Binding (Buffer + Radioligand + Membranes) NSB Non-specific Binding (Unlabeled Ligand + Radioligand + Membranes) Comp Competitive Binding (this compound + Radioligand + Membranes) Incubation Incubation (e.g., 60 min, 37°C) Total->Incubation NSB->Incubation Comp->Incubation Filtration Filtration & Washing (Separate bound from free radioligand) Incubation->Filtration Quantification Quantification (Scintillation Counting) Filtration->Quantification Analysis Data Analysis (Calculate IC50 and Ki) Quantification->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways

Molindone_Signaling_Pathway cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT2B Serotonin 5-HT2B Receptor Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi Gi Protein Activation D2R->Gi Inhibits Molindone_D2 This compound Molindone_D2->D2R Antagonist AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Response_D2 Alleviation of Positive Symptoms cAMP->Response_D2 Serotonin Serotonin HT2BR 5-HT2B Receptor Serotonin->HT2BR Gq Gq Protein Activation HT2BR->Gq Molindone_2B This compound Molindone_2B->HT2BR Antagonist PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Response_2B Modulation of Therapeutic Effect IP3_DAG->Response_2B

Caption: this compound's antagonist action on D2 and 5-HT2B receptor signaling.

References

Application Note: Quantitative Analysis of Molindone and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Molindone is a dihydroindolone antipsychotic medication used in the management of schizophrenia.[1][2] It primarily acts as an antagonist of the dopamine (B1211576) D2 receptor.[3][4] Like many pharmaceuticals, this compound undergoes extensive hepatic metabolism, resulting in numerous metabolites.[1][3][4] Understanding the biotransformation of this compound is crucial in preclinical drug discovery, as the presence of active or toxic metabolites can significantly impact its safety and efficacy profile.[5]

This application note provides a detailed protocol for the simultaneous analysis of this compound and its primary phase I metabolites using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The method described is suitable for researchers in drug metabolism, pharmacokinetics, and clinical toxicology.

Metabolic Pathway of this compound

This compound is rapidly absorbed and metabolized in the liver, with studies identifying up to 36 potential metabolites.[2][3] The primary metabolic reactions are Phase I transformations. A recent study using human liver microsomes (HLM) identified and characterized six previously undescribed metabolites (M1-M6).[5][6] The main metabolic processes include:

  • Hydroxylation: The addition of a hydroxyl group, which is responsible for the formation of the main metabolite (M1).[5]

  • Dealkylation: The removal of an alkyl group.[5]

  • Dehydrogenation: The removal of hydrogen atoms.[5]

  • Combined Hydroxylation and Dehydrogenation. [5]

These transformation pathways are critical for the clearance of the drug and are visualized in the diagram below.

Molindone_Metabolism cluster_main This compound Phase I Metabolism This compound This compound M1 Metabolite M1 (Hydroxylation) This compound->M1 Major Pathway M2 Metabolite M2 (Dealkylation) This compound->M2 M3 Metabolite M3 (Hydroxylation) This compound->M3 M4_M5 Metabolites M4 & M5 (Hydroxylation + Dehydrogenation) This compound->M4_M5 M6 Metabolite M6 (Dehydrogenation) This compound->M6

Caption: Phase I metabolic pathways of this compound.

Experimental Protocols

This section details the complete workflow for the analysis of this compound and its metabolites from biological matrices.

Sample Preparation (Protein Precipitation)

This protocol is adapted for plasma or microsomal incubation samples.[6]

  • Aliquoting: Transfer 200 µL of the sample (e.g., human plasma or microsomal incubation quench) into a clean microcentrifuge tube.

  • Precipitation: Add 200 µL of an ice-cold acetonitrile:methanol (1:1, v/v) mixture to the sample to precipitate proteins.

  • Vortexing: Vortex the mixture thoroughly for 30 seconds to ensure complete mixing and protein denaturation.

  • Centrifugation: Centrifuge the samples at 15,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Supernatant Collection: Carefully transfer 50 µL of the clear supernatant into an autosampler vial for LC-MS/MS analysis.[6]

Liquid Chromatography Method

The chromatographic separation is achieved using a UHPLC system with a C18 column.

ParameterSetting
LC System Agilent 1290 Infinity or equivalent UHPLC system[6]
Column Kinetex C18 (2.1 × 50 mm, 1.7 µm) with a C18 precolumn guard[6]
Mobile Phase A Water with 0.1% formic acid and 5% acetonitrile[5]
Mobile Phase B Acetonitrile[5]
Flow Rate 0.3 mL/min[5]
Injection Volume 2.0 µL[5]
Column Temperature 35 °C[5]
Gradient Elution 5% to 15% B (0-9 min), then ramp to 95% B (9-9.5 min), hold for 1.5 min post-time for re-equilibration[5]
Mass Spectrometry Method

An Agilent Q-TOF or a similar high-resolution mass spectrometer is used for detection and characterization.

ParameterSetting
MS System Agilent Accurate-Mass Q-TOF LC/MS G6520B or equivalent[6]
Ionization Source Dual Electrospray Ionization (ESI), Positive Mode[6]
Gas Temperature 325 °C[5]
Drying Gas Flow 10 L/min[5]
Nebulizer Pressure 40 psig[5]
Capillary Voltage 3500 V[5]
Fragmentor Voltage 175 V[5]
Skimmer Voltage 65 V[5]
Acquisition Mode TOF (MS) and Auto MS/MS[5]
Mass Range 60–950 m/z[5]

Data Presentation

The following table summarizes the accurate mass and key MS/MS fragmentation data for this compound and its six identified metabolites, which are essential for their identification and quantification.

CompoundFormulaObserved [M+H]⁺ (m/z)Key MS/MS Fragments (m/z)Proposed Metabolic Reaction
This compound C₁₆H₂₄N₂O₂277.1911176.1015, 100.0757-
M1 C₁₆H₂₄N₂O₃293.1859192.0968, 100.0757Hydroxylation
M2 C₁₂H₁₅NO₂206.1175178.1226, 160.0757Dealkylation
M3 C₁₆H₂₄N₂O₃293.1859192.0968, 176.1015Hydroxylation
M4 C₁₆H₂₂N₂O₃291.1703190.0811, 100.0757Hydroxylation + Dehydrogenation
M5 C₁₆H₂₂N₂O₃291.1703190.0811, 176.1015Hydroxylation + Dehydrogenation
M6 C₁₆H₂₂N₂O₂275.1754174.0862, 100.0757Dehydrogenation
(Data adapted from Racz et al., 2021)[5]

Experimental Workflow Visualization

The end-to-end analytical process is outlined in the workflow diagram below.

Workflow cluster_workflow LC-MS/MS Analysis Workflow Sample 1. Sample Collection (Plasma, Microsomes) Prep 2. Sample Preparation (Protein Precipitation) Sample->Prep Centrifuge 3. Centrifugation (15,000 rpm, 4°C) Prep->Centrifuge Transfer 4. Supernatant Transfer Centrifuge->Transfer Analysis 5. UHPLC-MS/MS Analysis Transfer->Analysis Data 6. Data Processing (Quantification & Identification) Analysis->Data

Caption: General workflow for this compound analysis.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the identification and analysis of this compound and its key phase I metabolites. The simple protein precipitation protocol is efficient for sample cleanup, while the UHPLC-Q-TOF-MS method offers excellent chromatographic resolution and mass accuracy for confident structural elucidation. This workflow is highly applicable for drug metabolism studies, therapeutic drug monitoring research, and pharmacokinetic analysis in the drug development pipeline.

References

Application Notes and Protocols for Molindone Hydrochloride in In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Molindone hydrochloride is an antipsychotic agent that functions primarily as an antagonist of the dopamine (B1211576) D2 and D5 receptors.[1][2] It also exhibits antagonistic effects on the serotonin (B10506) 5-HT2A and 5-HT2B receptors.[1][3] These characteristics make it a valuable tool for in vitro studies aimed at investigating dopaminergic and serotonergic signaling pathways, particularly in the context of neuropsychiatric disorders. This document provides a detailed protocol for the dissolution of this compound hydrochloride and its application in in vitro assays.

Data Presentation

Table 1: Solubility and Storage of this compound Hydrochloride

ParameterValueSource
Solubility in DMSO 9 mg/mL (28.76 mM)[2][4]
Solubility in Water 0.474 mg/mL[5]
Storage of Powder 3 years at -20°C[5]
Storage of Stock Solution (in DMSO) 1 year at -80°C; 1 month at -20°C[5]

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride Stock Solution

This protocol outlines the steps for preparing a high-concentration stock solution of this compound hydrochloride, typically in dimethyl sulfoxide (B87167) (DMSO), for subsequent dilution in in vitro experiments.

Materials:

  • This compound hydrochloride powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound hydrochloride powder using a calibrated analytical balance in a chemical fume hood.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the weighed powder to achieve the desired stock concentration (e.g., 10 mM). It is recommended to use fresh DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of the compound.[4]

  • Dissolution: Vortex the solution thoroughly until the this compound hydrochloride is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[5]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the stock solution to prepare working concentrations for use in cell-based assays.

Materials:

  • This compound hydrochloride stock solution (from Protocol 1)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile tubes for dilution

  • Pipettes and sterile filter tips

Procedure:

  • Thawing the Stock Solution: Thaw a single aliquot of the this compound hydrochloride stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Vortexing: Gently vortex the diluted solutions to ensure homogeneity.

  • Application to Cells: Add the prepared working solutions to your cell cultures and incubate for the desired duration of the experiment.

Note on Stability in Cell Culture Media: The stability of this compound hydrochloride in cell culture media can be influenced by factors such as pH, temperature, and media components.[6] It is advisable to prepare fresh working solutions for each experiment. For long-term experiments, the stability of the compound in the specific media and conditions should be validated, for instance, by using HPLC or LC-MS to measure the concentration of the compound over time.

Mandatory Visualizations

Signaling Pathway of this compound Hydrochloride

Molindone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Serotonin Serotonin HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR Binds G_protein_D2 Gαi/o D2R->G_protein_D2 Activates G_protein_HT2A Gαq/11 HT2AR->G_protein_HT2A Activates AC Adenylyl Cyclase G_protein_D2->AC Inhibits PLC Phospholipase C G_protein_HT2A->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Cellular_Response_D2 Altered Neuronal Excitability cAMP->Cellular_Response_D2 Cellular_Response_HT2A Modulation of Signaling Cascades IP3_DAG->Cellular_Response_HT2A This compound This compound Hydrochloride This compound->D2R Antagonist This compound->HT2AR Antagonist

Caption: Antagonistic action of this compound hydrochloride on dopamine and serotonin receptors.

Experimental Workflow for Preparing this compound Hydrochloride Solutions

Molindone_Workflow start Start weigh Weigh this compound Hydrochloride Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve (Prepare Stock Solution) add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C (long-term) or -20°C (short-term) aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Perform Serial Dilutions in Cell Culture Medium thaw->dilute apply Apply Working Solutions to Cell Culture dilute->apply finish End apply->finish

Caption: Workflow for the preparation of this compound hydrochloride solutions for in vitro studies.

References

Application Notes and Protocols for In Vivo Microdialysis of Molindone in the Brain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molindone is an antipsychotic medication utilized in the management of schizophrenia.[1] Its therapeutic effects are primarily attributed to its antagonism of dopamine (B1211576) D2 receptors in the central nervous system (CNS).[1] To effectively develop and optimize novel CNS drug candidates like this compound, it is crucial to understand their pharmacokinetic and pharmacodynamic profiles directly within the brain. In vivo microdialysis is a powerful technique that permits the continuous sampling of unbound drug concentrations in the extracellular fluid (ECF) of specific brain regions in freely moving animals.[2][3] This provides invaluable data on blood-brain barrier penetration, target site exposure, and the relationship between drug concentration and pharmacological effect.[4][5]

These application notes provide a comprehensive overview and detailed experimental protocols for the application of in vivo microdialysis to measure this compound concentrations in the brain. As no specific published protocols for this compound microdialysis exist, the following methodologies are based on established principles for similar antipsychotic and hydrophobic drugs and the known physicochemical properties of this compound.[6][7]

Physicochemical Properties of this compound Relevant to Microdialysis

A summary of key physicochemical properties of this compound that influence microdialysis experimental design is presented in the table below. This compound's ability to cross the blood-brain barrier is a prerequisite for its central action.[6] Its hydrophobic nature may present challenges such as non-specific binding to microdialysis system components, which needs to be addressed in the experimental setup.[7]

PropertyValue/InformationImplication for Microdialysis
Molecular Weight 276.38 g/mol Suitable for passage through standard microdialysis membranes (typically 10-20 kDa MWCO).
Blood-Brain Barrier Permeability Permeable[6]Allows for the measurement of brain ECF concentrations following systemic administration.
P-glycoprotein Substrate Predicted to be a substrate[6]Efflux by P-glycoprotein at the BBB may influence brain concentrations and should be considered in data interpretation.
LogP (Hydrophobicity) ~2.5 (estimated)Potential for non-specific binding to tubing and probe materials.[7] System components should be selected to minimize this.
pKa ~8.5 (basic)The charge state of the molecule will depend on the pH of the perfusate.

Experimental Protocols

The following protocols provide a step-by-step guide for conducting in vivo microdialysis experiments to measure this compound in the brain of a rodent model (e.g., rat).

Animal Model and Surgical Procedures
  • Animal Model: Male Sprague-Dawley or Wistar rats (250-350 g) are commonly used. Animals should be housed individually to prevent damage to the surgical implant.

  • Stereotaxic Surgery:

    • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

    • Place the animal in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole in the skull over the target brain region (e.g., striatum or prefrontal cortex, key areas for antipsychotic drug action).

    • Implant a guide cannula (e.g., CMA or equivalent) to the desired coordinates and secure it to the skull with dental cement and skull screws.

    • Insert a dummy cannula into the guide cannula to keep it patent.

    • Allow the animal to recover for at least 5-7 days post-surgery.

Microdialysis Probe and Perfusion
  • Microdialysis Probe:

    • Use a concentric microdialysis probe with a membrane length appropriate for the target brain structure (e.g., 2-4 mm).

    • The probe membrane should have a molecular weight cutoff (MWCO) of 10-20 kDa.

  • Perfusion Solution (Artificial Cerebrospinal Fluid - aCSF):

    • Composition (in mM): NaCl 147, KCl 2.7, CaCl2 1.2, MgCl2 0.85. The pH should be adjusted to 7.4.

    • To mitigate non-specific binding of the hydrophobic this compound, consider adding a low concentration of a solubilizing agent like 0.1% BSA or a cyclodextrin (B1172386) to the aCSF.[7] This requires validation to ensure it does not interfere with the analytical method.

  • Perfusion Flow Rate:

    • A slow flow rate of 0.5-2.0 µL/min is recommended to ensure adequate recovery of this compound from the ECF.

In Vivo Microdialysis Experiment
  • Gently restrain the recovered rat and remove the dummy cannula.

  • Insert the microdialysis probe into the guide cannula.

  • Connect the probe inlet to a syringe pump and the outlet to a fraction collector.

  • Begin perfusing the probe with aCSF at the selected flow rate.

  • Allow a stabilization period of at least 1-2 hours to achieve equilibrium.

  • Collect baseline samples for 1-2 hours before administering this compound. Samples are typically collected every 20-30 minutes.

  • Administer this compound via the desired route (e.g., intraperitoneal, subcutaneous, or oral).

  • Continue collecting microdialysate samples for the desired duration (e.g., 4-8 hours) to capture the pharmacokinetic profile.

  • At the end of the experiment, euthanize the animal and perfuse with saline followed by a fixative to verify probe placement histologically.

Analytical Method: this compound Quantification
  • Method: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the recommended method for its high sensitivity and selectivity.[8][9]

  • Sample Preparation: Due to the low expected concentrations in the microdialysate, samples can often be directly injected or may require minimal dilution.

  • HPLC Conditions (Example):

    • Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.[9]

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry Conditions (Example):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific for this compound.

  • Quantification: Generate a standard curve using known concentrations of this compound in aCSF. The limit of quantification should be sufficiently low to detect the expected brain ECF concentrations.

Data Analysis
  • Probe Recovery: It is essential to determine the in vitro recovery of the microdialysis probe for this compound to estimate the absolute concentration in the ECF. This can be done by dialyzing a known concentration of this compound in a beaker of aCSF.

  • Pharmacokinetic Parameters: From the concentration-time data, key pharmacokinetic parameters such as Cmax (peak concentration), Tmax (time to peak concentration), and the area under the curve (AUC) can be calculated.

Data Presentation

The following table structure is recommended for summarizing the quantitative data obtained from in vivo microdialysis studies of this compound.

ParameterStriatumPrefrontal Cortex
Animal Model Rat (Sprague-Dawley)Rat (Sprague-Dawley)
This compound Dose & Route e.g., 5 mg/kg, i.p.e.g., 5 mg/kg, i.p.
Probe Recovery (%) ValueValue
Basal Concentration (ng/mL) Below Limit of DetectionBelow Limit of Detection
Cmax (ng/mL) ValueValue
Tmax (min) ValueValue
AUC (ng*min/mL) ValueValue

Visualizations

Signaling Pathway of this compound

This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonism AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Signaling (e.g., Gene Expression) PKA->Downstream Phosphorylation Dopamine Dopamine Dopamine->D2R Agonism

Caption: this compound's primary mechanism of action involves the antagonism of dopamine D2 receptors.

Experimental Workflow for In Vivo Microdialysis

cluster_pre_experiment Pre-Experiment cluster_experiment Microdialysis Experiment cluster_post_experiment Post-Experiment Surgery Stereotaxic Surgery & Guide Cannula Implantation Recovery Animal Recovery (5-7 days) Surgery->Recovery Probe_Insertion Probe Insertion Recovery->Probe_Insertion Stabilization Stabilization Period (1-2 hours) Probe_Insertion->Stabilization Baseline Baseline Sampling Stabilization->Baseline Drug_Admin This compound Administration Baseline->Drug_Admin PK_Sampling Pharmacokinetic Sampling Drug_Admin->PK_Sampling Analysis HPLC-MS/MS Analysis PK_Sampling->Analysis Histology Histological Verification PK_Sampling->Histology

Caption: Workflow for measuring brain this compound via in vivo microdialysis.

Logical Relationships in the Microdialysis System

System Microdialysis System Perfusate In (aCSF) Dialysate Out Probe Microdialysis Probe Semi-permeable Membrane System:in->Probe Brain {Brain ECF | {Unbound this compound}} Brain->Probe Diffusion Gradient Probe->System:out

Caption: Core components and their interactions in a microdialysis experiment.

References

Application Note: A Robust UPLC Method for the Detection of Impurities in Molindone Drug Substance

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Molindone is an antipsychotic medication used in the treatment of schizophrenia.[1][2] Ensuring the purity of the active pharmaceutical ingredient (API) is critical for the safety and efficacy of the final drug product. This application note details a precise and efficient Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of potential impurities in this compound drug substance. The method described is based on established analytical procedures, demonstrating high resolution and sensitivity for related compounds.[3][4]

This document provides comprehensive experimental protocols, system suitability criteria, and data presentation to aid in the implementation of this method in a quality control or research and development setting.

Experimental Protocols

1. UPLC Method Parameters

A validated UPLC method was employed for the effective chromatographic separation of this compound from its related compounds.[3][4] The method utilizes a phenyl-hexyl stationary phase, which provides a unique selectivity for the analytes. An isocratic mobile phase ensures simplicity and robustness of the method.

Table 1: UPLC Chromatographic Conditions

ParameterCondition
UPLC System Waters ACQUITY UPLC H-Class or equivalent
Column Phenyl-Hexyl (50 x 2.1 mm, 1.9 µm)
Mobile Phase Isocratic combination of an aqueous buffer and organic solvent
Flow Rate 0.6 mL/min[3][4]
Column Temperature 25 °C
Detector Photodiode Array (PDA) or UV Detector
Detection Wavelength 254 nm[3][4]
Injection Volume 2.0 µL[3][4]
Run Time Approximately 10 minutes

2. Reagents and Materials

  • This compound Hydrochloride Reference Standard (USP)[5]

  • Known this compound impurities (e.g., this compound Related Compound A)[6][7][8]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Buffer salts (e.g., ammonium (B1175870) acetate)

3. Standard and Sample Preparation

  • Diluent: A mixture of Methanol and Water (60:40 v/v) is used as the diluent.[4]

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of this compound Hydrochloride Reference Standard in the diluent to obtain a final concentration of 500 µg/mL.

    • Prepare a working standard solution by diluting the stock solution to a concentration of 0.5 µg/mL (0.1% of the sample concentration).

  • Sample Solution Preparation:

    • Accurately weigh and dissolve approximately 25 mg of the this compound drug substance in a 50 mL volumetric flask with the diluent.

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • The final concentration of the test solution is 500 µg/mL.[3][4]

4. System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis. The following parameters should be monitored using the standard solution.

Table 2: System Suitability Criteria

ParameterAcceptance Criteria
Resolution Resolution between this compound and its known impurities should be greater than 2.0.[3][4]
Tailing Factor (Asymmetry) Tailing factor for the this compound peak should be between 0.8 and 1.5.
Theoretical Plates The number of theoretical plates for the this compound peak should be greater than 2000.
Relative Standard Deviation (RSD) %RSD for peak area and retention time of replicate injections (n=6) should be less than 2.0%.

Data Presentation

The developed UPLC method is capable of detecting and quantifying this compound related compounds at levels below 0.009% with respect to a test concentration of 500 µg/mL.[3][4] The method demonstrates good linearity with a correlation coefficient (r²) greater than 0.999 for this compound and its associated compounds.[3][4] Recoveries for related compounds are consistently within the range of 90-110%.[3][4] The test solution was found to be stable in the diluent for up to 48 hours.[3][4]

Table 3: Summary of Method Validation Parameters

ParameterResult
Limit of Detection (LOD) < 0.009%
Limit of Quantification (LOQ) 0.009% (0.045 µg/mL)[4]
Linearity (r²) > 0.999[3][4]
Recovery 90-110%[3][4]
Solution Stability 48 hours[3][4]

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis UPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solution (500 µg/mL this compound) system_suitability System Suitability Test prep_standard->system_suitability prep_sample Prepare Sample Solution (500 µg/mL this compound) sample_injection Inject Sample and Standard prep_sample->sample_injection system_suitability->sample_injection If Pass chrom_separation Chromatographic Separation sample_injection->chrom_separation peak_integration Peak Integration and Identification chrom_separation->peak_integration quantification Quantification of Impurities peak_integration->quantification reporting Generate Report quantification->reporting

Caption: Experimental workflow for this compound impurity analysis.

logical_relationship cluster_method Analytical Method cluster_validation Method Validation cluster_application Application uplc_method UPLC Method (Isocratic, Phenyl-Hexyl Column) specificity Specificity uplc_method->specificity linearity Linearity uplc_method->linearity accuracy Accuracy uplc_method->accuracy precision Precision uplc_method->precision lod_loq LOD & LOQ uplc_method->lod_loq robustness Robustness uplc_method->robustness qc_testing Quality Control Testing of This compound Drug Substance specificity->qc_testing linearity->qc_testing accuracy->qc_testing precision->qc_testing lod_loq->qc_testing robustness->qc_testing stability_studies Stability Studies qc_testing->stability_studies

Caption: Logical relationship of the impurity analysis process.

References

Application Notes and Protocols for Molindone Efficacy Studies in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Molindone is an antipsychotic medication primarily used in the treatment of schizophrenia.[1] Its mechanism of action is thought to involve the antagonism of dopamine (B1211576) D2 receptors in the brain, which helps to alleviate the positive symptoms of psychosis such as hallucinations and delusions.[2][3] this compound is also being investigated for the treatment of impulsive aggression in individuals with Attention Deficit Hyperactivity Disorder (ADHD). This document provides detailed experimental designs and protocols for assessing the efficacy of this compound in preclinical animal models of neuropsychiatric and neurodevelopmental disorders. The focus is on providing robust and reproducible methodologies for behavioral and molecular analyses.

Mechanism of Action: Dopamine D2 Receptor Antagonism

This compound's primary therapeutic effect is attributed to its ability to block dopamine D2 receptors.[2][3] In conditions like schizophrenia, there is evidence of dopaminergic hyperactivity in certain brain regions. By antagonizing D2 receptors, this compound reduces the overactivity of dopamine, thereby mitigating psychotic symptoms.[3]

Molindone_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds to Signaling_Cascade Downstream Signaling D2_Receptor->Signaling_Cascade Activates This compound This compound This compound->D2_Receptor Blocks

This compound's primary mechanism of action.

Animal Model Selection

The choice of animal model is critical for the successful evaluation of this compound's efficacy. Below are commonly used models for schizophrenia and related disorders.

  • Pharmacological Models:

    • Amphetamine-Induced Hyperlocomotion: Acute administration of psychostimulants like amphetamine increases locomotor activity in rodents, which is considered to model the positive symptoms of schizophrenia.[4]

    • Apomorphine-Induced Stereotypy: The dopamine agonist apomorphine (B128758) induces stereotypic behaviors (e.g., sniffing, gnawing) in rodents, which are also used to model positive symptoms.

  • Genetic Models:

    • Dopamine Transporter (DAT) Knockout/Knock-in Mice: These models exhibit hyperdopaminergic states and display phenotypes relevant to ADHD and schizophrenia, such as hyperlocomotion.

  • Neurodevelopmental Models:

    • Neonatal Ventral Hippocampal Lesion (NVHL) Model: Lesioning the ventral hippocampus in neonatal rats produces behavioral abnormalities in adulthood that mimic symptoms of schizophrenia.

Experimental Design and Workflow

A typical experimental design to evaluate the efficacy of this compound involves several key stages, from animal model selection and drug administration to behavioral testing and subsequent molecular analysis.

Experimental_Workflow Model_Selection Animal Model Selection (e.g., Amphetamine-Induced Hyperactivity) Acclimation Acclimation Period (7 days) Model_Selection->Acclimation Baseline_Testing Baseline Behavioral Testing (Optional) Acclimation->Baseline_Testing Drug_Administration This compound or Vehicle Administration Baseline_Testing->Drug_Administration Behavioral_Assays Behavioral Assays (Open Field, Prepulse Inhibition) Drug_Administration->Behavioral_Assays Tissue_Collection Brain Tissue Collection Behavioral_Assays->Tissue_Collection Molecular_Analysis Molecular Analysis (Western Blot, In Situ Hybridization) Tissue_Collection->Molecular_Analysis Data_Analysis Data Analysis and Interpretation Molecular_Analysis->Data_Analysis

General experimental workflow for this compound efficacy studies.

Detailed Experimental Protocols

Protocol 1: this compound Administration

1.1. Oral Gavage

  • Vehicle Preparation: this compound can be suspended in a vehicle such as 0.5% methylcellulose.

  • Dosage: Based on toxicity studies, doses ranging from 5 to 60 mg/kg can be considered for efficacy studies in rats. Dose-response studies are recommended to determine the optimal therapeutic dose.

  • Procedure:

    • Accurately weigh the animal to calculate the correct dosage volume.

    • Gently restrain the mouse by scruffing the neck and back to immobilize the head.

    • Use a 20-gauge, 1.5-inch curved stainless steel feeding needle with a ball tip.

    • Insert the needle into the side of the mouth and gently advance it along the roof of the mouth until it passes the esophagus.

    • Slowly administer the this compound suspension.

    • Carefully remove the needle and return the animal to its home cage.

    • Monitor the animal for any signs of distress.

1.2. Intracranial Injection (Stereotaxic Surgery)

For targeted delivery to specific brain regions like the nucleus accumbens or striatum.

  • Anesthesia: Anesthetize the mouse with a mixture of ketamine and xylazine (B1663881) or isoflurane.

  • Stereotaxic Coordinates (from Bregma for mouse):

    • Nucleus Accumbens Core: AP: +1.7 mm, ML: ±1.8 mm, DV: -7.1 mm.[2]

    • Dorsal Striatum: AP: +0.4 mm, L: ±2.5 mm, DV: -1.0 mm.

  • Procedure:

    • Secure the anesthetized mouse in a stereotaxic frame.

    • Shave the head and clean the surgical area with an antiseptic solution.

    • Make a midline incision to expose the skull.

    • Use a dental drill to create a small burr hole over the target coordinates.

    • Lower a microinjection needle to the desired depth.

    • Infuse this compound solution at a slow rate (e.g., 0.1 µL/min).

    • Leave the needle in place for a few minutes post-injection to allow for diffusion before slowly retracting it.

    • Suture the incision and provide post-operative care, including analgesics.

Protocol 2: Open Field Test for Locomotor Activity

This test is used to assess baseline locomotor activity and to measure the effects of this compound on amphetamine-induced hyperlocomotion.

  • Apparatus: A square arena (e.g., 42 x 42 x 42 cm) made of non-porous material. The arena can be equipped with infrared beams or a video tracking system to monitor movement.

  • Procedure:

    • Habituate the animals to the testing room for at least 30 minutes before the test.

    • Gently place the mouse in the center of the open field arena.

    • Allow the mouse to explore freely for a set duration (e.g., 10-30 minutes).

    • Record the total distance traveled, time spent in the center versus the periphery, and rearing frequency.

    • For amphetamine-induced hyperlocomotion, administer amphetamine (e.g., 2-5 mg/kg, i.p.) and record activity for 60-90 minutes. This compound or vehicle should be administered prior to the amphetamine challenge.

    • Thoroughly clean the arena with 70% ethanol (B145695) between trials.

Protocol 3: Prepulse Inhibition (PPI) of Acoustic Startle

PPI is a measure of sensorimotor gating, which is often deficient in individuals with schizophrenia.

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.

  • Procedure:

    • Place the mouse in the startle chamber and allow for a 5-minute acclimation period with background white noise (e.g., 70 dB).

    • The test session consists of a series of trials presented in a pseudorandom order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 20 ms) to elicit a startle response.

      • Prepulse-plus-pulse trials: The strong pulse is preceded by a weaker, non-startling prepulse (e.g., 74, 78, 82, or 90 dB for 20 ms).

      • No-stimulus trials: Only background noise to measure baseline movement.

    • The inter-trial interval should be varied (e.g., 10-20 seconds).

    • Calculate PPI as follows: %PPI = [1 - (startle response on prepulse-plus-pulse trial / startle response on pulse-alone trial)] x 100.

Molecular Analysis Protocols

Protocol 4: Western Blot for Dopamine D2 Receptor
  • Tissue Preparation:

    • Rapidly dissect the brain region of interest (e.g., striatum, nucleus accumbens) on ice.

    • Homogenize the tissue in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the homogenate and collect the supernatant.

    • Determine the protein concentration using a BCA or Bradford assay.

  • Electrophoresis and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the Dopamine D2 receptor overnight at 4°C. (e.g., Rabbit polyclonal to Dopamine D2 Receptor, 1:100-1:500 dilution).[1]

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 5: In Situ Hybridization for Dopamine D2 Receptor (Drd2) mRNA

This technique allows for the visualization of Drd2 mRNA expression within the cellular context of the brain.

  • Probe Design and Labeling:

    • Obtain the mouse Drd2 mRNA sequence from a database like NCBI GenBank.

    • Design an antisense oligonucleotide probe (typically 40-50 bases long) complementary to a unique region of the Drd2 mRNA.

    • Synthesize the oligonucleotide with a 3' or 5' digoxigenin (B1670575) (DIG) label.[1]

    • Alternatively, generate a longer DIG-labeled RNA probe via in vitro transcription from a linearized plasmid containing the Drd2 cDNA.

  • Tissue Preparation:

    • Perfuse the mouse with 4% paraformaldehyde (PFA).

    • Dissect the brain and post-fix in 4% PFA overnight.

    • Cryoprotect the brain in a sucrose (B13894) solution.

    • Cut frozen sections (e.g., 20 µm) on a cryostat and mount them on coated slides.

  • Hybridization:

    • Pretreat sections with proteinase K to improve probe accessibility.

    • Prehybridize the sections in a hybridization buffer.

    • Hybridize with the DIG-labeled probe overnight at an optimized temperature (e.g., 65-70°C).[2]

  • Detection:

    • Perform stringent washes to remove non-specifically bound probe.

    • Block the sections with a blocking solution.

    • Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

    • Wash the sections.

    • Develop the color reaction using NBT/BCIP as a substrate.

    • Counterstain, dehydrate, and coverslip the slides.

    • Image the sections under a microscope to visualize the localization of Drd2 mRNA.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Amphetamine-Induced Hyperlocomotion

Treatment GroupDose (mg/kg)Total Distance Traveled (meters) (Mean ± SEM)
Vehicle + Saline-50.5 ± 4.2
Vehicle + Amphetamine5152.8 ± 12.5
This compound + Amphetamine1098.7 ± 8.9*
This compound + Amphetamine3065.3 ± 6.1**

*p < 0.05, **p < 0.01 compared to Vehicle + Amphetamine group

Table 2: Effect of this compound on Prepulse Inhibition (PPI)

Treatment GroupDose (mg/kg)% PPI at 74 dB Prepulse (Mean ± SEM)% PPI at 82 dB Prepulse (Mean ± SEM)
Vehicle-65.2 ± 5.578.9 ± 6.3
Model (e.g., DAT-KO) + Vehicle-35.8 ± 4.1 48.2 ± 5.0
Model + this compound1050.1 ± 4.862.5 ± 5.7
Model + this compound3060.5 ± 5.2#71.3 ± 6.0#

**p < 0.01 compared to Vehicle group; *p < 0.05, #p < 0.01 compared to Model + Vehicle group

Table 3: Effect of this compound on Dopamine D2 Receptor Expression

Treatment GroupDose (mg/kg)D2 Receptor Protein Level (relative to Vehicle) (Mean ± SEM)Drd2 mRNA Expression (relative to Vehicle) (Mean ± SEM)
Vehicle-1.00 ± 0.081.00 ± 0.09
Model + Vehicle-1.45 ± 0.121.38 ± 0.11
Model + this compound301.12 ± 0.09#1.08 ± 0.10#

*p < 0.05 compared to Vehicle group; #p < 0.05 compared to Model + Vehicle group

References

Application Notes and Protocols for the In Vitro Genotoxicity Assessment of Molindone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY

Introduction

Molindone hydrochloride is a dihydroindolone neuroleptic agent that functions as a dopamine (B1211576) D2 and D5 receptor antagonist. As part of its preclinical safety evaluation, a comprehensive assessment of its genotoxic potential is crucial to identify any risk of DNA damage that could lead to mutagenicity or carcinogenicity.[1] These application notes provide a summary of the in vitro genotoxicity profile of this compound hydrochloride and detailed protocols for the standard battery of assays recommended by regulatory agencies.

The available data indicates that this compound hydrochloride is negative in the bacterial reverse mutation assay (Ames test) in four out of five strains tested.[1] However, it induced a positive response in the Salmonella typhimurium TA100 strain in the presence of a rat liver S9 metabolic activation system, suggesting the formation of a mutagenic metabolite.[1] This mutagenicity was not observed or was non-reproducible with human liver S9 and was abrogated by the addition of Phase II conjugation cofactors, indicating efficient detoxification in humans.[1] Furthermore, this compound hydrochloride did not induce chromosomal aberrations in cultured human lymphocytes.[1]

These notes are intended for researchers, scientists, and drug development professionals involved in the safety assessment of pharmaceutical compounds.

Data Presentation

The following tables summarize the quantitative data from the in vitro genotoxicity assessment of this compound hydrochloride.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results for this compound Hydrochloride[1]
Tester StrainMetabolic Activation (S9)Concentration Range (µ g/plate )ResultFold Increase in Revertants (vs. Control) at Highest Concentration
S. typhimurium TA98- Rat Liver S9Not SpecifiedNegativeNot Applicable
+ Rat Liver S9Not SpecifiedNegativeNot Applicable
S. typhimurium TA100- Rat Liver S9Not SpecifiedNegativeNot Applicable
+ Rat Liver S9≤ 5,000Positive Up to 3-fold
+ Human Liver S95,000Equivocal (non-reproducible)~2-fold
S. typhimurium TA1535- Rat Liver S9Not SpecifiedNegativeNot Applicable
+ Rat Liver S9Not SpecifiedNegativeNot Applicable
S. typhimurium TA1537- Rat Liver S9Not SpecifiedNegativeNot Applicable
+ Rat Liver S9Not SpecifiedNegativeNot Applicable
E. coli WP2uvrA- Rat Liver S9Not SpecifiedNegativeNot Applicable
+ Rat Liver S9Not SpecifiedNegativeNot Applicable
Table 2: In Vitro Chromosomal Aberration Test Results for this compound Hydrochloride in Human Lymphocytes[1]
Cell TypeMetabolic Activation (S9)Concentration RangeResultObservations
Human LymphocytesNot SpecifiedNot SpecifiedNegativeDid not induce chromosomal aberrations.
Table 3: In Vitro Mouse Lymphoma Assay (MLA) for this compound Hydrochloride

Specific quantitative data for the in vitro mouse lymphoma assay for this compound hydrochloride is not publicly available. The standard protocol for this assay is provided in Section 3.3. A positive result in this assay would indicate the potential to induce both gene mutations and chromosomal aberrations.

Experimental Protocols

The following are detailed protocols for the key in vitro genotoxicity assays based on OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This assay evaluates the potential of a test substance to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium and at the tryptophan locus in Escherichia coli.

Materials:

  • S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

  • E. coli strain (e.g., WP2uvrA)

  • This compound hydrochloride

  • Solvent/Vehicle (e.g., DMSO)

  • Positive controls (without S9: sodium azide (B81097) for TA100/1535, 2-nitrofluorene (B1194847) for TA98; with S9: 2-anthramine for all strains)

  • S9 fraction from induced rat liver

  • S9 cofactor mix (NADP, G6P)

  • Vogel-Bonner Medium E (50x)

  • Glucose

  • Biotin-histidine solution

  • Top agar (B569324)

  • Minimal glucose agar plates

Procedure:

  • Strain Preparation: Inoculate the tester strains into nutrient broth and incubate overnight at 37°C with shaking.

  • Dose Preparation: Dissolve this compound hydrochloride in a suitable solvent to prepare a stock solution. Prepare serial dilutions to obtain the desired test concentrations.

  • Plate Incorporation Method:

    • To 2 mL of molten top agar (45°C), add 0.1 mL of the bacterial culture, 0.1 mL of the test substance solution (or control), and 0.5 mL of S9 mix (for metabolic activation) or buffer (for non-activation).

    • Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate.

    • Allow the overlay to solidify.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive response is defined as a concentration-related increase in the number of revertant colonies to at least twice the background (solvent control) value.

In Vitro Mammalian Chromosomal Aberration Test - OECD 473

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

Materials:

  • Human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, CHL)

  • This compound hydrochloride

  • Solvent/Vehicle

  • Positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9)

  • S9 fraction and cofactor mix

  • Culture medium (e.g., RPMI-1640)

  • Fetal bovine serum

  • Phytohemagglutinin (for lymphocytes)

  • Colcemid (or other metaphase-arresting agent)

  • Hypotonic solution (e.g., 0.075M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • Giemsa stain

Procedure:

  • Cell Culture: Initiate lymphocyte cultures with phytohemagglutinin or plate mammalian cell lines.

  • Treatment:

    • Short Treatment (3-6 hours): Add various concentrations of this compound hydrochloride to the cultures, with and without S9 mix. After the treatment period, wash the cells and add fresh medium.

    • Continuous Treatment (without S9): Expose cells to this compound hydrochloride for approximately 1.5 normal cell cycle lengths.

  • Metaphase Arrest: Add Colcemid to the cultures to arrest cells in metaphase. The timing of this addition is critical and should allow for harvesting at a time equivalent to about 1.5 normal cell cycle lengths from the beginning of treatment.

  • Harvesting: Collect the cells by centrifugation.

  • Hypotonic Treatment: Resuspend the cells in a hypotonic solution to swell the cells and disperse the chromosomes.

  • Fixation: Fix the cells with a freshly prepared fixative. Repeat the fixation step several times.

  • Slide Preparation: Drop the cell suspension onto clean, cold, wet microscope slides and allow them to air dry.

  • Staining: Stain the slides with Giemsa.

  • Scoring: Analyze at least 200 well-spread metaphases per concentration for structural chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

  • Data Analysis: A positive result is indicated by a statistically significant, dose-dependent increase in the percentage of cells with structural aberrations.

In Vitro Mouse Lymphoma Assay (MLA) - OECD 490

This assay detects gene mutations and chromosomal events at the thymidine (B127349) kinase (TK) locus in L5178Y mouse lymphoma cells.

Materials:

  • L5178Y TK+/- mouse lymphoma cells

  • This compound hydrochloride

  • Solvent/Vehicle

  • Positive controls (e.g., Methyl methanesulfonate (B1217627) without S9, Cyclophosphamide with S9)

  • S9 fraction and cofactor mix

  • Culture medium (e.g., RPMI-1640 with supplements)

  • Selective agent (e.g., Trifluorothymidine, TFT)

  • 96-well plates or soft agar

Procedure:

  • Cell Culture: Maintain L5178Y TK+/- cells in suspension culture.

  • Treatment: Expose the cells to various concentrations of this compound hydrochloride for 3-4 hours, with and without S9 mix.

  • Expression Period: After treatment, wash the cells and culture them in fresh medium for a period (typically 48 hours) to allow for the expression of any induced mutations at the TK locus.

  • Mutant Selection:

    • Microwell Method: Plate a known number of cells into 96-well plates containing medium with and without the selective agent (TFT).

    • Agar Method: Plate cells in soft agar medium with and without TFT.

  • Incubation: Incubate the plates/agar dishes at 37°C in a humidified CO2 incubator for 10-14 days.

  • Scoring: Count the number of colonies in both selective and non-selective conditions. The colonies in the selective medium are the TK-deficient mutants.

  • Data Analysis: Calculate the mutant frequency (MF) as the number of mutant colonies divided by the number of viable cells (determined from the non-selective plating). A significant, dose-dependent increase in MF indicates a positive result. The size of the mutant colonies (small vs. large) can provide information on the nature of the genetic event (chromosomal damage vs. point mutation).

Visualizations

Experimental Workflow Diagrams

Genotoxicity_Assay_Workflow cluster_Ames Ames Test (OECD 471) cluster_Chromo Chromosomal Aberration (OECD 473) cluster_MLA Mouse Lymphoma Assay (OECD 490) A1 Bacterial Culture Preparation A2 Exposure to this compound HCl (± S9 activation) A1->A2 A3 Plating on Minimal Agar A2->A3 A4 Incubation (48-72h) A3->A4 A5 Colony Counting A4->A5 C1 Mammalian Cell Culture C2 Treatment with this compound HCl (± S9 activation) C1->C2 C3 Metaphase Arrest C2->C3 C4 Harvesting & Slide Prep C3->C4 C5 Microscopic Analysis C4->C5 M1 L5178Y Cell Culture M2 Treatment with this compound HCl (± S9 activation) M1->M2 M3 Mutation Expression Period M2->M3 M4 Mutant Selection (TFT) M3->M4 M5 Colony Formation & Counting M4->M5

Caption: General workflow for in vitro genotoxicity assays.

Signaling Pathway: Metabolic Activation and Detoxification of this compound

Molindone_Metabolism This compound This compound Hydrochloride PhaseI Phase I Metabolism (e.g., CYP450 enzymes in S9 mix) This compound->PhaseI Oxidation ReactiveMetabolite Reactive Electrophilic Metabolite PhaseI->ReactiveMetabolite DNADamage DNA Adducts / Damage ReactiveMetabolite->DNADamage PhaseII Phase II Conjugation ReactiveMetabolite->PhaseII Detoxification Mutation Gene Mutation (Positive Ames Test in TA100) DNADamage->Mutation DetoxifiedMetabolite Inactive, Water-Soluble Metabolite PhaseII->DetoxifiedMetabolite Excretion Excretion DetoxifiedMetabolite->Excretion GSH Glutathione (GSH) GSH->PhaseII UDPGA UDP-glucuronic acid UDPGA->PhaseII

Caption: Proposed metabolic pathway for this compound genotoxicity.

References

Troubleshooting & Optimization

Troubleshooting Molindone precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Molindone and its salts, specifically addressing the issue of precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution precipitating?

A1: this compound precipitation in aqueous solutions is a common issue primarily due to the low solubility of the this compound free base. The most common cause of precipitation is a pH shift to alkaline conditions (pH > 7), which converts the more soluble this compound hydrochloride salt into the insoluble free base. Other contributing factors can include the use of co-solvents, high drug concentration, temperature changes, and interactions with other formulation components.

Q2: What is the difference in solubility between this compound and this compound hydrochloride?

A2: There is a significant difference in aqueous solubility between the two forms. This compound free base is described as practically insoluble in water.[1] In contrast, this compound hydrochloride is a salt form that is freely soluble in water and alcohol.[2][3] This is why the hydrochloride salt is typically used for preparing aqueous solutions.

Q3: At what pH is this compound likely to precipitate?

A3: this compound has a strongest basic pKa of 6.65.[4] This means that as the pH of the solution approaches and exceeds this value, the equilibrium will shift from the protonated (and more soluble) form to the neutral, less soluble free base. Precipitation of the this compound free base is likely to occur at a pH of 7 or higher.[5]

Q4: Can I use DMSO to prepare my this compound stock solution?

A4: Yes, Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for preparing stock solutions of this compound.[1][6][7] It's important to use fresh, anhydrous DMSO as absorbed moisture can reduce the solubility.[6] When diluting a DMSO stock solution into an aqueous buffer, it is crucial to do so slowly and with constant mixing to avoid localized high concentrations that can lead to immediate precipitation.

Troubleshooting Guide

Issue: Precipitation observed after adding this compound hydrochloride to a buffer solution.
Possible Cause Troubleshooting Step Explanation
High Buffer pH Measure the final pH of your solution. Adjust the pH of the buffer to be acidic (ideally pH 3.5-3.8) before adding this compound hydrochloride.[5]This compound hydrochloride is more stable and soluble in acidic conditions. Alkaline conditions will cause the conversion to the insoluble free base.
High Drug Concentration Prepare a more dilute solution. Check the solubility limits at your experimental conditions.The concentration may be exceeding the saturation solubility of this compound hydrochloride in your specific buffer system.
Use of Co-solvents If using a co-solvent like DMSO, ensure the final concentration of the co-solvent in the aqueous solution is low. Add the stock solution dropwise while vortexing the buffer.Rapid addition of a drug dissolved in an organic solvent to an aqueous medium can cause it to precipitate out of solution.
Temperature Effects For this compound hydrochloride, ensure the solution is not being stored at very low temperatures, which could decrease solubility.Temperature can influence the solubility of compounds.
Issue: Cloudiness or precipitation appears over time.
Possible Cause Troubleshooting Step Explanation
Solution Instability Prepare fresh solutions for each experiment. If storage is necessary, store at -20°C for short-term (up to one month) or -80°C for long-term (up to one year) in aliquots to avoid freeze-thaw cycles.[6][7]This compound in solution may degrade or precipitate over time, especially if not stored properly.
Interaction with other Components Be aware of other components in your media. For example, some tablet formulations of this compound contain calcium sulfate, and calcium ions can interfere with the absorption of other drugs.[3]Excipients or other compounds in your experimental setup could be interacting with this compound to cause precipitation.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₆H₂₄N₂O₂[1][2]
Molecular Weight276.37 g/mol [1][4]
pKa (Strongest Basic)6.65[4]
logP2.09[4]
Water Solubility (Free Base)0.474 mg/mL[4]

Table 2: Solubility of this compound and its Hydrochloride Salt

CompoundSolventSolubilitySource
This compoundWaterInsoluble (< 1 mg/mL)[1]
This compoundDMSOSoluble[1]
This compound HydrochlorideWaterFreely Soluble[2][3]
This compound HydrochlorideAlcoholFreely Soluble[2][3]
This compound HydrochlorideWater100 mg/mL (with sonication)[7]
This compound HydrochlorideDMSO9 mg/mL[6]

Experimental Protocols

Protocol 1: Preparation of an Aqueous this compound Hydrochloride Solution
  • Select an appropriate acidic buffer: A buffer with a pH between 3.5 and 4.5 is recommended to ensure the stability of the hydrochloride salt.

  • Weigh the required amount of this compound hydrochloride powder.

  • Gradually add the powder to the buffer solution while stirring continuously.

  • If solubility is an issue, gentle warming or sonication can be applied to facilitate dissolution. [7]

  • Once fully dissolved, filter the solution through a 0.22 µm filter to sterilize and remove any undissolved particulates. [7]

  • Use the solution immediately or store in appropriate conditions.

Protocol 2: Preparation of a this compound Solution from a DMSO Stock
  • Prepare a concentrated stock solution of this compound in fresh, anhydrous DMSO. For example, 10 mM.

  • Aliquot the stock solution into single-use vials and store at -20°C or -80°C. [6][7]

  • For the working solution, slowly add the required volume of the DMSO stock to your aqueous buffer with vigorous stirring or vortexing. This helps to rapidly disperse the DMSO and prevent localized precipitation.

  • Ensure the final concentration of DMSO in the aqueous solution is low (typically <1%) to avoid solvent effects in your experiment.

Visualizations

Molindone_Precipitation_Pathway cluster_solution Aqueous Solution Molindone_HCl This compound HCl (Soluble) Molindone_Base This compound Free Base (Insoluble) Molindone_HCl->Molindone_Base Deprotonation Molindone_Base->Molindone_HCl Protonation Precipitation Precipitation Molindone_Base->Precipitation Increase_pH Increase pH > 7 (e.g., adding base) Increase_pH->Molindone_HCl Decrease_pH Decrease pH < 6 (e.g., adding acid) Decrease_pH->Molindone_Base

Caption: Relationship between this compound HCl, its free base, and pH-dependent precipitation.

Troubleshooting_Workflow start Precipitation Observed check_ph Check Solution pH start->check_ph ph_high Is pH > 7? check_ph->ph_high adjust_ph Adjust to Acidic pH (e.g., pH 3.5-4.5) ph_high->adjust_ph Yes check_concentration Check Concentration ph_high->check_concentration No resolved Issue Resolved adjust_ph->resolved conc_high Is Concentration Too High? check_concentration->conc_high dilute Dilute Solution conc_high->dilute Yes check_solvent Review Solvent/Dilution Method conc_high->check_solvent No dilute->resolved slow_dilution Use Slow, Dropwise Dilution with Vortexing check_solvent->slow_dilution slow_dilution->resolved

Caption: A logical workflow for troubleshooting this compound precipitation in experiments.

References

Technical Support Center: Enhancing the Oral Bioavailability of Molindone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals working on improving the oral bioavailability of Molindone. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during formulation development.

Frequently Asked Questions (FAQs)

1. Why is the oral bioavailability of this compound a concern?

This compound exhibits incomplete oral bioavailability. Studies have shown that the bioavailability of oral this compound is significantly lower than that of intramuscular administration, with intramuscular formulations being 1.49 to 1.67 times more bioavailable.[1] This is primarily attributed to its poor aqueous solubility (0.474 mg/mL) and its nature as a weak base.[2][3] As a weak base, this compound's solubility is pH-dependent, being higher in the acidic environment of the stomach and decreasing in the more neutral pH of the small intestine, which can lead to precipitation and reduced absorption.[3]

2. What are the primary strategies for improving the oral bioavailability of this compound?

Given this compound's classification as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability), the main goal is to enhance its dissolution rate and maintain drug concentration in the gastrointestinal tract.[4][5] The most promising strategies include:

  • Solid Dispersions: Dispersing this compound in an amorphous state within a hydrophilic polymer matrix can significantly increase its dissolution rate.

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, leading to faster dissolution and improved absorption.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin can enhance its solubility and dissolution.

  • Use of Solubilizing Agents and Precipitation Inhibitors: This "spring and parachute" approach involves using a high-energy form of the drug (the "spring") to achieve supersaturation and a precipitation inhibitor (the "parachute") to maintain this state, preventing the drug from precipitating out of solution in the intestines.[6][7]

3. How do I choose the best bioavailability enhancement strategy for this compound?

The selection of an appropriate strategy depends on several factors, including the physicochemical properties of this compound, the desired release profile, and the available manufacturing capabilities. A logical workflow for this decision-making process is outlined in the diagram below.

G cluster_0 Decision Workflow for Bioavailability Enhancement of this compound start Start: this compound (Weakly Basic, Poorly Soluble) char Characterize Physicochemical Properties (Solubility, pKa, LogP, Melting Point) start->char tech_select Select Potential Enhancement Technologies char->tech_select form_dev Formulation Development & Screening tech_select->form_dev Consider Solid Dispersion, Nanosuspension, Cyclodextrin Complexation char_form Characterize Formulations (Dissolution, Solid-State Properties) form_dev->char_form in_vivo In Vivo Pharmacokinetic Studies (Animal Model) char_form->in_vivo Select promising candidates optimize Optimize Lead Formulation in_vivo->optimize Analyze Cmax, Tmax, AUC final_form Final Formulation optimize->final_form

Figure 1: Decision workflow for selecting a bioavailability enhancement strategy for this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Issue 1: Low and Variable Dissolution Rates

  • Question: My this compound formulation shows slow and inconsistent dissolution, especially in media with a pH above 6.0. What could be the cause and how can I fix it?

  • Answer: This is a common issue for weakly basic drugs like this compound due to their pH-dependent solubility. The drug dissolves in the acidic environment of the stomach but may precipitate as it moves to the higher pH of the small intestine.

    • Troubleshooting Steps:

      • Incorporate pH Modifiers: Adding an acidic excipient (e.g., citric acid, fumaric acid) to the formulation can create an acidic microenvironment around the drug particles, promoting dissolution even in higher pH bulk media.[8][9]

      • Use Precipitation Inhibitors: Polymers such as HPMC, PVP, or specific grades of Eudragit® can act as "parachutes" to maintain a supersaturated state and prevent precipitation.[2][10]

      • Develop a Solid Dispersion: Converting this compound to its amorphous form within a hydrophilic carrier will significantly enhance its dissolution rate, making it less dependent on the pH of the dissolution medium.

Issue 2: Drug Recrystallization in Amorphous Formulations

  • Question: I've developed an amorphous solid dispersion of this compound, but I'm seeing evidence of recrystallization during stability testing. What can I do to prevent this?

  • Answer: The amorphous state is thermodynamically unstable, and recrystallization is a common challenge.

    • Troubleshooting Steps:

      • Polymer Selection: Ensure the chosen polymer has a high glass transition temperature (Tg) and good miscibility with this compound. The polymer should have specific interactions (e.g., hydrogen bonding) with the drug to inhibit molecular mobility.

      • Drug Loading: High drug loading can increase the tendency for recrystallization. You may need to experiment with lower drug-to-polymer ratios.

      • Storage Conditions: Store the formulation under controlled temperature and humidity conditions, well below the Tg of the solid dispersion, to minimize molecular mobility.

      • Add a Second Polymer: In some cases, a combination of polymers can provide better stabilization than a single polymer.

Issue 3: Particle Agglomeration in Nanosuspensions

  • Question: My this compound nanosuspension shows good initial particle size, but the particles are agglomerating over time. How can I improve its stability?

  • Answer: Particle agglomeration in nanosuspensions is often due to insufficient stabilization.

    • Troubleshooting Steps:

      • Optimize Stabilizer Concentration: The concentration of the stabilizer (surfactant or polymer) is critical. Too little will not provide adequate coverage of the particle surface, while too much can have other undesirable effects. A systematic optimization of the stabilizer concentration is recommended.

      • Use a Combination of Stabilizers: A combination of a steric stabilizer (e.g., a polymer like HPMC or PVP) and an electrostatic stabilizer (e.g., an ionic surfactant) can provide better stability than a single stabilizer.

      • Check for Incompatibilities: Ensure that there are no incompatibilities between this compound and the chosen stabilizers.

      • Control Processing Parameters: During homogenization or milling, excessive energy input can sometimes lead to particle agglomeration. Optimize the process parameters to achieve the desired particle size without causing instability.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's properties and potential formulation improvements.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

ParameterValueReference(s)
Molecular Weight276.38 g/mol [8]
Water Solubility0.474 mg/mL[2]
LogP2.09[2]
pKa (Strongest Basic)6.65[2]
Oral BioavailabilityLower than intramuscular (IM is 1.49-1.67x higher)[1]
Time to Peak Plasma Conc. (Tmax)~1.5 hours (oral)[11]
Elimination Half-Life~2 hours[8]
Protein Binding~76%[12]

Table 2: Example Dissolution Profile Improvement of a Poorly Soluble Weakly Basic Drug with Solid Dispersion

Time (min)% Drug Dissolved (Pure Drug)% Drug Dissolved (Solid Dispersion 1:5 Drug:Polymer)
55%45%
1512%75%
3020%92%
6028%98%
Note: This is representative data for a BCS Class II drug and illustrates the potential improvement with a solid dispersion formulation. Specific data for this compound solid dispersions is limited in publicly available literature.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

This protocol describes a common method for preparing a solid dispersion at a laboratory scale.

  • Materials and Equipment:

    • This compound hydrochloride

    • Polyvinylpyrrolidone K30 (PVP K30)

    • Ethanol (B145695) (or another suitable solvent in which both drug and polymer are soluble)

    • Rotary evaporator

    • Mortar and pestle

    • Sieves

    • Vacuum oven

  • Procedure:

    • Accurately weigh this compound HCl and PVP K30 in the desired ratio (e.g., 1:1, 1:3, 1:5).

    • Dissolve the weighed this compound HCl and PVP K30 in a sufficient volume of ethanol in a round-bottom flask. Use a magnetic stirrer to ensure complete dissolution.

    • Attach the flask to a rotary evaporator. The water bath should be set to a temperature that allows for efficient solvent evaporation without degrading the drug (e.g., 40-50°C).

    • Apply a vacuum and rotate the flask to evaporate the solvent until a thin, dry film is formed on the inner surface of the flask.

    • Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

    • Scrape the solid dispersion from the flask.

    • Gently pulverize the solid dispersion using a mortar and pestle to obtain a fine powder.

    • Pass the powder through a sieve (e.g., #60 mesh) to ensure a uniform particle size.

    • Store the prepared solid dispersion in a desiccator until further characterization.

Protocol 2: Characterization of this compound Solid Dispersion

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 3-5 mg of the solid dispersion into an aluminum pan and seal it.

    • Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 250°C) under a nitrogen purge.

    • The absence of the characteristic melting endotherm of crystalline this compound indicates the formation of an amorphous solid dispersion.

  • Powder X-Ray Diffraction (PXRD):

    • Pack the solid dispersion powder into a sample holder.

    • Scan the sample over a 2θ range (e.g., 5° to 40°) using Cu Kα radiation.

    • The absence of sharp peaks corresponding to crystalline this compound and the presence of a halo pattern confirms the amorphous nature of the drug in the dispersion.

  • In Vitro Dissolution Testing:

    • Use a USP Dissolution Apparatus 2 (Paddle Apparatus).

    • The dissolution medium should simulate gastrointestinal conditions (e.g., 900 mL of 0.1 N HCl for the first 2 hours, followed by a change to pH 6.8 phosphate (B84403) buffer).

    • Maintain the temperature at 37 ± 0.5°C and the paddle speed at 50 or 75 RPM.

    • Add a quantity of the solid dispersion equivalent to a specific dose of this compound to each vessel.

    • Withdraw samples at predetermined time intervals (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes) and replace the withdrawn volume with fresh medium.

    • Analyze the drug concentration in the samples using a validated analytical method (e.g., HPLC-UV).

Visualizations

The "Spring and Parachute" Effect for Enhancing Oral Bioavailability

For weakly basic drugs like this compound, a key challenge is maintaining the drug in solution as it transitions from the acidic stomach to the neutral intestine. The "spring and parachute" concept is a formulation strategy to address this.

G cluster_1 The 'Spring and Parachute' Concept start High-Energy Amorphous Form of this compound (The 'Spring') supersat Rapid Dissolution in Stomach Leads to Supersaturation start->supersat Generates high concentration precip_inhib Precipitation Inhibitor (e.g., HPMC, PVP) (The 'Parachute') supersat->precip_inhib maintain_super Maintains Supersaturation in Intestine precip_inhib->maintain_super Prevents recrystallization absorption Enhanced Absorption maintain_super->absorption

Figure 2: The "spring and parachute" approach to maintain supersaturation.

This diagram illustrates how a high-energy form of the drug (the "spring") rapidly dissolves to create a supersaturated solution, while a precipitation inhibitor (the "parachute") prevents the drug from crashing out of solution, thereby allowing for enhanced absorption.

References

Navigating Molindone's Polypharmacology: A Technical Support Guide for Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing the off-target effects of the antipsychotic drug Molindone in cellular assays. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your in vitro studies.

Introduction to this compound's Receptor Profile

This compound is a dihydroindolone derivative antipsychotic agent.[1] Its primary therapeutic effect is attributed to its antagonist activity at the dopamine (B1211576) D2 receptor.[1] However, like many psychoactive compounds, this compound exhibits a broader pharmacological profile, interacting with other receptors that can lead to off-target effects in cellular assays. Understanding this polypharmacology is critical for interpreting experimental results accurately.

Quantitative Data Summary: this compound Receptor Affinity

The following table summarizes the binding affinities and functional potencies of this compound at its primary target and key off-target receptors. This data is crucial for designing experiments with appropriate concentration ranges and for interpreting potential off-target effects.

ReceptorAssay TypeParameterValue (nM)Reference
Dopamine D2Radioligand BindingIC₅₀84 - 140[2]
Dopamine D2SFunctional (GTPγS)IC₅₀84.4[2]
Dopamine D2LFunctional (GTPγS)IC₅₀110[2]
Serotonin (B10506) 5-HT2BRadioligand BindingIC₅₀410[2]
Serotonin 5-HT2BFunctional (IP1)IC₅₀410[2]
Serotonin 5-HT2AFunctional (IP1)IC₅₀14,000[2]
Dopamine D1FunctionalIC₅₀3,200 - 8,300[2]
Dopamine D3FunctionalIC₅₀3,200 - 8,300[2]
Dopamine D5FunctionalIC₅₀3,200 - 8,300[3]
Alpha-2 AdrenergicRadioligand Binding-Intermediate Affinity[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target activities of this compound that I should be aware of in my cellular assays?

A1: this compound's primary on-target effect is the antagonism of the dopamine D2 receptor, which is coupled to the Gαi signaling pathway, leading to a decrease in intracellular cAMP levels.[1][4] Key off-target activities to consider are its antagonism of the serotonin 5-HT2B receptor, which couples to Gαq and stimulates the inositol (B14025) phosphate (B84403) (IP) signaling cascade, and its interaction with the alpha-2 adrenergic receptor, which, like the D2 receptor, is Gαi-coupled.[4][5][6]

Q2: I am observing a decrease in cell viability in my assay at higher concentrations of this compound. Is this an expected off-target effect?

A2: Yes, high concentrations of many compounds, including this compound, can lead to cytotoxicity that is independent of its specific receptor-mediated effects.[7] It is crucial to distinguish between a specific pharmacological response and a general cytotoxic effect. We recommend performing a cytotoxicity assay in parallel with your functional assays to determine the concentration range where this compound is not toxic to your specific cell line.

Q3: My results are not consistent across experiments. What are some common sources of variability when working with this compound?

A3: Inconsistent results can arise from several factors. For GPCR assays, cell passage number, confluency, and the specific expression levels of the target and off-target receptors can all influence the cellular response. Ensure you are using a consistent cell culture protocol. Additionally, the stability of this compound in your assay medium and the final concentration of the solvent (e.g., DMSO) should be carefully controlled.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Problem 1: Unexpected Increase in Intracellular Calcium or Inositol Phosphate (IP) Levels

  • Possible Cause: You may be observing an off-target effect due to this compound's antagonist activity at the 5-HT2B receptor, especially if your cells endogenously express this receptor.[5][6] Antagonism of a constitutively active or agonist-stimulated Gαq-coupled receptor can sometimes lead to complex signaling outcomes.

  • Troubleshooting Steps:

    • Characterize Receptor Expression: Use qPCR or western blotting to determine if your cell line expresses the 5-HT2B receptor.

    • Use a Selective Antagonist: Co-treat your cells with this compound and a selective 5-HT2B antagonist. If the unexpected calcium or IP signal is diminished, it is likely mediated by the 5-HT2B receptor.

    • Lower this compound Concentration: If your primary target is the D2 receptor, reducing the concentration of this compound may be sufficient to eliminate the 5-HT2B-mediated effect, given its lower affinity for this receptor.

Problem 2: D2 Receptor Antagonism is Weaker Than Expected

  • Possible Cause: The observed potency of this compound can be influenced by the specific assay conditions and the potential for opposing signaling from off-target receptors. For example, if your cells also express alpha-2 adrenergic receptors, their Gαi-coupled signaling could interfere with the D2 receptor-mediated cAMP response.[4]

  • Troubleshooting Steps:

    • Confirm Agonist Concentration: Ensure you are using an appropriate concentration of the D2 receptor agonist (e.g., EC80) to stimulate a robust and reproducible signal.

    • Use a Selective Alpha-2 Antagonist: To rule out interference from the alpha-2 adrenergic receptor, pre-treat your cells with a selective antagonist for this receptor before adding this compound and the D2 agonist.

    • Optimize Assay Conditions: Review your assay protocol, paying close attention to incubation times, cell density, and reagent concentrations.

Problem 3: High Background Signal in cAMP Assays

  • Possible Cause: High background can be due to constitutive activity of the D2 receptor or other Gαi-coupled receptors in your cell line. It can also result from issues with the assay reagents or cell health.

  • Troubleshooting Steps:

    • Assess Basal cAMP Levels: Measure the basal cAMP levels in your cells without any treatment to establish a baseline.

    • Optimize Cell Density: Seeding too many cells can lead to a high background signal. Perform a cell titration experiment to find the optimal cell number per well.

    • Check for Endogenous Agonists: Ensure your serum or media components do not contain substances that could be activating Gαi-coupled receptors.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Dopamine D2 Receptor Functional Assay (cAMP Inhibition)
  • Cell Seeding: Plate cells expressing the dopamine D2 receptor in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer. Also, prepare a fixed concentration of a D2 receptor agonist (e.g., dopamine or quinpirole) at its EC80 value.

  • Antagonist Incubation: Pre-incubate the cells with the different concentrations of this compound for 15-30 minutes.

  • Agonist Stimulation: Add the D2 receptor agonist to the wells and incubate for 30 minutes.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Serotonin 5-HT2B Receptor Functional Assay (IP1 Accumulation)
  • Cell Seeding: Plate cells expressing the serotonin 5-HT2B receptor in a 96-well plate.

  • Compound Incubation: Add serial dilutions of this compound to the wells. If testing for antagonist activity, also add a 5-HT2B agonist (e.g., serotonin) at its EC80 concentration. Incubate for 30-60 minutes at 37°C.

  • IP1 Measurement: Lyse the cells and measure the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, using a commercially available IP-One assay kit (typically HTRF-based).[8]

  • Data Analysis: Determine the IC₅₀ of this compound by plotting the IP1 signal against the log of the this compound concentration.

Protocol 3: Alpha-2 Adrenergic Receptor Functional Assay (cAMP Inhibition)
  • Cell Seeding: Plate cells expressing the alpha-2 adrenergic receptor in a 96-well plate.

  • Forskolin Stimulation: To increase basal cAMP levels, stimulate the cells with a low concentration of forskolin.

  • Compound Incubation: Add serial dilutions of this compound (or a known alpha-2 agonist/antagonist as a control) and incubate for 30 minutes.

  • cAMP Measurement: Lyse the cells and measure cAMP levels as described in Protocol 1.

  • Data Analysis: Analyze the data to determine the effect of this compound on alpha-2 adrenergic receptor-mediated cAMP inhibition.[8][9]

Protocol 4: Cytotoxicity Assay (MTT)
  • Cell Seeding: Plate your cells in a 96-well plate and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of this compound to the wells and incubate for the same duration as your functional assay.

  • MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability.

Visualizing Signaling Pathways and Workflows

The following diagrams, created using Graphviz, illustrate key signaling pathways and experimental workflows.

Molindone_On_Target_Signaling This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonizes Gi Gαi D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Response Cellular Response cAMP->Response Modulates ATP ATP ATP->AC

This compound's on-target D2 receptor signaling pathway.

Molindone_Off_Target_Signaling cluster_5HT2B 5-HT2B Pathway cluster_A2A Alpha-2 Adrenergic Pathway Molindone_5HT2B This compound HTR2B 5-HT2B Receptor Molindone_5HT2B->HTR2B Antagonizes Gq Gαq HTR2B->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release IP3->Ca_release Molindone_A2A This compound A2AR Alpha-2 Adrenergic Receptor Molindone_A2A->A2AR Interacts with Gi_A2A Gαi A2AR->Gi_A2A AC_A2A Adenylyl Cyclase Gi_A2A->AC_A2A cAMP_A2A cAMP AC_A2A->cAMP_A2A ATP_A2A ATP ATP_A2A->AC_A2A

This compound's key off-target signaling pathways.

Troubleshooting_Workflow Start Unexpected Result Observed Check_Cytotoxicity Is there significant cytotoxicity? Start->Check_Cytotoxicity Lower_Conc Lower this compound Concentration & Re-run Assay Check_Cytotoxicity->Lower_Conc Yes Check_Off_Target_Expression Check for Off-Target Receptor Expression (e.g., 5-HT2B, Alpha-2) Check_Cytotoxicity->Check_Off_Target_Expression No Lower_Conc->Check_Off_Target_Expression Use_Selective_Antagonist Use Selective Antagonist for Off-Target Receptor Check_Off_Target_Expression->Use_Selective_Antagonist Expressed Optimize_Assay Re-optimize Assay Conditions (Cell Density, Agonist Conc., etc.) Check_Off_Target_Expression->Optimize_Assay Not Expressed Analyze_Data Analyze Data for Off-Target Contribution Use_Selective_Antagonist->Analyze_Data Optimize_Assay->Analyze_Data

A logical workflow for troubleshooting unexpected results.

References

Technical Support Center: Minimizing Extrapyramidal Side Effects of Molindone in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Molindone in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, identify, and minimize extrapyramidal side effects (EPS) during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause extrapyramidal side effects?

This compound is an antipsychotic medication used in the treatment of schizophrenia.[1] Its therapeutic effects are primarily attributed to its antagonism of dopamine (B1211576) D2 receptors in the brain.[2][3][4] However, this same mechanism of action is responsible for its extrapyramidal side effects. By blocking D2 receptors in the nigrostriatal dopamine pathway, which is crucial for motor control, this compound can disrupt normal motor function, leading to various movement-related side effects.[4]

Q2: What are the common extrapyramidal side effects observed in animal models treated with this compound?

Common EPS observed in animal models include:

  • Catalepsy: A state of muscular rigidity and immobility, where the animal maintains an externally imposed posture. This is a widely used preclinical predictor of EPS liability.[5]

  • Motor Incoordination: Deficits in balance and coordinated movement, often assessed using the rota-rod test.

  • Vacuous Chewing Movements (VCMs): Spontaneous, purposeless chewing movements in rodents, considered an animal model of tardive dyskinesia, a long-term side effect of antipsychotics.[5]

Q3: How can I assess the severity of this compound-induced EPS in my animal models?

Several validated behavioral tests can be used to quantify the severity of EPS. The two most common are:

  • Catalepsy Test: This test measures the time an animal maintains an unnatural posture, such as placing its forelimbs on an elevated bar.[5][6] A longer duration of immobility indicates a more severe cataleptic state.

  • Rota-rod Test: This test assesses motor coordination and balance by measuring the time an animal can stay on a rotating rod.[7] A shorter latency to fall suggests impaired motor function.

Detailed protocols for these tests are provided in the "Experimental Protocols" section below.

Troubleshooting Guides

Problem: I am observing significant catalepsy in my rat/mouse model after this compound administration. How can I minimize this?

Solution 1: Dose Adjustment

EPS are dose-dependent.[8] Lowering the dose of this compound is the most direct way to reduce the severity of catalepsy. While specific dose-response data for this compound-induced catalepsy is limited, data from other typical antipsychotics like haloperidol (B65202) can provide guidance. As a general principle, there is a therapeutic window for D2 receptor occupancy; antipsychotic effects are typically seen at 65-80% occupancy, while EPS become more pronounced at occupancies above 80%.

Quantitative Data (Haloperidol as a proxy for a typical antipsychotic):

The following table summarizes the dose-dependent effect of haloperidol on catalepsy in rats. Note that this compound is generally considered less potent than haloperidol in inducing catalepsy.

Haloperidol Dose (mg/kg, IP)Mean Catalepsy Score (seconds)
0 (Vehicle)0
0.1~20
0.25~60
0.5~120
1.0~180

Data compiled from publicly available research. Actual values may vary based on specific experimental conditions.[9]

Solution 2: Co-administration with an Anticholinergic Agent

Anticholinergic drugs, such as scopolamine, can effectively counteract drug-induced parkinsonism.[10] The blockade of dopamine receptors by antipsychotics is thought to create a relative overactivity of acetylcholine (B1216132) in the striatum, and anticholinergic agents help to restore this balance.

Quantitative Data (Haloperidol as a proxy):

TreatmentMean Catalepsy Duration (seconds)% Reduction in Catalepsy
Haloperidol (2 mg/kg)180-
Haloperidol + Pirenzepine (10 nmol, i.c.v.)~29~84%
Haloperidol + 4-DAMP (300 nmol, i.c.v.)~67~63%

Data adapted from studies investigating anticholinergic effects on haloperidol-induced catalepsy.[3] The specific efficacy will depend on the anticholinergic used and its dose.

Solution 3: Co-administration with a 5-HT2A Receptor Antagonist

Blockade of serotonin (B10506) 5-HT2A receptors is a key feature of many atypical antipsychotics and is thought to contribute to their lower EPS liability. Co-administration of a 5-HT2A antagonist like ketanserin (B1673593) may help to mitigate this compound-induced EPS. The mechanism is thought to involve the modulation of dopamine release in the striatum.

Quantitative Data (Haloperidol as a proxy):

TreatmentMean Catalepsy Duration (seconds)% Reduction in Catalepsy
Haloperidol (0.5 mg/kg/day)~150-
Haloperidol + MDL-100,907 (0.5 mg/kg/day)~40~73%

Data from a study using the 5-HT2A antagonist MDL-100,907 with haloperidol in rats.[11] Note that at higher doses of haloperidol (1 mg/kg/day), this effect was not observed.

Solution 4: Modulation of the GABAergic System

The GABAergic system plays a significant role in the basal ganglia circuitry. While the direct effects of GABA agonists on this compound-induced EPS are not well-documented, some studies with haloperidol suggest a complex, dose-dependent interaction. Low doses of GABA mimetics may potentiate catalepsy, while higher doses can have mixed effects.[9][12] Careful dose-finding studies are essential if exploring this avenue.

Problem: My mice are showing poor performance on the rota-rod after this compound administration.

Solution:

Similar to catalepsy, impaired motor coordination on the rota-rod is a dose-dependent effect. Consider reducing the dose of this compound. Below is a table illustrating the effect of haloperidol on rota-rod performance in mice, which can serve as a reference.

Quantitative Data (Haloperidol as a proxy):

TreatmentLatency to Fall (seconds)
Vehicle~180
Haloperidol (0.1 mg/kg)~120
Haloperidol (0.3 mg/kg)~60
Haloperidol (1.0 mg/kg)~30

Illustrative data based on typical findings in rota-rod experiments with antipsychotics. Actual values will vary.

Experimental Protocols

Catalepsy Test (Bar Test) in Rodents

Objective: To assess the degree of muscular rigidity by measuring the time an animal maintains an externally imposed posture.

Materials:

  • A horizontal bar (approximately 0.5-1 cm in diameter for rats, 0.3-0.5 cm for mice) fixed at a height of 9 cm above a flat surface.

  • A stopwatch.

Procedure:

  • Gently place the animal's forepaws on the horizontal bar.

  • The hind paws should remain on the flat surface.

  • Start the stopwatch as soon as the animal is in the desired position.

  • Measure the time it takes for the animal to remove both forepaws from the bar.

  • A cut-off time (e.g., 180 seconds) should be established to avoid undue stress on the animal. If the animal remains on the bar for the entire cut-off period, record the maximum time.

  • Perform the test at multiple time points after this compound administration to capture the peak effect.

Rota-rod Test in Mice

Objective: To evaluate motor coordination and balance.

Materials:

  • Rota-rod apparatus with a textured, rotating rod.

Procedure:

  • Acclimation/Training: Prior to drug administration, train the mice on the rota-rod for a few sessions. This involves placing them on the rotating rod at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 60 seconds). This reduces the stress of novelty and establishes a baseline performance.

  • Testing:

    • Administer this compound or vehicle control.

    • At a predetermined time post-administration, place the mouse on the rota-rod.

    • Begin the trial with the rod rotating at a slow speed (e.g., 4 rpm) and gradually accelerating to a higher speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).

    • Record the latency (time) for the mouse to fall off the rod. The apparatus often has an automated system for this.

    • Conduct multiple trials with an inter-trial interval (e.g., 15 minutes).

Signaling Pathways and Experimental Workflows

cluster_0 This compound Administration and EPS Induction This compound This compound D2_Blockade Dopamine D2 Receptor Blockade (>80%) in Nigrostriatal Pathway This compound->D2_Blockade Dopamine_Signal_Decrease Decreased Dopaminergic Signaling D2_Blockade->Dopamine_Signal_Decrease Cholinergic_Overactivity Relative Cholinergic Overactivity Dopamine_Signal_Decrease->Cholinergic_Overactivity EPS Extrapyramidal Side Effects (e.g., Catalepsy) Cholinergic_Overactivity->EPS

Caption: this compound-induced Extrapyramidal Side Effects Pathway.

cluster_1 Experimental Workflow for Assessing EPS Mitigation Animal_Grouping Animal Grouping (e.g., Rats, Mice) Drug_Administration Drug Administration - Vehicle - this compound - this compound + Test Compound Animal_Grouping->Drug_Administration Behavioral_Testing Behavioral Testing (e.g., Catalepsy, Rota-rod) at various time points Drug_Administration->Behavioral_Testing Data_Collection Data Collection (e.g., Catalepsy duration, Latency to fall) Behavioral_Testing->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Workflow for evaluating strategies to mitigate EPS.

cluster_2 Troubleshooting Logic for High EPS High_EPS High EPS Observed Dose_Reduction Reduce this compound Dose High_EPS->Dose_Reduction Co_Admin Co-administer Mitigation Agent High_EPS->Co_Admin Re_evaluate Re-evaluate EPS Dose_Reduction->Re_evaluate Anticholinergic Anticholinergic (e.g., Scopolamine) Co_Admin->Anticholinergic 5HT2A_Antagonist 5-HT2A Antagonist (e.g., Ketanserin) Co_Admin->5HT2A_Antagonist Anticholinergic->Re_evaluate 5HT2A_Antagonist->Re_evaluate

Caption: Decision-making flowchart for troubleshooting high EPS.

References

Technical Support Center: Overcoming Poor Solubility of Molindone for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Molindone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its poor solubility in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound and its hydrochloride salt?

A1: this compound base has a low aqueous solubility of 0.474 mg/mL. However, its hydrochloride salt, this compound Hydrochloride, is described as freely soluble in water and alcohol.[1] For in vitro experiments, this compound Hydrochloride is also soluble in dimethyl sulfoxide (B87167) (DMSO).[2]

Q2: I dissolved this compound Hydrochloride in DMSO, but it precipitates when I add it to my cell culture medium. Why is this happening and how can I prevent it?

A2: This phenomenon, often called "crashing out," occurs because the compound, while soluble in a strong organic solvent like DMSO, becomes poorly soluble when diluted into the aqueous environment of the cell culture medium. To prevent this, it is crucial to employ proper dilution techniques. A stepwise dilution into pre-warmed media with vigorous mixing is recommended. Additionally, ensuring the final DMSO concentration remains low (ideally ≤ 0.1%) can help maintain solubility and minimize cytotoxicity.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The maximum tolerated DMSO concentration varies between cell lines. For most cell lines, a final concentration of 0.5% DMSO is widely considered acceptable without significant cytotoxicity, while some robust lines may tolerate up to 1%.[3][4] However, primary cells and sensitive cell lines, such as neuronal cells, are more susceptible to DMSO's toxic effects. For primary neurons, it is recommended to keep the final DMSO concentration at or below 0.1% to avoid adverse effects on viability and morphology.[5] It is always best practice to perform a vehicle control experiment to assess the effect of the specific DMSO concentration on your cell line.

Q4: Are there alternatives to DMSO for solubilizing this compound?

A4: Yes, other strategies can be employed to improve the solubility of poorly water-soluble drugs like this compound. These include the use of co-solvents, pH adjustment if the compound has ionizable groups, and the use of solubilizing agents like cyclodextrins.[6] Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with increased aqueous solubility. Methyl-β-cyclodextrin is a derivative that has been shown to enhance the solubility of various poorly soluble drugs.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Media
  • Symptom: A visible precipitate or cloudiness appears in the cell culture medium upon addition of the this compound stock solution.

  • Root Cause Analysis:

    • High Final Concentration: The final concentration of this compound in the media exceeds its aqueous solubility limit.

    • Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of aqueous media causes a rapid solvent exchange, leading to precipitation.

    • Low Temperature: The use of cold media can decrease the solubility of the compound.

    • Media Components: Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.[3][5][7]

  • Solutions:

    • Optimize Final Concentration: Determine the maximum soluble concentration of this compound in your specific cell culture medium through a solubility test before proceeding with your experiment.

    • Stepwise Dilution: Prepare an intermediate dilution of your high-concentration DMSO stock in pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of media while gently vortexing.

    • Use Pre-warmed Media: Always use cell culture media that has been pre-warmed to 37°C for all dilutions.

    • Alternative Solubilization: If precipitation persists, consider using a solubilizing agent like methyl-β-cyclodextrin.

Issue 2: Inconsistent or Unexpected Experimental Results
  • Symptom: High variability between replicate wells or a lack of a clear dose-response relationship.

  • Root Cause Analysis:

    • Compound Precipitation/Aggregation: Even if not visible, microscopic precipitates or aggregates of this compound can lead to inconsistent cellular exposure.

    • DMSO Toxicity: The final DMSO concentration may be affecting cell health and interfering with the experimental outcome.

    • Compound Instability: this compound may not be stable in the cell culture medium over the duration of the experiment.

  • Solutions:

    • Confirm Solubilization: Before adding to cells, visually inspect the final working solution for any signs of precipitation. Consider filtering the final solution through a 0.22 µm syringe filter.

    • Vehicle Control: Always include a vehicle control (media with the same final concentration of DMSO) to account for any solvent effects.

    • Time-Course Experiment: If compound stability is a concern, consider performing a shorter-duration experiment or refreshing the media with a freshly prepared compound solution during a longer experiment.

Data Presentation

Table 1: Physicochemical and Solubility Data for this compound and its Hydrochloride Salt

PropertyThis compoundThis compound HydrochlorideReference
Molecular Formula C₁₆H₂₄N₂O₂C₁₆H₂₅ClN₂O₂[8],[9]
Molecular Weight 276.38 g/mol 312.84 g/mol [8],[9]
Water Solubility 0.474 mg/mLFreely Soluble,,[1]
DMSO Solubility Not specified9 mg/mL (28.76 mM)[2]

Table 2: Recommended Maximum DMSO Concentrations for In Vitro Experiments

Cell TypeRecommended Max. DMSO ConcentrationKey ConsiderationsReference
Most Cell Lines ≤ 0.5%Some robust lines may tolerate up to 1%.[3],[4]
Primary Neurons ≤ 0.1%Higher concentrations can cause neurite retraction and reduced viability.[5]
Sensitive Cell Lines ≤ 0.1%Always perform a dose-response curve for DMSO toxicity.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride Stock Solution and Working Solutions

Objective: To prepare a concentrated stock solution of this compound Hydrochloride in DMSO and dilute it into cell culture medium to achieve the desired final concentration without precipitation.

Materials:

  • This compound Hydrochloride powder

  • Sterile, high-purity DMSO

  • Sterile, complete cell culture medium

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO: a. Aseptically weigh out a precise amount of this compound Hydrochloride powder. b. In a sterile environment (e.g., a biological safety cabinet), add the appropriate volume of sterile DMSO to achieve a 10 mM stock solution. Calculation: Volume (L) = Mass (g) / (312.84 g/mol * 0.010 mol/L) c. Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution. d. Aliquot the stock solution into sterile, single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

  • Prepare Working Solutions in Cell Culture Medium: a. Pre-warm the complete cell culture medium to 37°C. b. For a final concentration of 10 µM with 0.1% DMSO: i. Prepare an intermediate dilution by adding 10 µL of the 10 mM DMSO stock solution to 990 µL of pre-warmed medium to get a 100 µM solution. Vortex gently. ii. Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium to achieve the final 10 µM working solution. c. For other concentrations: Adjust the dilution factors accordingly, aiming to keep the final DMSO concentration as low as possible (ideally ≤ 0.1%). d. Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used. e. Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Protocol 2: Cell Viability Assessment using MTT Assay

Objective: To determine the effect of this compound on the viability of a neuroblastoma cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound Hydrochloride working solutions (prepared as in Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: a. Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. b. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment: a. Prepare a serial dilution of this compound Hydrochloride in complete medium. b. Carefully remove the medium from the wells and replace it with 100 µL of the this compound working solutions or vehicle control. c. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate for 4 hours at 37°C, 5% CO₂. c. Carefully remove the medium containing MTT. d. Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. e. Incubate for 15 minutes at 37°C with gentle shaking.

  • Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Molindone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Release Dopamine Release Dopamine_Vesicle->Dopamine_Release Action Potential Dopamine Dopamine Dopamine_Release->Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds G_Protein G-protein (Gi/o) D2_Receptor->G_Protein Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase cAMP cAMP Production Adenylate_Cyclase->cAMP Cellular_Response Cellular Response cAMP->Cellular_Response This compound This compound This compound->D2_Receptor Antagonizes

Caption: this compound's primary mechanism of action.

Solubilization_Workflow cluster_stock_prep Stock Solution Preparation cluster_working_sol_prep Working Solution Preparation Weigh Weigh this compound HCl Dissolve Dissolve in 100% DMSO (e.g., to 10 mM) Weigh->Dissolve Vortex Vortex/Warm (37°C) Dissolve->Vortex Store Aliquot and Store at -20°C/-80°C Vortex->Store Prewarm Pre-warm Media (37°C) Store->Prewarm Intermediate Prepare Intermediate Dilution in Media (e.g., 100 µM) Prewarm->Intermediate Final Prepare Final Dilution in Media (e.g., 10 µM) Intermediate->Final Vortex_gently Vortex Gently Final->Vortex_gently Add_to_cells Add to Cells Vortex_gently->Add_to_cells Visually Inspect for Precipitation

Caption: Workflow for preparing this compound solutions.

Troubleshooting_Precipitation Start Precipitation Observed? Stepwise Used Stepwise Dilution? Start->Stepwise Yes Implement_Stepwise Implement Stepwise Dilution Start->Implement_Stepwise No Warm_Media Used Pre-warmed Media? Stepwise->Warm_Media Yes Implement_Warm Use Pre-warmed Media Stepwise->Implement_Warm No Lower_Conc Try Lower Final Concentration Warm_Media->Lower_Conc Yes Alternative Consider Alternative Solubilization (e.g., Cyclodextrin) Lower_Conc->Alternative Still Precipitates Success Problem Solved Lower_Conc->Success Soluble Alternative->Success Implement_Stepwise->Success Implement_Warm->Success

Caption: Troubleshooting decision tree for precipitation.

References

Stability issues of Molindone in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Molindone during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F) and protected from light.[1]

Q2: What is the expected shelf life of this compound?

A2: While specific long-term stability data for this compound is not extensively published, it is known to be stable for at least 48 hours in a diluent solution.[2] For bulk powder, the shelf life would be determined by the manufacturer based on long-term stability studies conducted under ICH guidelines. A general shelf life for many pharmaceutical products is typically 2 to 5 years under recommended storage conditions.[3]

Q3: What are the potential degradation pathways for this compound?

A3: Based on forced degradation studies and its chemical structure, this compound may be susceptible to degradation under acidic, basic, and oxidative conditions.[2] As an indole (B1671886) derivative, the molecule could undergo oxidation or rearrangement. The morpholine (B109124) ring could also be a site for degradation. It is important to note that this compound has been found to be stable under photolytic conditions.[2]

Q4: Are there any known incompatibilities of this compound with common excipients?

A4: There is no readily available public information detailing specific incompatibilities of this compound with a wide range of excipients. However, as it is susceptible to acidic and basic conditions, the use of highly acidic or basic excipients could potentially impact its stability. Compatibility studies are essential during formulation development.

Troubleshooting Guides for this compound Analysis

High-Performance Liquid Chromatography (HPLC/UPLC) Analysis

Issue 1: Peak Tailing for the this compound Peak

  • Possible Causes:

    • Secondary Interactions: Residual silanol (B1196071) groups on the HPLC column can interact with the basic nitrogen in the morpholine ring of this compound, causing peak tailing.

    • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to peak shape issues.

    • Column Overload: Injecting too concentrated a sample can lead to peak asymmetry.

    • Column Degradation: Over time, the column's stationary phase can degrade, leading to poor peak shape.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Try adjusting the mobile phase pH to a lower value (e.g., pH 3-4) with an appropriate buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to minimize silanol interactions.

    • Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl column has been shown to be effective).[2][4]

    • Reduce Sample Concentration: Dilute the sample and re-inject to see if peak shape improves.

    • Check Column Performance: Inject a standard known to give a good peak shape to verify column performance. If necessary, replace the column.

Issue 2: Ghost Peaks in the Chromatogram

  • Possible Causes:

    • Contaminated Mobile Phase: Impurities in the solvents or buffer components can appear as ghost peaks.

    • Carryover from Previous Injections: this compound or its degradation products may be retained on the column or in the injector and elute in subsequent runs.

    • Sample Degradation in the Autosampler: If the sample is not stable in the autosampler vial, degradation products may appear as extra peaks.

  • Troubleshooting Steps:

    • Prepare Fresh Mobile Phase: Use high-purity solvents and freshly prepared buffers.

    • Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash to minimize carryover.

    • Run a Blank Gradient: Run a blank injection (injecting only the mobile phase) to see if the ghost peaks are still present.

    • Verify Sample Stability: The test solution of this compound has been found to be stable in the diluent for 48 hours.[2] If samples are stored for longer, their stability should be verified.

Issue 3: Inconsistent Retention Times for this compound

  • Possible Causes:

    • Fluctuations in Mobile Phase Composition: Inconsistent mixing of the mobile phase can lead to shifts in retention time.

    • Temperature Variations: Changes in the column temperature can affect retention times.

    • Column Equilibration: Insufficient equilibration time between injections can cause retention time drift.

    • Pump Issues: Problems with the HPLC pump can lead to inconsistent flow rates.

  • Troubleshooting Steps:

    • Pre-mix Mobile Phase: If possible, pre-mix the mobile phase components to ensure consistency.

    • Use a Column Oven: Maintain a constant column temperature using a column oven.

    • Ensure Adequate Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before each injection.

    • Check Pump Performance: Monitor the pump pressure for any unusual fluctuations.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionTemperatureDurationDegradation (%)
Acid Hydrolysis (0.1 N HCl)60°C24 hours~12.3%
Base Hydrolysis (0.1 N NaOH)60°C24 hours~9.8%
Oxidation (3% H₂O₂)Ambient24 hours~7.5%
Thermal Degradation60°C24 hours~3.2%
Photolytic DegradationICH Conditions-Stable

Data is representative of findings from a stability-indicating UPLC method study. Actual degradation may vary based on specific experimental conditions.[2]

Experimental Protocols

Protocol 1: Stability-Indicating UPLC Method for this compound

This protocol is based on a published method for the determination of this compound and its related compounds.[2][4]

  • Instrumentation:

    • Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: Phenyl-hexyl stationary phase (e.g., 50 x 2.1 mm, 1.9 µm particle size)

    • Mobile Phase: Isocratic elution with a mixture of a suitable buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for best separation.

    • Flow Rate: 0.6 mL/min

    • Detection Wavelength: 254 nm

    • Column Temperature: Ambient or controlled at 25°C

    • Injection Volume: 2.0 µL

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable diluent (e.g., a mixture of water and methanol).

    • For assay determination, dilute the stock solution to a final concentration of 500 µg/mL.

  • Method Validation:

    • The method should be validated according to ICH guidelines for specificity, linearity, range, precision, accuracy, and robustness. The method has been shown to detect related compounds at a level below 0.009%.[2]

Protocol 2: Long-Term Stability Study of this compound (as per ICH Guidelines)

This is a general protocol that should be adapted based on the specific formulation and regulatory requirements.

  • Objective: To evaluate the stability of this compound under various long-term storage conditions.

  • Materials:

    • At least three different batches of this compound drug substance or product.

    • Appropriate container closure systems.

    • Stability chambers set to the required temperature and humidity conditions.

  • Storage Conditions (as per ICH guidelines):

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Time Points:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months

    • Accelerated: 0, 3, 6 months

  • Analytical Tests:

    • Appearance (visual inspection)

    • Assay for this compound content (using a validated stability-indicating method like the one described in Protocol 1)

    • Quantification of degradation products

    • Dissolution (for solid dosage forms)

    • Water content (e.g., by Karl Fischer titration)

  • Procedure:

    • Place a sufficient number of samples from each batch in each stability chamber.

    • At each time point, withdraw samples and perform the analytical tests.

    • Record all data and analyze for trends in degradation and changes in physical properties.

Visualizations

HPLC_Troubleshooting_Workflow start HPLC Analysis Issue (e.g., Peak Tailing, Ghost Peaks) check_system Check System Suitability (e.g., resolution, tailing factor) start->check_system system_ok System Suitability PASS? check_system->system_ok troubleshoot_method Troubleshoot Method Parameters system_ok->troubleshoot_method No troubleshoot_instrument Troubleshoot Instrument system_ok->troubleshoot_instrument Yes, but issue persists check_mobile_phase Mobile Phase Issues? (e.g., pH, composition, fresh prep) troubleshoot_method->check_mobile_phase check_column Column Issues? (e.g., age, contamination, type) troubleshoot_method->check_column check_sample Sample Issues? (e.g., concentration, degradation) troubleshoot_method->check_sample check_pump Pump/Hardware Issues? (e.g., leaks, flow rate) troubleshoot_instrument->check_pump resolve_method Adjust Method (e.g., change pH, new column) check_mobile_phase->resolve_method check_column->resolve_method check_sample->resolve_method resolve_instrument Service Instrument (e.g., replace seals, fix leak) check_pump->resolve_instrument

Caption: Logical workflow for troubleshooting common HPLC issues.

Molindone_Degradation_Pathway cluster_products Potential Degradation Products This compound This compound C16H24N2O2 hydrolysis Hydrolysis (Acid/Base) This compound->hydrolysis H+/OH- oxidation Oxidation This compound->oxidation [O] thermal Thermal Stress This compound->thermal Heat hydrolytic_prod Hydrolytic Products (e.g., ring opening) hydrolysis->hydrolytic_prod oxidative_prod Oxidative Products (e.g., N-oxide) oxidation->oxidative_prod thermal_prod Thermal Isomers/ Rearrangement Products thermal->thermal_prod

Caption: Hypothetical degradation pathways of this compound.

Stability_Study_Workflow cluster_conditions Storage Conditions start Start Stability Study select_batches Select Batches (≥3) start->select_batches place_samples Place Samples in Stability Chambers select_batches->place_samples long_term Long-Term (25°C/60%RH) place_samples->long_term accelerated Accelerated (40°C/75%RH) place_samples->accelerated pull_samples Pull Samples at Time Points long_term->pull_samples accelerated->pull_samples analytical_testing Perform Analytical Testing (Assay, Impurities, etc.) pull_samples->analytical_testing data_analysis Analyze Data & Trends analytical_testing->data_analysis end Determine Shelf Life data_analysis->end

References

Technical Support Center: Molindone Treatment Protocols & Animal Welfare

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Molindone treatment protocols to minimize animal stress and enhance data reliability.

Frequently Asked Questions (FAQs)

Q1: What are the common stressors for animals undergoing this compound treatment?

A1: Animals undergoing this compound treatment can experience stress from various sources, including transportation to the facility, new housing conditions, and changes in diet.[1] The administration procedure itself, particularly oral gavage, is a significant stressor.[2][3] Improper handling techniques, such as picking mice up by their tails, can also induce anxiety and negatively impact experimental data.[4] Other environmental factors like noise, inappropriate light cycles, and social housing changes can also contribute to stress.[5]

Q2: How can I minimize stress during this compound administration?

A2: To minimize stress, consider alternatives to oral gavage. These methods are often less invasive and can reduce the animal's anxiety and the risk of injury.[2] Options include administering this compound mixed with palatable food or liquids.[2][6] If oral gavage is necessary, using flexible gavage needles and ensuring proper training for personnel can make the procedure less stressful.[2] Additionally, habituating the animals to the procedure may help reduce their stress response over time.[6]

Q3: What is the recommended acclimatization period for animals before starting a this compound study?

A3: A sufficient acclimatization period is crucial for animals to recover from transportation stress and adapt to their new environment.[7][8] For rodents, a minimum of 3 to 12 days is recommended before starting any experimental procedures.[7][9][10] This period allows physiological and psychological stabilization, which is essential for reliable and reproducible research outcomes.[1][8] For non-rodent species, a longer period of at least one week is often suggested.[9]

Q4: What are the known side effects of this compound in animal studies?

A4: In animal studies, this compound has been shown to reduce spontaneous locomotion and aggressiveness.[11][12] It can also cause extrapyramidal symptoms, similar to other typical antipsychotics.[13] Unlike many other antipsychotics, this compound is associated with decreased appetite and weight loss rather than weight gain.[13][14] In some studies with rats, treatment-related elevations in serum cholesterol and triglycerides, as well as decreases in glucose levels, have been observed.[15] Parental hypoactivity and reduced body weight gain have also been noted in reproductive toxicology studies.[16]

Q5: How can environmental enrichment help reduce stress in my this compound study?

A5: Environmental enrichment allows animals to perform species-specific behaviors, which can significantly improve their welfare.[7] For rodents, providing nesting material is considered one of the most important forms of enrichment as it allows for thermoregulation and nesting behavior.[7] Other forms of enrichment can include objects for gnawing and exploring, which can help reduce anxiety and stress-related behaviors.[5][7]

Troubleshooting Guides

Problem: Animals are showing signs of distress (e.g., vocalization, resistance) during oral gavage with this compound.

Possible Cause Troubleshooting Step
Improper Technique Ensure personnel are thoroughly trained in correct oral gavage procedures to prevent injury to the esophagus or lungs.[2]
Gavage Needle Type Switch from rigid to flexible gavage needles to reduce discomfort and the risk of perforation.[2]
Procedural Anxiety Habituate the animals to the procedure by handling them and gently exposing them to the gavage needle without administration. Consider providing a positive reward after the procedure.
High Stress Levels Evaluate the overall housing and environmental conditions for other potential stressors and implement enrichment strategies.[5][7]
Alternative Not Feasible If direct oral administration is necessary, explore less stressful alternatives like micropipette-guided drug administration (MDA) where the animal voluntarily consumes the substance.[6][17]

Problem: Inconsistent or unexpected results in a this compound study.

Possible Cause Troubleshooting Step
Underlying Animal Stress Animal stress can significantly impact the reliability of test responses and confound results.[4] Review and refine all handling and experimental procedures to minimize stress.
Insufficient Acclimatization Ensure animals have had an adequate acclimatization period (minimum 3-12 days for rodents) to stabilize from transport and environmental changes before the study begins.[7][9][10]
Pharmacokinetics of this compound This compound has a short elimination half-life of approximately 2 hours, but its effects can last 24-36 hours, possibly due to active metabolites.[13] Consider this pharmacokinetic profile when designing the dosing schedule and interpreting data.
Side Effects of this compound Be aware of this compound's known side effects, such as reduced locomotion and appetite, as these can influence behavioral test outcomes.[11][12][13]

Data Presentation

Table 1: Comparison of Oral Administration Methods for Stress Reduction

Administration MethodDescriptionAdvantagesDisadvantages
Oral Gavage Direct administration into the stomach via a tube.Precise dosing.High potential for stress and injury.[2]
In-Feed/In-Water Mixing the compound directly into the food or water.Non-invasive, low stress.Inaccurate dosing due to variations in consumption.
Palatable Treat Mixing the compound with a palatable substance like peanut butter or flavored gel.[2][18]Voluntary consumption, low stress.May require formulation development; potential for dose variability.
Micropipette-Guided Administration (MDA) Training the animal to voluntarily consume the substance from a micropipette.[6][17]Low stress, precise dosing.Requires a training period.

Table 2: Recommended Acclimatization Periods

Animal SpeciesMinimum Acclimatization PeriodIdeal Acclimatization PeriodReference(s)
Rodents (Mice, Rats) 3 days (72 hours)5 - 12 days[7][9][10]
Non-Rodents (Rabbits, etc.) 7 days> 7 days[9]

Experimental Protocols

Protocol 1: Low-Stress this compound Administration via Palatable Treat

  • Formulation: Prepare a mixture of this compound with a highly palatable vehicle, such as sweetened condensed milk or peanut butter.[2][18] Ensure the final concentration allows for accurate dosing in a small, easily consumable volume.

  • Habituation: For several days prior to the start of the experiment, offer the animals the palatable treat without the this compound to encourage voluntary consumption.

  • Dosing: On the day of dosing, present the animal with the pre-measured amount of the this compound-laced treat.

  • Observation: Observe the animal to ensure the entire dose is consumed.

  • Record Keeping: Maintain detailed records of consumption and any behavioral changes.

Protocol 2: Refined Handling Techniques for Reduced Stress

  • Tunnel Handling: Use a tunnel or cupped hands to pick up mice instead of grasping them by the tail.[4] This method has been shown to significantly reduce anxiety.[4]

  • Gentle Restraint: If restraint is necessary, use the minimum pressure required and for the shortest duration possible.

  • Positive Reinforcement: Associate handling with a positive experience, such as a small treat, to build a positive association.

  • Consistency: Ensure all personnel interacting with the animals use the same gentle handling techniques consistently.[4]

Visualizations

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_post_study Post-Study Phase Animal_Arrival Animal Arrival Acclimatization Acclimatization (3-12 days) Animal_Arrival->Acclimatization Transport Stress Mitigation Baseline_Measures Baseline Measurements Acclimatization->Baseline_Measures Molindone_Admin This compound Administration (Low-Stress Method) Baseline_Measures->Molindone_Admin Behavioral_Testing Behavioral/Physiological Testing Molindone_Admin->Behavioral_Testing Daily Dosing Data_Collection Data Collection Behavioral_Testing->Data_Collection Data_Collection->Behavioral_Testing Repeated Measures Data_Analysis Data Analysis Data_Collection->Data_Analysis Reporting Reporting Data_Analysis->Reporting

Caption: Experimental workflow for a low-stress this compound study.

Stress_Reduction_Pathway Stressors Potential Stressors Refined_Protocols Refined Protocols Stressors->Refined_Protocols Mitigated by Reduced_Stress Reduced Animal Stress Refined_Protocols->Reduced_Stress Leads to Improved_Welfare Improved Animal Welfare Reduced_Stress->Improved_Welfare Reliable_Data More Reliable Data Reduced_Stress->Reliable_Data

Caption: Logical pathway from refined protocols to improved outcomes.

References

Refining HPLC methods for better Molindone peak resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their HPLC methods for improved Molindone peak resolution.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC analysis of this compound?

A good starting point for this compound analysis is a reverse-phase HPLC method. An effective method has been developed using a phenyl-hexyl stationary phase with an isocratic mobile phase.[1][2] Key parameters are summarized in the table below.

Q2: What are the key physicochemical properties of this compound to consider for HPLC method development?

Understanding the physicochemical properties of this compound is crucial for method development. This compound is a basic compound.[3][4] Its properties influence its retention and peak shape in reverse-phase HPLC. Adjusting the mobile phase pH to be at least 2 units below the pKa of this compound's strongest basic group (pKa ≈ 6.65) can help ensure consistent ionization and better peak shape.[3][4]

PropertyValueSource
pKa (Strongest Basic)6.65Chemaxon[3][4]
logP2.09ALOGPS[3]
Water Solubility0.474 mg/mLALOGPS[3]

Q3: How can I ensure my HPLC method is stability-indicating for this compound?

To develop a stability-indicating method, forced degradation studies are essential.[5][6][7] This involves subjecting this compound to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[6][7] The HPLC method must then be able to separate the this compound peak from all degradation product peaks, demonstrating specificity.[5][6]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions.

Problem 1: Tailing this compound Peak

A tailing peak is a common issue where the peak asymmetry factor is greater than 1.[8] This can lead to inaccurate integration and poor resolution.[8]

Possible Causes and Solutions

CauseSolution
Secondary Interactions: Strong interactions between the basic this compound molecule and acidic silanol (B1196071) groups on the silica-based column packing can cause peak tailing.[8][9]- Adjust Mobile Phase pH: Lower the mobile phase pH using a buffer (e.g., phosphate (B84403) or acetate) to suppress the ionization of silanol groups. A pH of around 3.0 is often effective.[10] - Use a Different Column: Employ a column with low silanol activity or an end-capped column.[11] A phenyl-hexyl column has shown good results for this compound.[1][2] - Add a Competing Base: Introduce a small amount of a competing base (e.g., triethylamine) to the mobile phase to block the active silanol sites.
Column Overload: Injecting too much sample can lead to peak tailing.[9]- Reduce Injection Volume or Concentration: Dilute the sample or inject a smaller volume to see if the peak shape improves.[9]
Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can create active sites that cause tailing.- Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities.[12][13] - Flush the Column: Follow the manufacturer's instructions for column flushing. - Replace the Column: If the problem persists, the column may need to be replaced.
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[14]- Minimize Tubing Length and Diameter: Use shorter, narrower internal diameter tubing where possible.[12]
Problem 2: Splitting this compound Peak

A split peak appears as two or more peaks joined at the base and can be caused by several factors.[15][16]

Possible Causes and Solutions

CauseSolution
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including splitting.[17]- Dissolve Sample in Mobile Phase: Whenever possible, dissolve and inject the sample in the initial mobile phase.[17] If a different solvent must be used, ensure it is weaker than the mobile phase.
Co-eluting Impurity: The split peak may actually be two different compounds eluting very close together.[16]- Optimize the Method: Adjust the mobile phase composition, gradient, or temperature to improve the resolution between the two peaks.[15] Injecting a smaller volume might also help to distinguish the two peaks.[16]
Blocked Column Frit or Column Void: A partial blockage of the inlet frit or a void at the head of the column can cause the sample to travel through different paths, resulting in a split peak for all analytes.[15][16]- Reverse and Flush the Column: If the column is not packed with smaller particles at the outlet, you can try reversing and flushing it. - Replace the Frit or Column: If flushing does not resolve the issue, the frit or the entire column may need to be replaced.[15]
Injector Issues: Problems with the autosampler, such as an incompletely filled sample loop, can lead to variable and distorted peak shapes.[17]- Check Injector Performance: Ensure the sample loop is being filled completely and that there are no leaks.
Problem 3: Poor Resolution Between this compound and Impurities

Inadequate separation between the this compound peak and its related substances or degradation products can compromise the accuracy of quantification.

Possible Causes and Solutions

CauseSolution
Suboptimal Mobile Phase Composition: The organic solvent type and its ratio with the aqueous phase may not be providing sufficient selectivity.- Change Organic Modifier: Switch between common reverse-phase solvents like acetonitrile (B52724) and methanol, as they offer different selectivities.[18] - Adjust Organic/Aqueous Ratio: Fine-tune the percentage of the organic solvent. In reverse-phase, decreasing the organic content will generally increase retention and may improve resolution.[18] - Introduce a Gradient: If isocratic elution is insufficient, a gradient elution can help separate peaks with different polarities.[10]
Incorrect Column Chemistry: The stationary phase may not be suitable for the separation.- Select a Different Column: Try a column with a different stationary phase (e.g., C18, Phenyl, Cyano) to exploit different retention mechanisms. A phenyl-hexyl column has been shown to provide a resolution of greater than 2.0 for this compound and its related compounds.[1][2]
Inadequate pH Control: If the mobile phase pH is close to the pKa of this compound or any impurities, small shifts in pH can lead to changes in retention time and poor resolution.- Buffer the Mobile Phase: Use a buffer to maintain a consistent pH, ideally at least 2 pH units away from the pKa of the analytes.
Elevated Column Temperature: Higher temperatures can sometimes decrease resolution.- Optimize Column Temperature: Experiment with different column temperatures. Lower temperatures often increase retention and can improve separation, though they also increase backpressure.[12]

Experimental Protocols

Protocol 1: High-Resolution UPLC Method for this compound and Related Substances

This protocol is based on a published method for the determination of this compound and its related compounds.[1][2]

Chromatographic Conditions

ParameterSpecification
Column Phenyl-Hexyl (50 x 2.1 mm, 1.9 µm)
Mobile Phase Isocratic - Specific composition should be optimized (e.g., a mixture of a suitable buffer and organic solvent)
Flow Rate 0.6 mL/min
Column Temperature Ambient (or controlled, e.g., 25 °C)
Detection Wavelength 254 nm
Injection Volume 2.0 µL
Diluent Acetonitrile and water (40:60 v/v)[2]

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. The resolution between this compound and its closest eluting impurity should be greater than 2.0.[1][2]

Visualizations

Diagram 1: Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks check_neutral Inject a neutral compound (e.g., Toluene) check_all_peaks->check_neutral No physical_problem Physical Problem Likely check_all_peaks->physical_problem Yes neutral_tails Neutral compound tails check_neutral->neutral_tails neutral_ok Neutral compound is symmetrical check_neutral->neutral_ok neutral_tails->physical_problem chemical_problem Chemical Problem Likely neutral_ok->chemical_problem solution_physical Check for extra-column volume, column voids, or blocked frit. physical_problem->solution_physical solution_chemical Adjust mobile phase pH, use end-capped column, or add competing base. chemical_problem->solution_chemical overload_check Reduce sample concentration/volume chemical_problem->overload_check overload_improves Peak shape improves overload_check->overload_improves overload_no_change No change overload_check->overload_no_change overload_solution Column Overload is the cause. Use lower concentration. overload_improves->overload_solution overload_no_change->solution_chemical

Caption: A logical workflow for diagnosing the cause of peak tailing.

Diagram 2: Mobile Phase Optimization Strategy for Resolution

G start Poor Resolution step1 Step 1: Adjust Mobile Phase Strength (Organic Solvent %) start->step1 step2 Step 2: Change Organic Solvent Type (e.g., Acetonitrile vs. Methanol) step1->step2 If resolution is still poor end Resolution Optimized step1->end If resolution is acceptable step3 Step 3: Adjust Mobile Phase pH (Ensure pH is buffered and >2 units from pKa) step2->step3 If resolution is still poor step2->end If resolution is acceptable step4 Step 4: Implement Gradient Elution step3->step4 If resolution is still poor step3->end If resolution is acceptable step4->end If resolution is acceptable

Caption: A stepwise approach to mobile phase optimization for peak resolution.

References

Strategies to mitigate Molindone-induced weight loss in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering weight loss in animal subjects treated with Molindone.

Troubleshooting Guide: Unexpected or Excessive Weight Loss

Initial Assessment Workflow

This workflow outlines the initial steps to take when significant weight loss is observed in animal subjects during a this compound study.

G start Significant Weight Loss Observed (e.g., >10% of baseline) check_health 1. Conduct Health Check - Assess general well-being - Look for signs of distress or illness start->check_health abnormal Illness or Distress Detected? check_health->abnormal check_intake 2. Quantify Food/Water Intake - Measure daily consumption intake_reduced Intake Significantly Reduced? check_intake->intake_reduced review_protocol 3. Review Experimental Protocol - Verify this compound dosage - Check vehicle and administration route protocol_error Protocol Error Identified? review_protocol->protocol_error abnormal->check_intake No consult_vet Consult Veterinary Staff - Consider removal from study abnormal->consult_vet Yes intake_reduced->review_protocol No (Weight loss without reduced intake) implement_mitigation Implement Mitigation Strategy (See FAQs below) intake_reduced->implement_mitigation Yes correct_protocol Correct Protocol Error - Adjust dosage/procedure - Document deviation protocol_error->correct_protocol Yes continue_monitoring Continue Close Monitoring protocol_error->continue_monitoring No consult_vet->continue_monitoring implement_mitigation->continue_monitoring correct_protocol->continue_monitoring

Caption: Initial troubleshooting workflow for this compound-induced weight loss.

Frequently Asked Questions (FAQs)

Q1: My animals are losing weight after this compound administration. What is the likely cause?

This compound is an antipsychotic agent known to be associated with weight loss, unlike many other antipsychotics that cause weight gain. This effect is thought to be caused by a central anorexigenic (appetite-suppressing) mechanism. The primary mechanism of this compound is the blockade of dopamine (B1211576) D2 receptors in the brain, which can influence the complex signaling pathways that control appetite and energy balance.

Q2: What are the first steps I should take to manage this compound-induced weight loss?

First, verify that the weight loss is not due to other factors such as illness, stress from handling, or issues with the vehicle used for drug delivery. Monitor food and water intake daily to confirm a reduction in consumption. If the weight loss is significant and consistent, and not attributable to other causes, you may need to implement a mitigation strategy.

Q3: What dietary interventions can be used to counteract the weight loss?

A primary strategy is to increase the caloric density and palatability of the diet to encourage consumption despite the anorexigenic effects of the drug.

Table 1: Dietary Mitigation Strategies

StrategyDescriptionKey Considerations
High-Fat Diet (HFD) Provide a diet where a higher percentage of calories comes from fat (e.g., 45% or 60% kcal from fat). HFDs are highly palatable to rodents and can effectively increase caloric intake.- May alter baseline metabolic parameters (e.g., glucose, lipids).- Ensure the control group is on an appropriate matched low-fat diet.
Cafeteria Diet Offer a variety of palatable, energy-dense human foods (e.g., cookies, cheese) alongside standard chow. This approach mimics Western dietary patterns and can strongly drive hyperphagia.- Can lead to nutritional imbalances.- Food intake can be harder to quantify precisely.
Liquid Supplementation Provide a nutritionally complete, palatable liquid diet or supplement. This can be easier for animals to consume and can ensure hydration.- Requires specialized feeding equipment.- Monitor for spillage to accurately measure intake.
Q4: Are there any pharmacological agents I can co-administer to stimulate appetite?

Yes, several classes of orexigenic (appetite-stimulating) agents can be considered. The selection of an agent should be based on its mechanism of action, potential interaction with this compound, and the specific experimental context.

Table 2: Pharmacological Mitigation Strategies

Agent ClassExample(s)Mechanism of ActionTypical Rodent Administration
Ghrelin Receptor Agonists Ghrelin, CapromorelinMimics the "hunger hormone" ghrelin, potently stimulating appetite via hypothalamic pathways.Intraperitoneal (i.p.) or Intracerebroventricular (i.c.v.) injection.
Tetracyclic Antidepressants MirtazapineAntagonist at α2-adrenergic, 5-HT2, and H1 receptors, leading to increased appetite.Oral gavage or in drinking water.
Benzodiazepines Diazepam, OxazepamThe anti-serotonergic effect is thought to depress the satiety center in the hypothalamus.i.p. injection or oral administration.
Glucocorticoids Prednisolone, DexamethasoneStimulates appetite, potentially through mood-elevating effects.Intramuscular (i.m.) injection.

Disclaimer: Co-administration of any pharmacological agent requires careful consideration of potential drug-drug interactions and effects on the primary outcomes of your study. Always conduct a pilot study to determine the appropriate dosage and to assess for adverse effects.

Q5: How does this compound's mechanism relate to appetite control, and how might these mitigation strategies work?

This compound's primary action is blocking D2 dopamine receptors. Dopamine signaling in the hypothalamus and reward pathways is crucial for regulating feeding behavior. By blocking D2 receptors, this compound may disrupt these circuits, leading to reduced appetite.

Appetite-stimulating agents work through different pathways to counteract this effect.

G cluster_0 Hypothalamic Appetite Regulation arc Arcuate Nucleus (ARC) pvn Paraventricular Nucleus (PVN) arc->pvn POMC/CART (Inhibits Feeding) lha Lateral Hypothalamic Area (LHA) arc->lha Orexin/MCH (Stimulates Feeding) feeding Feeding Behavior pvn->feeding Suppresses lha->feeding Promotes ghrelin Ghrelin / Agonists (Orexigenic Signal) ghrelin->arc Stimulates (via GHSR) This compound This compound (D2 Blockade) dopamine Dopamine Signaling This compound->dopamine Inhibits dopamine->lha Modulates Reward/Motivation

Caption: Simplified signaling pathways in appetite regulation.

This diagram illustrates how orexigenic signals like ghrelin stimulate feeding pathways in the hypothalamus. This compound's blockade of dopamine signaling can disrupt these and other reward-based feeding circuits, leading to anorexia.

Experimental Protocols

Protocol 1: High-Fat Diet (HFD) Intervention
  • Objective: To mitigate this compound-induced weight loss by increasing caloric intake through a highly palatable diet.

  • Materials:

    • This compound solution.

    • Standard rodent chow (e.g., 10% kcal from fat).

    • High-Fat Diet (HFD) (e.g., 45% or 60% kcal from fat).

    • Animal balances, feeding hoppers.

  • Procedure:

    • Acclimate animals to individual housing for accurate food intake measurement.

    • Divide animals into four groups:

      • Group 1: Vehicle + Standard Chow (Control)

      • Group 2: this compound + Standard Chow

      • Group 3: Vehicle + HFD

      • Group 4: this compound + HFD

    • Administer this compound or vehicle according to the study schedule (e.g., daily oral gavage).

    • Provide the assigned diet ad libitum.

    • Measure body weight daily, at the same time each day.

    • Measure food intake daily by weighing the food hopper. Calculate caloric intake by multiplying grams consumed by the caloric density of the diet (kcal/g).

    • Continue for the duration of the this compound treatment period.

  • Data Analysis: Compare changes in body weight and total caloric intake between Group 2 and Group 4 to determine the efficacy of the HFD intervention.

Protocol 2: Co-Administration of Mirtazapine
  • Objective: To pharmacologically stimulate appetite during this compound treatment.

  • Materials:

    • This compound solution.

    • Mirtazapine solution.

    • Vehicle for Mirtazapine (e.g., sterile water).

    • Standard rodent chow.

  • Procedure:

    • Acclimate animals and divide them into four groups:

      • Group 1: Vehicle (this compound) + Vehicle (Mirtazapine)

      • Group 2: this compound + Vehicle (Mirtazapine)

      • Group 3: Vehicle (this compound) + Mirtazapine

      • Group 4: this compound + Mirtazapine

    • Determine the timing of administration. Mirtazapine may be given 30-60 minutes prior to the dark cycle (the active feeding period for rodents).

    • Administer this compound and Mirtazapine (or their respective vehicles) via the appropriate routes (e.g., oral gavage, i.p. injection). A common starting dose for Mirtazapine in rodents is in the range of 1-10 mg/kg.

    • Measure body weight and food intake daily.

    • Observe animals for any adverse effects, such as sedation, which can be a side effect of Mirtazapine.

  • Data Analysis: Compare body weight and food intake between Group 2 and Group 4 to assess if Mirtazapine co-administration mitigates this compound-induced weight loss.

Technical Support Center: Enhancing CNS Penetration of Molindone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the Central Nervous System (CNS) penetration of molindone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of a this compound derivative that I should optimize for better CNS penetration?

A1: To improve the blood-brain barrier (BBB) permeability of your this compound derivatives, you should focus on optimizing several key physicochemical properties. Generally, successful CNS drugs exhibit a specific range of values for molecular weight, lipophilicity, and hydrogen bonding capacity.[1][2] For instance, it is recommended to aim for a molecular weight of less than 450 Da.[2][3] Lipophilicity, often measured as logP, should ideally be in a moderate range; a parabolic relationship often exists where compounds that are too lipophilic or not lipophilic enough show poor brain penetration.[3] Additionally, minimizing the number of hydrogen bond donors and acceptors is crucial, as increased hydrogen bonding potential can decrease BBB penetration.[1] The polar surface area (PSA) is another critical parameter, with a suggested upper limit of 60–90 Ų for effective brain penetration.[1][2]

Q2: My this compound derivative shows good in vitro permeability but low in vivo brain concentrations. What could be the reason?

A2: A discrepancy between in vitro permeability and in vivo brain concentrations often points to two main factors: high plasma protein binding or active efflux by transporters at the BBB.[2] A high degree of binding to plasma proteins, such as albumin, reduces the unbound fraction of the drug in circulation, which is the portion available to cross the BBB.[3] Secondly, your derivative might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of the brain endothelial cells back into the bloodstream.[4][5] It is also possible that your compound is rapidly metabolized in vivo, leading to lower systemic exposure and consequently less drug reaching the brain.[3]

Q3: How can I determine if my this compound derivative is a substrate for P-glycoprotein (P-gp)?

A3: A common method to assess if a compound is a P-gp substrate is to use an in vitro bidirectional permeability assay with cell lines that overexpress P-gp, such as MDCK-MDR1 cells.[6][7] In this assay, the permeability of your compound is measured in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. A B-to-A/A-to-B permeability ratio significantly greater than 2 is indicative of active efflux.[8] To confirm P-gp involvement, the assay can be repeated in the presence of a known P-gp inhibitor, like verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.[8]

Q4: What are some common strategies to reduce P-gp efflux of my this compound derivatives?

A4: Several medicinal chemistry strategies can be employed to reduce P-gp efflux. These often involve subtle structural modifications to disrupt the recognition of the molecule by the transporter.[9] This can include altering the hydrogen bonding pattern, reducing the number of rotatable bonds, or modifying the overall molecular shape.[10][11] Another approach is to design prodrugs that are not P-gp substrates, which after crossing the BBB, are converted to the active this compound derivative.[12] Co-administration with a P-gp inhibitor is a potential strategy, but this can lead to toxicity due to increased systemic exposure of other drugs.[5]

Troubleshooting Guides

Issue 1: Low Permeability in In Vitro BBB Models
Potential Cause Troubleshooting Step
Poor Lipophilicity Synthesize analogs with varying lipophilicity (logP/logD) to identify the optimal range for this series of derivatives.[3][13]
High Polarity/Hydrogen Bonding Modify the structure to reduce the polar surface area (PSA) and the number of hydrogen bond donors/acceptors.[1]
Low Solubility in Assay Buffer Test different formulation strategies, such as using co-solvents (e.g., DMSO), ensuring the final concentration does not affect cell viability.
Cell Monolayer Integrity Issues Always measure the transendothelial electrical resistance (TEER) before and after the experiment to ensure the integrity of the cell monolayer. Use appropriate positive and negative control compounds.
Issue 2: High Efflux Ratio in Bidirectional Permeability Assays
Potential Cause Troubleshooting Step
Compound is a P-gp Substrate Confirm with a P-gp inhibitor (e.g., verapamil). If confirmed, proceed with structural modifications to reduce P-gp recognition.[4][5]
Compound is a Substrate for other Efflux Transporters (e.g., BCRP) Test for efflux in the presence of inhibitors specific to other transporters, such as Ko143 for Breast Cancer Resistance Protein (BCRP).[8]
Non-specific Binding to Assay Plates Use low-binding plates and include a recovery assessment step in your experimental protocol.
Issue 3: Low Brain-to-Plasma Ratio (Kp) in In Vivo Studies
Potential Cause Troubleshooting Step
High Plasma Protein Binding Measure the fraction of unbound drug in plasma (fu,plasma) using techniques like equilibrium dialysis. Aim for derivatives with lower plasma protein binding.
Rapid Metabolism Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to identify metabolically liable spots on the molecule. Modify these positions to improve metabolic stability.
Poor BBB Permeability Re-evaluate the physicochemical properties of the derivative and consider the strategies mentioned in Issue 1.
Active Efflux If not already done, confirm P-gp substrate liability. If it is a substrate, consider the strategies in Issue 2.

Quantitative Data Summary

The following table presents hypothetical data for a series of this compound derivatives to illustrate the impact of physicochemical properties on CNS penetration.

DerivativeMW (Da)clogPTPSA (Ų)H-Bond DonorsH-Bond AcceptorsIn Vitro Papp (A-B) (10-6 cm/s)Efflux Ratio (B-A/A-B)In Vivo Kp,uu (Brain/Plasma)
This compound276.372.845.3135.24.50.2
Derivative A290.403.245.3138.14.20.4
Derivative B320.453.555.8243.53.80.15
Derivative C274.352.935.1039.51.20.9
Derivative D350.504.145.3136.38.10.05

Note: This data is illustrative. Kp,uu is the ratio of unbound drug in brain to unbound drug in plasma.

Experimental Protocols

Protocol 1: In Vitro Bidirectional Permeability Assay using MDCK-MDR1 Cells
  • Cell Culture: Culture MDCK-MDR1 cells on Transwell inserts until a confluent monolayer is formed, confirmed by TEER measurement.

  • Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO and dilute to the final concentration in transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • Apical-to-Basolateral (A-to-B) Permeability:

    • Add the compound solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.

  • Basolateral-to-Apical (B-to-A) Permeability:

    • Add the compound solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Incubate and sample from the apical chamber as described above.

  • Analysis: Quantify the concentration of the this compound derivative in the samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).

Protocol 2: In Vivo Brain Pharmacokinetic Study in Rodents
  • Animal Dosing: Administer the this compound derivative to the study animals (e.g., rats or mice) via the desired route (e.g., intravenous or oral).

  • Sample Collection: At predetermined time points, collect blood samples and brain tissue.

  • Brain Tissue Homogenization:

    • Perfuse the brain with ice-cold saline to remove residual blood.

    • Harvest the brain and weigh it.

    • Homogenize the brain tissue in a suitable buffer.

  • Sample Preparation:

    • For plasma, perform protein precipitation.

    • For brain homogenate, perform protein precipitation and/or solid-phase extraction.

  • LC-MS/MS Analysis: Quantify the concentration of the this compound derivative in the plasma and brain homogenate samples.[14][15][16][17]

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp).

    • If the unbound fractions in plasma (fu,plasma) and brain (fu,brain) are known, calculate the unbound brain-to-plasma ratio (Kp,uu).

Visualizations

BBB_Penetration_Factors MW Low Molecular Weight (<450 Da) Passive Passive Diffusion MW->Passive LogP Optimal Lipophilicity (logP 1.5-2.5) LogP->Passive PSA Low Polar Surface Area (<90 Ų) PSA->Passive HBD Few H-Bond Donors HBD->Passive Penetration High CNS Penetration Passive->Penetration Efflux Efflux Pumps (P-gp) NoPenetration Low CNS Penetration Efflux->NoPenetration

Caption: Key physicochemical properties influencing passive diffusion across the blood-brain barrier.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation cluster_analysis Data Analysis Permeability PAMPA / Caco-2 / MDCK-MDR1 Assay Efflux Bidirectional Assay (Efflux Ratio) Permeability->Efflux Metabolism Microsomal Stability Efflux->Metabolism PK Rodent Pharmacokinetics (Plasma & Brain) Metabolism->PK Promising Candidates Microdialysis Brain Microdialysis (Unbound Drug) PK->Microdialysis Kp Calculate Kp and Kp,uu Microdialysis->Kp SAR Structure-Activity Relationship Kp->SAR

Caption: A typical experimental workflow for assessing the CNS penetration of novel compounds.

Pgp_Efflux_Mechanism Blood Blood MolindoneDerivative This compound Derivative Blood->MolindoneDerivative Enters Cell EndothelialCell BBB Endothelial Cell Brain Brain EndothelialCell->Brain Limited Penetration Pgp P-gp EndothelialCell->Pgp MolindoneDerivative->EndothelialCell Pgp->Blood Efflux

Caption: The role of P-glycoprotein (P-gp) in limiting the brain penetration of substrate drugs.

References

Molindone Technical Support Center: Troubleshooting Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Molindone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in experimental results.

Frequently Asked Questions (FAQs)

Pharmacology and Mechanism of Action

Q1: What is the primary mechanism of action of this compound?

This compound is a typical antipsychotic drug that primarily functions as a potent antagonist of the dopamine (B1211576) D2 receptor.[1][2] It also exhibits antagonist activity at the dopamine D5 and serotonin (B10506) 5-HT2B receptors.[2][3] Its action at the D2 receptor is thought to underlie its antipsychotic effects by blocking dopamine signaling in the brain.[4]

Q2: What are the known binding affinities (IC50) of this compound for its primary targets?

In vitro studies of an extended-release formulation of this compound (SPN-810M) have determined the following IC50 values[5]:

ReceptorAssay TypeIC50 (µM)
Dopamine D2SImpedance-based cellular functional assay0.14
Dopamine D2S[35S]GTPγS binding assay0.0844
Dopamine D2L[35S]GTPγS binding assay0.11
Serotonin 5-HT2BRadioligand binding assay0.2 (R(-) enantiomer)
Serotonin 5-HT2BRadioligand binding assay1.8 (S(+) enantiomer)
Pharmacokinetics and Metabolism

Q3: How is this compound metabolized, and what are the potential sources of variability?

This compound is extensively metabolized in the liver, primarily through oxidation and sulfoxidation.[6] While not definitively established for this compound, the cytochrome P450 enzyme CYP2D6 is a major pathway for the metabolism of many antipsychotic drugs.[7][8] Genetic polymorphisms in the CYP2D6 gene can lead to significant inter-individual differences in drug metabolism, categorizing individuals as poor, intermediate, normal, or ultrarapid metabolizers.[7][9]

Q4: How do CYP2D6 polymorphisms affect the pharmacokinetics of antipsychotics?

Studies on other antipsychotics, such as risperidone (B510), have shown that:

  • Poor Metabolizers (PMs): Exhibit significantly higher plasma concentrations of the parent drug. For risperidone, dose-adjusted steady-state concentrations were found to be 6.20-fold higher in PMs compared to normal metabolizers.[10] This can lead to a greater clinical response but also an increased risk of adverse effects.[8][11]

  • Intermediate Metabolizers (IMs): Have higher drug concentrations than normal metabolizers but lower than poor metabolizers. For risperidone, concentrations were 2.35-fold higher.[10]

  • Ultrarapid Metabolizers (UMs): May have lower plasma concentrations, potentially leading to a reduced therapeutic effect at standard doses.

Pharmacokinetic Parameters of Risperidone based on CYP2D6 Metabolizer Status (Multiple-Dose Administration) [10]

Metabolizer StatusFold-change in Dose-Adjusted Steady-State Concentration (vs. Normal Metabolizer)
Poor Metabolizer (PM)6.20
Intermediate Metabolizer (IM)2.35
Normal Metabolizer (NM)1.00
Formulation and Bioavailability

Q5: Are there differences in bioavailability between different formulations of this compound?

Studies have compared different formulations of this compound:

  • Tablet vs. Liquid Concentrate: A study found that oral doses of this compound in coated tablet and liquid concentrate forms are equivalent in their clinical bioavailability.[12]

  • Tablet vs. Capsule: A crossover evaluation of capsule and tablet formulations in schizophrenic patients was conducted, though the detailed bioequivalence data is not available in the published abstract.[1]

  • Oral vs. Intramuscular: An intramuscular formulation of this compound was found to be 1.49 to 1.67 times more bioavailable than the oral formulation. The time to maximum concentration (Tmax) was also significantly shorter for the intramuscular route (0.6 hours vs. 1.1 hours).[3]

Pharmacokinetic Comparison of Oral vs. Intramuscular this compound [3]

ParameterOral FormulationIntramuscular Formulation
Relative Bioavailability1.001.49 - 1.67
Tmax (hours)1.10.6
Elimination Half-life (hours)~2~2
  • Immediate-Release vs. Extended-Release: An extended-release formulation of this compound, SPN-810, has been developed to provide more constant drug concentrations over a longer dosing interval compared to the immediate-release formulation.[13]

Troubleshooting Guides

In Vitro Experimentation

Issue 1: High Variability in Radioligand Binding Assays

Potential Cause Troubleshooting Step
High Non-Specific Binding - Reduce radioligand concentration. - Decrease the amount of membrane protein used. - Optimize incubation time and temperature. - Modify assay buffer (e.g., add BSA).[14]
Low Specific Binding - Confirm receptor expression and activity in your cell line/tissue preparation. - Check the specific activity and purity of your radioligand. - Ensure incubation time is sufficient to reach equilibrium.[14]
Inconsistent Results Between Experiments - Ensure consistent preparation of cell membranes or tissues. - Use a fresh aliquot of radioligand and test compound for each experiment. - Verify the accuracy of pipetting and dilutions.

Issue 2: Inconsistent Results in cAMP Functional Assays

Potential Cause Troubleshooting Step
Low Signal Window - Optimize cell density per well. - Adjust the concentration of forskolin (B1673556) used to stimulate adenylyl cyclase.[15] - Ensure the EC80 or EC50 concentration of the agonist (dopamine) is used for antagonist assays.[15]
High Basal cAMP Levels - Serum-starve cells prior to the assay to reduce basal receptor activity. - Check for contamination in cell culture.
Variable IC50 Values for this compound - Ensure a consistent pre-incubation time with this compound before adding the agonist. - Verify the stability of this compound in your assay buffer.
In Vivo Experimentation (Animal Models)

Issue 3: Confounding Sedative Effects in Behavioral Assays

Potential Cause Troubleshooting Step
Sedation interfering with motor or cognitive performance - Dose-response testing: Determine the minimal effective dose of this compound that produces the desired antipsychotic-like effect without significant sedation.[16] - Acclimatization: Habituate animals to the testing environment to reduce novelty-induced stress, which can interact with drug effects. - Control for motor impairment: Use specific tests for motor function (e.g., rotarod) to differentiate sedation from specific effects on the behavior of interest.[17]

Issue 4: Unexpected Extrapyramidal Symptoms (EPS)

Potential Cause Troubleshooting Step
High D2 receptor occupancy - Dose adjustment: Reduce the dose of this compound. In animal models, D2 receptor occupancy above 80% is associated with a higher incidence of EPS-like behaviors.[16] - Co-administration of anticholinergics: In some research paradigms, co-administration of an anticholinergic agent can be used to mitigate EPS, although this can introduce its own confounding variables.
Strain or species sensitivity - Review literature for known differences in sensitivity to antipsychotic-induced EPS in the animal model being used.

Experimental Protocols

Dopamine D2 Receptor Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]-Spiperone or [3H]-Raclopride.

  • Unlabeled ligand for non-specific binding: Haloperidol or unlabeled Spiperone.

  • This compound hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4.

  • 96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add assay buffer, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of this compound.

  • For total binding wells, add only buffer and radioligand.

  • For non-specific binding wells, add buffer, radioligand, and a high concentration of the unlabeled ligand (e.g., 10 µM Haloperidol).

  • Add the cell membranes to each well to initiate the binding reaction.

  • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation fluid and count the radioactivity.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.[15]

cAMP Functional Assay (Antagonist Mode)

Objective: To determine the functional potency (IC50) of this compound in blocking dopamine-induced inhibition of cAMP production.

Materials:

  • A cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Dopamine.

  • Forskolin.

  • This compound hydrochloride.

  • A commercial cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

  • Seed the cells in a 96-well plate and grow to confluency.

  • Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

  • Add a fixed concentration of dopamine (e.g., EC80) and a fixed concentration of forskolin to stimulate cAMP production.

  • Incubate for 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the kit manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.[15]

Visualizations

Signaling Pathways and Workflows

Molindone_D2R_Signaling cluster_membrane Cell Membrane Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates This compound This compound This compound->D2R Antagonizes Gi Gi Protein D2R->Gi Activates GRK GRK D2R->GRK Recruits Arrestin β-Arrestin D2R->Arrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates GRK->D2R Phosphorylates Arrestin->D2R Binds Akt Akt Arrestin->Akt Forms complex with PP2A, leading to dephosphorylation GSK3 GSK3β Akt->GSK3 Inhibits by phosphorylation PP2A PP2A PP2A->Akt

Caption: this compound's antagonism of the D2 receptor blocks G protein and β-arrestin pathways.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation cluster_troubleshooting Troubleshooting Logic start_vitro Prepare D2R-expressing cell membranes binding_assay Radioligand Binding Assay ([3H]-Spiperone vs. This compound) start_vitro->binding_assay camp_assay cAMP Functional Assay (Dopamine + this compound) start_vitro->camp_assay ki_calc Calculate Ki from IC50 binding_assay->ki_calc check_variability High Variability? binding_assay->check_variability ic50_calc Determine functional IC50 camp_assay->ic50_calc camp_assay->check_variability start_vivo Select Animal Model (e.g., amphetamine-induced hyperlocomotion) ki_calc->start_vivo Inform dose selection ic50_calc->start_vivo Inform dose selection dosing Administer this compound (Dose-response) start_vivo->dosing behavioral_test Conduct Behavioral Test dosing->behavioral_test data_analysis Analyze Behavioral Data behavioral_test->data_analysis check_sedation Sedation Observed? behavioral_test->check_sedation troubleshoot_vitro Review In Vitro Troubleshooting Guide check_variability->troubleshoot_vitro Yes troubleshoot_vivo Review In Vivo Troubleshooting Guide check_sedation->troubleshoot_vivo Yes

Caption: Workflow for characterizing this compound from in vitro assays to in vivo models.

Troubleshooting_Logic start Atypical Experimental Result Observed q_formulation Are you using a consistent formulation and batch? start->q_formulation a_formulation_no Standardize formulation. Check bioequivalence data. q_formulation->a_formulation_no No q_metabolism Could subject/cell line variability be due to metabolism? q_formulation->q_metabolism Yes a_formulation_no->q_metabolism a_metabolism_yes Consider CYP2D6 genotyping/phenotyping. Stratify results by metabolizer status. q_metabolism->a_metabolism_yes Yes q_protocol Was the experimental protocol strictly followed? q_metabolism->q_protocol No a_metabolism_yes->q_protocol a_protocol_no Review and adhere to protocol. Check instrument calibration. q_protocol->a_protocol_no No q_side_effects Could a known side effect be interfering (e.g., sedation)? q_protocol->q_side_effects Yes a_protocol_no->q_side_effects a_side_effects_yes Implement mitigation strategies (e.g., dose adjustment, control experiments). q_side_effects->a_side_effects_yes Yes end Consult further literature or technical support. q_side_effects->end No a_side_effects_yes->end

Caption: A logical flowchart for troubleshooting unexpected results in this compound experiments.

References

Validation & Comparative

Comparative analysis of Molindone versus haloperidol in vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the in vivo pharmacological profiles of Molindone and Haloperidol (B65202), two antipsychotic agents. The information presented is collated from preclinical and clinical studies to aid in research and drug development efforts.

Executive Summary

This compound, a dihydroindolone derivative, and Haloperidol, a butyrophenone, are both effective antipsychotic drugs that primarily exert their therapeutic effects through antagonism of the dopamine (B1211576) D2 receptor. While both medications demonstrate comparable efficacy in managing acute psychosis[1][2], they exhibit distinct differences in their side effect profiles, particularly concerning extrapyramidal symptoms (EPS). Preclinical evidence suggests that this compound may have a lower propensity for inducing catalepsy and tardive dyskinesia compared to Haloperidol[3][4][5]. This guide delves into the quantitative data from in vivo studies, details the experimental protocols used for their evaluation, and visualizes key pathways and workflows.

Data Presentation

The following tables summarize the available quantitative data from in vivo and in vitro studies comparing this compound and Haloperidol.

Table 1: In Vitro Receptor Binding Affinity (Ki, nM)
ReceptorThis compoundHaloperidolReference
Dopamine D2Potent Antagonist0.517 - 1.45[3][6][7]
Dopamine D1Very Low Affinity-[3]
Serotonin 5-HT1A-3600[8]
Serotonin 5-HT2A-120[8]
Serotonin 5-HT2C-4700[8]
Table 2: In Vivo Antipsychotic Efficacy
Animal ModelParameterThis compoundHaloperidolReference
Apomorphine-Induced StereotypyEffective Dose Range (guinea pig, 14 days)3 - 40 mg/kg0.1 - 5.0 mg/kg[9]

Note: Direct comparative ED50 values for antipsychotic efficacy in models like conditioned avoidance response were not available in the reviewed literature.

Table 3: In Vivo Extrapyramidal Side Effects (EPS) Liability
Animal Model/Clinical StudyParameterThis compoundHaloperidolReference
Catalepsy (mouse)PotencyLess potent than HaloperidolCataleptogenic[3]
Catalepsy (rat)AED50 (Bar Test)-0.29 mg/kg[10]
Tardive Dyskinesia (clinical)Masking of AIMS Score (100% pre-study dose)12% reduction27% reduction[4]
Tardive Dyskinesia (clinical)Masking of AIMS Score (200% pre-study dose)23% reduction53% reduction[4]

Experimental Protocols

Catalepsy Assessment (Bar Test)

This protocol is widely used to assess the cataleptogenic potential of antipsychotic drugs, a predictor of extrapyramidal side effects in humans.

  • Apparatus: A horizontal bar is placed at a specific height (e.g., 3 cm for mice or 9 cm for rats)[11].

  • Procedure:

    • Rodents are administered the test compound (e.g., this compound or Haloperidol) or vehicle via an appropriate route (e.g., intraperitoneal)[11].

    • At specified time intervals after drug administration (e.g., 30, 60, 90, 120 minutes), the animal's forepaws are gently placed on the bar[12].

    • The latency to remove both forepaws from the bar is recorded, with a predetermined cut-off time (e.g., 180 seconds)[12].

    • A dose-response curve is generated to determine the dose that produces a cataleptic effect in 50% of the animals (AED50)[10].

Apomorphine-Induced Stereotypy

This model is used to evaluate the D2 receptor blocking activity of antipsychotic drugs.

  • Procedure:

    • Animals (e.g., mice or guinea pigs) are pre-treated with the test compound or vehicle[13].

    • After a specific pre-treatment time, a dopamine agonist such as apomorphine (B128758) is administered to induce stereotyped behaviors (e.g., climbing, sniffing, gnawing)[13].

    • The intensity and duration of stereotyped behaviors are observed and scored by a trained observer blind to the treatment conditions[13].

    • The ability of the test compound to reduce the apomorphine-induced stereotypy is quantified, and ED50 values can be calculated.

Tardive Dyskinesia Assessment (Clinical)

The Abnormal Involuntary Movement Scale (AIMS) is a standard clinical rating scale used to assess the severity of tardive dyskinesia.

  • Procedure:

    • Patients with a history of neuroleptic-induced tardive dyskinesia are enrolled in a controlled clinical trial[4].

    • Following a washout period, patients are randomly assigned to receive either this compound or Haloperidol under double-blind conditions[5].

    • AIMS assessments are conducted at baseline and at specified intervals during treatment by a trained rater.

    • The change in AIMS scores from baseline is used to compare the "masking" effect of each drug on the dyskinetic movements. A greater reduction in the AIMS score indicates a stronger masking effect[4].

Visualizations

Dopamine D2 Receptor Signaling Pathway

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Activates Antipsychotics This compound / Haloperidol Antipsychotics->D2_Receptor Blocks G_Protein Gi/o Protein D2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

Experimental Workflow for In Vivo Antipsychotic Testing

Antipsychotic_Testing_Workflow cluster_efficacy Efficacy Models cluster_side_effects Side Effect Models Apomorphine_Stereotypy Apomorphine-Induced Stereotypy Data_Analysis Data Analysis (e.g., ED50, AED50) Apomorphine_Stereotypy->Data_Analysis Conditioned_Avoidance Conditioned Avoidance Response Conditioned_Avoidance->Data_Analysis Catalepsy_Test Catalepsy Test Catalepsy_Test->Data_Analysis Tardive_Dyskinesia_Model Tardive Dyskinesia (e.g., Vacuous Chewing) Tardive_Dyskinesia_Model->Data_Analysis Drug_Administration Drug Administration (this compound vs. Haloperidol) Behavioral_Assessment Behavioral Assessment Drug_Administration->Behavioral_Assessment Behavioral_Assessment->Apomorphine_Stereotypy Behavioral_Assessment->Conditioned_Avoidance Behavioral_Assessment->Catalepsy_Test Behavioral_Assessment->Tardive_Dyskinesia_Model Comparative_Profile Comparative Profile (Efficacy vs. Side Effects) Data_Analysis->Comparative_Profile

Caption: General Experimental Workflow for In Vivo Antipsychotic Drug Comparison.

References

Preclinical Profile of Molindone: A Comparative Guide to its Antipsychotic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical antipsychotic efficacy of Molindone with other commonly used typical and atypical antipsychotic agents. The following sections detail its receptor binding profile and performance in established animal models of psychosis, supported by experimental data to facilitate an objective evaluation of its pharmacological properties.

In Vitro Receptor Binding Affinity: A D2-Preferring Profile

This compound demonstrates a strong affinity for dopamine (B1211576) D2-like receptors, a key characteristic of antipsychotic drugs. Its binding profile, however, shows notable differences when compared to other first and second-generation antipsychotics. The following table summarizes the inhibitory constants (Ki) of this compound and comparator drugs at various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of this compound and Other Antipsychotics

ReceptorThis compoundHaloperidol (B65202)Clozapine (B1669256)Risperidone (B510)Olanzapine
Dopamine
D1>1000230852027
D25.91.21263.211
D2S (IC50)84.4[1][2]----
D2L (IC50)110[1][2]----
D3213.4497.549
D4405.1217.227
D5>1000----
Serotonin (B10506)
5-HT1A13005400215390>1000
5-HT2A16092160.174
5-HT2B (IC50)410[1]----
5-HT2C>10000[3]210013511
5-HT62000>100006.83210
5-HT71200>10000482.357
Adrenergic
α1A26010180.819
α2A2101300152.1230
Muscarinic
M1>10000>100001.9>100001.9
Histamine
H1120011006.3207

Data compiled from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database and other cited literature.[4][5][6][7][8] Note that direct comparison of Ki values across different studies should be done with caution due to variations in experimental conditions.

This compound exhibits a high affinity for the D2 receptor, comparable to the atypical antipsychotic olanzapine, though less potent than the typical antipsychotic haloperidol and the atypical risperidone.[6] Notably, it displays significantly lower affinity for the serotonin 5-HT2A receptor compared to atypical antipsychotics like risperidone and olanzapine.[6] Its affinity for other serotonin receptor subtypes, as well as adrenergic, muscarinic, and histaminergic receptors, is generally low.[6] This receptor binding profile suggests that this compound's antipsychotic effects are primarily mediated by dopamine D2 receptor antagonism, with less involvement of serotonergic and other neurotransmitter systems compared to many atypical antipsychotics.

Preclinical Behavioral Models of Antipsychotic Efficacy

This compound's antipsychotic potential has been validated in several well-established preclinical behavioral models. These assays assess a compound's ability to counteract the effects of dopamine agonists or to induce behaviors predictive of antipsychotic activity.

Amphetamine-Induced Hyperlocomotion and Stereotypy

This model is widely used to screen for antipsychotic potential. Amphetamine induces an increase in locomotor activity and stereotyped behaviors (e.g., sniffing, gnawing) by enhancing dopamine release. Antipsychotic drugs that block D2 receptors are effective in attenuating these behaviors. Preclinical studies have shown that this compound effectively antagonizes amphetamine-induced stereotyped behavior in rats.[9]

Table 2: Efficacy of this compound in Attenuating Amphetamine-Induced Behaviors

Behavioral ModelSpeciesThis compound EffectComparator Data
Amphetamine-Induced StereotypyRatPretreatment with low doses of this compound enhanced the stereotyped behavioral response to amphetamine.[9]Haloperidol and other typical antipsychotics are known to potently block amphetamine-induced stereotypy.
Amphetamine-Induced HyperlocomotionRatThis compound is expected to reduce amphetamine-induced hyperlocomotion, a hallmark of D2 antagonists.Haloperidol (0.05 mg/kg) has been shown to reduce amphetamine-induced hyperactivity.[10][11]
Catalepsy Test

The induction of catalepsy, a state of motor rigidity, is a classic preclinical test used to predict the likelihood of extrapyramidal side effects (EPS) in humans. This effect is strongly associated with D2 receptor blockade in the nigrostriatal pathway. Studies have demonstrated that this compound is cataleptogenic in mice, although it is less potent than haloperidol.[12]

Table 3: Cataleptogenic Potential of this compound

Behavioral ModelSpeciesThis compound EffectComparator Data
Catalepsy Bar TestMouseThis compound induced catalepsy, but was less potent than haloperidol.[12]Haloperidol is a potent inducer of catalepsy.[12][13][14] Atypical antipsychotics like clozapine generally have a much lower propensity to induce catalepsy.[13]
Conditioned Avoidance Response (CAR)

The CAR test is a robust predictor of antipsychotic efficacy. In this paradigm, an animal learns to avoid an aversive stimulus (e.g., footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Clinically effective antipsychotics selectively suppress this conditioned avoidance response at doses that do not impair the animal's ability to escape the aversive stimulus. This compound has been shown to suppress conditioned avoidance responses, consistent with its antipsychotic properties.[15]

Table 4: Efficacy of this compound in the Conditioned Avoidance Response Model

Behavioral ModelSpeciesThis compound EffectComparator Data
Conditioned Avoidance ResponseRatSuppresses conditioned avoidance responses.[15]All clinically effective antipsychotics disrupt conditioned avoidance responding.[16][17]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

G Dopamine D2 Receptor Signaling Pathway This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonizes AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Downstream Downstream Effects (e.g., Gene Expression, Ion Channel Modulation) DARPP32->Downstream Dopamine Dopamine Dopamine->D2R Activates

Dopamine D2 Receptor Signaling Pathway

G Workflow for Amphetamine-Induced Hyperlocomotion Assay cluster_pre Pre-treatment Phase cluster_test Test Phase cluster_analysis Data Analysis Habituation Habituation to Locomotor Activity Chamber Drug_Admin Administration of This compound or Vehicle Habituation->Drug_Admin Amphetamine_Admin Administration of Amphetamine Drug_Admin->Amphetamine_Admin Data_Collection Recording of Locomotor Activity Amphetamine_Admin->Data_Collection Analysis Comparison of Locomotor Activity between Treatment Groups Data_Collection->Analysis

Workflow for Amphetamine-Induced Hyperlocomotion Assay

G Workflow for Catalepsy Bar Test cluster_pre Pre-treatment Phase cluster_test Test Phase cluster_analysis Data Analysis Drug_Admin Administration of This compound, Comparator, or Vehicle Placement Place Animal's Forepaws on Elevated Bar Drug_Admin->Placement Measurement Measure Latency to Remove Both Paws Placement->Measurement Analysis Compare Catalepsy Scores between Treatment Groups Measurement->Analysis

Workflow for Catalepsy Bar Test

Experimental Protocols

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for various neurotransmitter receptors.

General Procedure:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue.

  • Radioligand Binding: A specific radioligand for the receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., this compound).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18][19][20][21][22]

Amphetamine-Induced Hyperlocomotion in Rats

Objective: To assess the ability of a compound to reverse the hyperlocomotor effects of amphetamine.

Procedure:

  • Habituation: Rats are habituated to the locomotor activity chambers (e.g., plexiglass boxes with infrared beams) for a set period (e.g., 30-60 minutes) on several consecutive days before the test day.[23]

  • Pre-treatment: On the test day, animals are administered the test compound (e.g., this compound) or vehicle at a specified time before amphetamine administration.

  • Baseline Activity: Baseline locomotor activity is often recorded for a period (e.g., 30 minutes) after pre-treatment and before amphetamine injection.[23]

  • Amphetamine Challenge: Animals are injected with amphetamine (e.g., 1-5 mg/kg, i.p.) and immediately returned to the activity chambers.[23][24]

  • Data Collection: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration (e.g., 60-90 minutes) post-amphetamine injection.[10][11][23]

  • Data Analysis: The total locomotor activity during the test phase is compared between the different treatment groups to determine the effect of the test compound on amphetamine-induced hyperlocomotion.

Catalepsy Bar Test in Rats

Objective: To evaluate the propensity of a compound to induce motor rigidity, an indicator of potential extrapyramidal side effects.

Procedure:

  • Drug Administration: Rats are administered the test compound (e.g., this compound), a positive control (e.g., haloperidol), or vehicle.

  • Testing: At a specified time after drug administration, the animal's forepaws are gently placed on a horizontal bar raised a few centimeters from the surface.[25][26][27][28][29]

  • Measurement: The latency for the rat to remove both forepaws from the bar is recorded. A cut-off time (e.g., 120-180 seconds) is typically used.[29]

  • Data Analysis: The catalepsy scores (latency to descend) are compared across the different treatment groups.

Conditioned Avoidance Response (CAR) in Rats

Objective: To assess the antipsychotic potential of a compound by measuring its ability to selectively suppress a learned avoidance response.

Procedure:

  • Training: Rats are trained in a shuttle box with two compartments. A conditioned stimulus (CS), such as a light or tone, is presented for a short duration (e.g., 10 seconds), followed by an unconditioned stimulus (US), an aversive footshock. The animal can avoid the shock by moving to the other compartment during the CS presentation.[16][17][30][31][32]

  • Drug Testing: Once the animals have reached a stable level of avoidance performance, they are treated with the test compound (e.g., this compound), a reference drug, or vehicle before the test session.

  • Test Session: The animals are placed back in the shuttle box, and the number of successful avoidance responses (moving during the CS) and escape responses (moving during the US) is recorded.

  • Data Analysis: The percentage of avoidance responses is compared across treatment groups. A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without affecting the number of escape responses.[16]

References

Molindone vs. Risperidone: A Comparative Analysis of Receptor Binding Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding profiles of the antipsychotic agents molindone and risperidone (B510). The information presented is supported by experimental data to assist researchers and professionals in understanding the pharmacological nuances of these two compounds.

Quantitative Receptor Binding Affinity

The following table summarizes the in vitro binding affinities (Ki or IC50 values) of this compound and risperidone for various neurotransmitter receptors. Lower values indicate a higher binding affinity.

Receptor SubtypeThis compound (Ki/IC50, nM)Risperidone (Ki, nM)
Dopamine Receptors
D13200 - 8300[1][2]~240[3]
D20.0844 - 0.14[1][2]3.13 - 3.2[3][4]
D2L0.11[1][2]-
D2S0.0844[1][2]-
D33200 - 8300[1][2]-
D4-7.3[3]
D53200 - 8300[1][2]-
Serotonin Receptors
5-HT1A-420[3]
5-HT2A14000[1][2]0.16 - 0.2[3][4]
5-HT2B410[1][2]-
5-HT2C-50[3]
Adrenergic Receptors
α1ANo significant inhibition[1]5[3]
α2ANo significant inhibition[1]16[3]
Histamine Receptors
H1-20[3]
Muscarinic Receptors
M1->10,000[3]

Note: Ki and IC50 values can vary between studies due to different experimental conditions.

Experimental Protocols

The data presented in this guide are primarily derived from competitive radioligand binding assays. Below is a detailed methodology for a typical assay of this type.

Competitive Radioligand Binding Assay Protocol

This protocol outlines the steps to determine the binding affinity of a test compound (e.g., this compound or risperidone) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

1. Receptor Preparation:

  • Source: Receptors can be obtained from cultured cell lines expressing the target receptor or from homogenized tissues known to be rich in the receptor of interest.

  • Membrane Preparation: Cells or tissues are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors). The homogenate is centrifuged at low speed to remove large debris. The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors. The pellet is washed and resuspended in an appropriate assay buffer.[5]

  • Protein Quantification: The total protein concentration of the membrane preparation is determined using a standard protein assay, such as the BCA or Bradford assay.[5]

2. Assay Setup:

  • The assay is typically performed in a 96-well plate format.[5]

  • Total Binding: Wells containing the receptor preparation, a fixed concentration of a high-affinity radioligand for the target receptor, and assay buffer.

  • Non-specific Binding (NSB): Wells containing the receptor preparation, the radioligand, and a high concentration of an unlabeled ligand known to saturate the receptor binding sites. This measures the amount of radioligand that binds to non-receptor components.[6]

  • Competitive Binding: Wells containing the receptor preparation, the radioligand, and varying concentrations of the unlabeled test compound.[7]

3. Incubation:

  • The plate is incubated at a specific temperature (e.g., 30°C or 37°C) for a predetermined amount of time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[2][5]

4. Separation of Bound and Free Ligand:

  • The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).[5]

  • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[5]

5. Quantification:

  • The filters are dried, and a scintillation cocktail is added.[5]

  • The amount of radioactivity trapped on the filters is measured using a scintillation counter.[5]

6. Data Analysis:

  • Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

  • IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[6]

  • Ki Calculation: The IC50 value is converted to a dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary signaling pathway for the Dopamine D2 receptor, a key target for both this compound and risperidone, and a typical workflow for a competitive radioligand binding assay.

Dopamine_D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response Leads to

Dopamine D2 Receptor Signaling Pathway

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Receptor_Prep 1. Receptor Membrane Preparation Reagents 2. Prepare Radioligand, Test Compound Dilutions, and Buffers Incubation 3. Incubate Receptor, Radioligand, and Test Compound Reagents->Incubation Separation 4. Separate Bound from Free Ligand (Filtration) Incubation->Separation Quantification 5. Quantify Radioactivity (Scintillation Counting) Separation->Quantification IC50 6. Determine IC50 from Dose-Response Curve Quantification->IC50 Ki 7. Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Competitive Radioligand Binding Assay Workflow

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Molindone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of Molindone, an antipsychotic medication used in the treatment of schizophrenia. The objective is to offer a clear, data-driven overview to assist in the selection of the most appropriate analytical technique for specific research, quality control, or clinical applications. This document outlines the performance characteristics and detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Visible Spectrophotometry, and Capillary Electrophoresis (CE).

The cross-validation of these methods is crucial for ensuring the reliability, consistency, and accuracy of analytical data across different platforms and laboratories. While direct comparative studies for all these techniques on this compound are not extensively available in the published literature, this guide synthesizes available data and presents scientifically grounded, plausible performance characteristics for methods lacking direct application data, with clear indications of their hypothetical nature.

Comparative Performance of Analytical Methods

The selection of an analytical method is a critical decision driven by factors such as the required sensitivity, selectivity, sample matrix, and the intended application. The following tables summarize the key performance parameters for the analysis of this compound using different analytical techniques.

Table 1: Performance Characteristics of Chromatographic Methods for this compound Analysis

ParameterHPLC-UVUPLC-MS/MSGC-MS
Linearity Range 10 - 100 µg/mL0.1 - 100 ng/mL[1]0.1 - 5.0 mg/L[1]
Accuracy (% Recovery) 98.0 - 102.0%95.8 - 105.0%[1]90.0 - 110.0% (Estimated)
Precision (%RSD) < 2.0%< 3.4%[1]< 15% (Estimated)
Limit of Detection (LOD) ~1 µg/mL< 0.1 ng/mL~0.05 mg/L
Limit of Quantification (LOQ) ~5 µg/mL0.1 ng/mL[1]0.1 mg/L[1]
Selectivity GoodExcellentHigh
Primary Application Routine quality control, AssayBioanalysis, Metabolite studiesForensic analysis, Postmortem samples

Table 2: Performance Characteristics of Spectroscopic and Electrophoretic Methods for this compound Analysis (Hypothetical Data)

ParameterUV-Visible SpectrophotometryCapillary Electrophoresis
Linearity Range 5 - 50 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 97.0 - 103.0%95.0 - 105.0%
Precision (%RSD) < 3.0%< 5.0%
Limit of Detection (LOD) ~1 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~5 µg/mL~1 µg/mL
Selectivity ModerateHigh
Primary Application Simple, rapid quantificationAnalysis of charged species, Impurity profiling

Note: The data for UV-Visible Spectrophotometry and Capillary Electrophoresis are hypothetical and based on the performance of these techniques for structurally similar indole-containing compounds. These would require experimental verification for this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and best practices.

High-Performance Liquid Chromatography (HPLC-UV)

This method is adapted from the United States Pharmacopeia (USP) monograph for this compound Hydrochloride Tablets.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 25 cm; 5 µm packing.

  • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of this compound Hydrochloride reference standard in the mobile phase and perform serial dilutions to obtain calibration standards.

  • Sample Preparation: For tablets, weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to about 50 mg of this compound hydrochloride, dissolve in a suitable solvent, and dilute to a known volume with the mobile phase. Filter the solution before injection.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol is based on a method for the determination of this compound enantiomers in human plasma.[1]

  • Instrumentation: A UPLC system coupled with a triple quadrupole mass spectrometer.

  • Column: Chirobiotic TAG, 100 mm x 2.1 mm.[1]

  • Mobile Phase: A gradient of aqueous and organic phases, such as ammonium (B1175870) formate (B1220265) in water and methanol.

  • Flow Rate: 0.8 mL/min.[1]

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for this compound.

  • Standard Preparation: Prepare calibration standards by spiking blank plasma with known concentrations of this compound.

  • Sample Preparation: Perform a supported liquid extraction of the plasma samples.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of this compound in postmortem samples.[1]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An appropriate temperature gradient to ensure the elution and separation of this compound.

  • Ionization: Electron Ionization (EI).

  • Detection: Mass spectrometer scanning a suitable m/z range to include the characteristic ions of this compound (e.g., m/z 100, 176, 276).[1]

  • Standard Preparation: Prepare standards of this compound in a suitable organic solvent.

  • Sample Preparation: A liquid-liquid extraction of the tissue homogenate is typically performed.

UV-Visible Spectrophotometry (Hypothetical Method)

This hypothetical protocol is based on the analysis of indole (B1671886) derivatives.

  • Instrumentation: A double-beam UV-Visible spectrophotometer.

  • Solvent: Methanol or 0.1 N Hydrochloric Acid.

  • Wavelength of Maximum Absorbance (λmax): To be determined by scanning a solution of this compound between 200-400 nm.

  • Standard Preparation: Prepare a stock solution of this compound Hydrochloride in the chosen solvent and create a series of dilutions for the calibration curve.

  • Sample Preparation: Dissolve a known quantity of the sample in the solvent and dilute to fall within the linear range of the calibration curve.

Capillary Electrophoresis (Hypothetical Method)

This hypothetical protocol is based on methods for other antipsychotic drugs.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica (B1680970) capillary.

  • Background Electrolyte (BGE): A buffer solution, for example, a phosphate buffer at a controlled pH.

  • Voltage: 20-30 kV.

  • Detection: UV detection at a wavelength determined from the UV spectrum of this compound.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Standard Preparation: Prepare standards of this compound in the BGE.

  • Sample Preparation: Dissolve the sample in the BGE and filter before injection.

Cross-Validation Workflow

The cross-validation of different analytical methods is essential to ensure that the results are reliable and comparable. A typical workflow for cross-validation is depicted below.

Cross-Validation Workflow cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Comparison & Evaluation cluster_3 Conclusion M1 Develop & Validate Method A (e.g., HPLC) S1 Analyze a Set of Samples with Method A M1->S1 M2 Develop & Validate Method B (e.g., UPLC-MS/MS) S2 Analyze the Same Set of Samples with Method B M2->S2 C1 Compare Results from Method A and Method B S1->C1 S2->C1 E1 Statistical Analysis (e.g., Bland-Altman plot, t-test) C1->E1 A1 Assess Agreement & Bias E1->A1 F1 Methods are Cross-Validated (Results are comparable) A1->F1 Agreement within acceptable limits F2 Investigate Discrepancies (Re-evaluate methods if necessary) A1->F2 Significant discrepancy

Caption: A generalized workflow for the cross-validation of two analytical methods.

Conclusion

The choice of an analytical method for the determination of this compound should be guided by the specific requirements of the analysis. HPLC offers a robust and reliable method for routine quality control. UPLC-MS/MS provides superior sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations are expected. GC-MS is a valuable tool for forensic investigations. While UV-Visible spectrophotometry and Capillary Electrophoresis can be considered for simpler, rapid analyses, their applicability and performance for this compound would need to be established through thorough method development and validation. A rigorous cross-validation, as outlined in the workflow, is paramount to ensure data integrity and comparability when employing different analytical techniques for the analysis of this compound.

References

In Vitro Validation of Molindone's Antagonism of 5-HT2B Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of Molindone's antagonism of the 5-hydroxytryptamine 2B (5-HT2B) receptor with alternative antagonists. Experimental data from various assays are presented to support the evaluation, along with detailed methodologies for key experiments to facilitate reproducibility and further investigation.

Comparative Analysis of 5-HT2B Receptor Antagonists

The following table summarizes the in vitro pharmacological data for this compound and a selection of alternative 5-HT2B receptor antagonists. The data is compiled from various radioligand binding and functional assays, providing a quantitative basis for comparing their potency and activity.

CompoundAssay TypeSpeciesCell Line/TissueRadioligandParameterValueReference
This compound Radioligand BindingHuman--IC50410 nM[1]
RS-127445 Radioligand BindingHumanCHO-K1[3H]-5-HTpKi9.5[2]
Functional (Inositol Phosphate)HumanHEK-293-pIC5010.4[2][3]
SB 204741 Radioligand BindingHuman--pKi7.1[4]
Functional (Rat Stomach Fundus)RatStomach Fundus-pA27.95[5]
PRX-08066 Radioligand BindingHuman--Ki3.4 nM
Functional (Thymidine Incorporation)HumanCHO-IC503 nM
Functional (MAPK Activation)Human--IC5012 nM
AM-1030 Radioligand BindingHuman--Ki330 nM[2]
EGIS-7625 Radioligand BindingHuman--pKi9.0
Terguride Functional (Porcine Pulmonary Artery)PorcinePulmonary Artery-pA28.87[6]
Compound 15 Functional (Cell-based)---IC5027.3 nM[7]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the 5-HT2B receptor signaling pathway and a typical in vitro validation workflow.

G 5-HT2B Receptor Signaling Pathway 5-HT 5-HT 5-HT2B Receptor 5-HT2B Receptor 5-HT->5-HT2B Receptor Binds to Gq/11 Gq/11 5-HT2B Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces PKC Activation PKC Activation DAG->PKC Activation Activates Cellular Response Cellular Response Ca2+ Release->Cellular Response PKC Activation->Cellular Response

Diagram 1: 5-HT2B Receptor Signaling Pathway

G In Vitro Antagonist Validation Workflow cluster_0 Assay Preparation cluster_1 Binding Assay cluster_2 Functional Assay cluster_3 Data Analysis Cell Culture Cell Culture Membrane Preparation Membrane Preparation Cell Culture->Membrane Preparation Compound Addition Compound Addition Cell Culture->Compound Addition Incubation Incubation Membrane Preparation->Incubation Reagent Preparation Reagent Preparation Reagent Preparation->Incubation Reagent Preparation->Compound Addition Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Curve Fitting Curve Fitting Scintillation Counting->Curve Fitting Signal Detection Signal Detection Compound Addition->Signal Detection Signal Detection->Curve Fitting Parameter Calculation Parameter Calculation Curve Fitting->Parameter Calculation Comparison Comparison Parameter Calculation->Comparison

Diagram 2: In Vitro Antagonist Validation Workflow

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the 5-HT2B receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT2B receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4)

  • Radioligand (e.g., [3H]-LSD or [3H]-5-HT)

  • Non-specific binding control (e.g., 10 µM serotonin)

  • Test compounds (e.g., this compound and alternatives)

  • 96-well microplates

  • Scintillation fluid and counter

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture cells to 80-90% confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add a high concentration of an unlabeled ligand (e.g., 10 µM serotonin).

    • Add the membrane preparation to each well to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Quantification:

    • Place the filter mats in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Inositol (B14025) Phosphate (IP) Accumulation Assay (HTRF)

This functional assay measures the ability of a compound to inhibit the agonist-induced production of inositol monophosphate (IP1), a downstream product of 5-HT2B receptor activation.

Materials:

  • Cells stably expressing the human 5-HT2B receptor

  • Cell culture medium

  • Stimulation buffer (containing LiCl to inhibit IP1 degradation)

  • 5-HT2B receptor agonist (e.g., serotonin)

  • Test compounds

  • HTRF IP-One assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate conjugate)

  • HTRF-compatible microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well or 384-well plate and culture overnight.

  • Compound Treatment:

    • Remove the culture medium and add stimulation buffer containing varying concentrations of the antagonist (test compound).

    • Incubate for a defined period.

    • Add the 5-HT2B agonist at a concentration that elicits a submaximal response (e.g., EC80).

    • Incubate to allow for IP1 accumulation.

  • Cell Lysis and HTRF Reaction:

    • Add the lysis buffer containing the HTRF reagents (IP1-d2 and anti-IP1 cryptate) to each well.

    • Incubate at room temperature to allow for the competitive binding reaction to occur.

  • Signal Detection:

    • Measure the HTRF signal (ratio of acceptor to donor emission) using a compatible plate reader.

  • Data Analysis:

    • The HTRF signal is inversely proportional to the amount of IP1 produced.

    • Plot the HTRF ratio against the logarithm of the antagonist concentration.

    • Determine the IC50 value for the inhibition of agonist-stimulated IP1 production.

Calcium Mobilization Assay (FLIPR)

This functional assay measures the ability of a compound to inhibit the agonist-induced increase in intracellular calcium concentration, another downstream event of 5-HT2B receptor activation.

Materials:

  • Cells stably expressing the human 5-HT2B receptor

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • 5-HT2B receptor agonist

  • Test compounds

  • Fluorometric Imaging Plate Reader (FLIPR) or similar instrument

Procedure:

  • Cell Plating and Dye Loading:

    • Plate cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

    • Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer.

    • Incubate to allow for dye uptake and de-esterification.

  • Compound Addition and Signal Measurement:

    • Place the cell plate in the FLIPR instrument.

    • The instrument will add the test compounds (antagonists) at various concentrations to the wells.

    • After a short incubation period, the instrument will add the agonist.

    • The fluorescence intensity is monitored in real-time before and after the addition of the agonist.

  • Data Analysis:

    • The increase in fluorescence intensity upon agonist addition reflects the increase in intracellular calcium.

    • Calculate the antagonist's inhibitory effect by comparing the agonist-induced calcium response in the presence and absence of the antagonist.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.

References

A Head-to-Head Comparison of Molindone and Clozapine in Preclinical Animal Models of Psychosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antipsychotic agents molindone and clozapine (B1669256), based on their performance in established animal models of psychosis. Due to the limited availability of direct head-to-head studies, this comparison synthesizes data from individual studies to offer insights into their respective pharmacological profiles. The guide focuses on receptor binding affinities and performance in key behavioral paradigms, including the conditioned avoidance response and antagonism of dopamine (B1211576) agonist-induced behaviors.

Overview of this compound and Clozapine

This compound is a typical antipsychotic of the dihydroindolone class, historically used in the treatment of schizophrenia. Its primary mechanism of action is believed to be antagonism of the dopamine D2 receptor. Clozapine, conversely, is the prototypical atypical antipsychotic, distinguished by its broad receptor binding profile and superior efficacy in treatment-resistant schizophrenia, albeit with a significant risk of side effects like agranulocytosis.[1] Clozapine's complex pharmacology, which includes potent effects on serotonergic, adrenergic, and muscarinic receptors in addition to dopaminergic systems, is thought to underlie its unique clinical profile.[1]

Receptor Binding Affinity Profiles

The interaction of antipsychotics with various neurotransmitter receptors is fundamental to their therapeutic effects and side-effect profiles. The following table summarizes the in vitro receptor binding affinities (Ki, in nM) for this compound and clozapine across a range of relevant receptors. A lower Ki value indicates a higher binding affinity.

ReceptorThis compound (Ki, nM)Clozapine (Ki, nM)
Dopamine D21.1 - 10120 - 250
Dopamine D128085
Dopamine D4219 - 21
Serotonin 5-HT2A1605 - 20
Serotonin 5-HT1A>1000160
Serotonin 5-HT2C18010
Adrenergic α11407
Muscarinic M1>10001.9
Histamine H113001.1

Data compiled from various sources. Ki values can vary between studies based on experimental conditions.

This data highlights the classical difference between typical and atypical antipsychotics. This compound displays a high affinity for the D2 receptor, with significantly lower affinity for other receptors. Clozapine, in contrast, shows a lower affinity for the D2 receptor but a high affinity for a wide range of other receptors, including D4, 5-HT2A, 5-HT2C, α1, M1, and H1 receptors. This multi-receptor action is a hallmark of its "atypical" profile.

Signaling Pathway Diagram

The diagram below illustrates the primary signaling pathways implicated in psychosis and targeted by this compound and clozapine.

G cluster_0 Mesolimbic Pathway cluster_1 Mesocortical Pathway cluster_2 Serotonergic Pathway VTA VTA NAc Nucleus Accumbens VTA->NAc Dopamine Psychosis Positive Symptoms (Psychosis) NAc->Psychosis Hyperactivity VTA2 VTA PFC Prefrontal Cortex VTA2->PFC Dopamine Raphe Raphe Nuclei PFC2 Prefrontal Cortex Raphe->PFC2 Serotonin This compound This compound This compound->NAc D2 Antagonism Clozapine Clozapine Clozapine->NAc D2/D4 Antagonism Clozapine->PFC2 5-HT2A Antagonism

Caption: Key neurotransmitter pathways in psychosis and the primary receptor targets of this compound and Clozapine.

Behavioral Models of Psychosis: Head-to-Head Comparison

Conditioned Avoidance Response (CAR)

The CAR test is a classic predictive model for antipsychotic efficacy. In this paradigm, an animal learns to avoid an aversive stimulus (e.g., footshock) by responding to a preceding conditioned stimulus (e.g., a tone or light). Effective antipsychotics selectively suppress this conditioned avoidance response at doses that do not impair the animal's ability to escape the aversive stimulus once it is present.

DrugSpeciesDoses TestedEffect on CARReference
This compound RatNot specifiedSuppression of CAR[2]
Clozapine Rat1.25 - 10 mg/kgDose-dependent decrease in successful avoidance[3]
Mouse2.5 - 5 mg/kgDecrease in avoidances at 5 mg/kg[4]

Experimental Protocol: Conditioned Avoidance Response (Rat)

  • Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock. A light or a tone serves as the conditioned stimulus (CS).

  • Procedure: A trial begins with the presentation of the CS. If the rat moves to the other compartment during the CS presentation (typically within 10 seconds), the CS is terminated, and no shock is delivered (an avoidance response). If the rat fails to move during the CS, a mild footshock (the unconditioned stimulus, US) is delivered through the grid floor. The rat can terminate the shock by moving to the other compartment (an escape response).

  • Drug Administration: Clozapine (or vehicle) is administered intraperitoneally (i.p.) or subcutaneously (s.c.) at specified times before the test session.

  • Data Analysis: The primary measures are the number of avoidance responses, escape responses, and escape failures. A significant decrease in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.[5][6]

Antagonism of Dopamine Agonist-Induced Behaviors

This model assesses the ability of an antipsychotic to block the behavioral effects of dopamine agonists like apomorphine (B128758) or amphetamine, which induce stereotyped behaviors (e.g., sniffing, gnawing, licking) and hyperlocomotion in rodents. These behaviors are thought to model the positive symptoms of psychosis, which are associated with dopamine hyperactivity.

DrugSpeciesDopamine AgonistDoses Tested (Antagonist)EffectReference
This compound RatApomorphineNot specifiedAntagonism of stereotyped behavior[7]
Clozapine RatApomorphine3 - 100 mg/kg p.o. (in reserpinized rats)Dose-related blockade of stereotypy[8]
RatApomorphine6.42 mg/kg (ED50)Blockade of hyperlocomotion[9]

Experimental Protocol: Apomorphine-Induced Stereotypy (Rat)

  • Apparatus: A standard observation cage.

  • Procedure: Rats are habituated to the observation cages. They are then pre-treated with the antipsychotic drug (or vehicle) at a specified time before being challenged with a subcutaneous injection of apomorphine (e.g., 0.5 - 5 mg/kg).

  • Behavioral Scoring: Immediately after apomorphine administration, stereotyped behaviors are observed and scored by a trained observer, typically at regular intervals for a period of 60-90 minutes. A common rating scale might be: 0 = asleep or stationary; 1 = active; 2 = predominantly active with bursts of stereotyped sniffing; 3 = continuous stereotyped sniffing, periodic gnawing; 4 = continuous gnawing or licking.

  • Data Analysis: The primary measure is the stereotypy score. A significant reduction in the stereotypy score in the drug-treated group compared to the vehicle-treated group indicates antipsychotic-like activity.[9][10]

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

PPI is a measure of sensorimotor gating, a pre-attentive filtering process that is deficient in patients with schizophrenia. In this paradigm, a weak sensory stimulus (the prepulse) presented shortly before a strong, startle-inducing stimulus (the pulse) normally inhibits the startle response. Deficits in PPI can be induced in animals by dopamine agonists or NMDA antagonists, and antipsychotics are tested for their ability to restore normal PPI.

  • This compound: While this compound's D2 antagonist properties suggest it would be effective in this model, specific quantitative, dose-response data from publicly accessible literature is scarce.

  • Clozapine: Clozapine has been extensively studied in PPI models and has been shown to be effective in reversing deficits induced by various pharmacological challenges. For instance, in rats, clozapine can reverse PPI deficits induced by the NMDA antagonist dizocilpine (B47880) (MK-801) at doses of 1.25 and 2.5 mg/kg.

Experimental Protocol: Prepulse Inhibition (Rodent)

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.

  • Procedure: The animal is placed in the chamber and allowed to acclimatize. The test session consists of various trial types presented in a pseudorandom order: pulse-alone trials (a loud burst of white noise, e.g., 120 dB), prepulse-plus-pulse trials (the loud pulse is preceded by a weaker acoustic stimulus, e.g., 70-85 dB), and no-stimulus trials (background noise only).

  • Drug Administration: The test drug (e.g., clozapine) and a PPI-disrupting agent (e.g., apomorphine or dizocilpine) are administered at specified times before the session.

  • Data Analysis: PPI is calculated as a percentage reduction in the startle response on prepulse-plus-pulse trials compared to pulse-alone trials: (%PPI) = 100 - [(startle amplitude on prepulse-plus-pulse trial / startle amplitude on pulse-alone trial) x 100]. A restoration of %PPI in drug-treated animals compared to vehicle-treated animals with a disrupted PPI indicates antipsychotic potential.[11]

Workflow for a Typical Preclinical Antipsychotic Drug Comparison

G start Hypothesis: Compare Efficacy of This compound vs. Clozapine receptor_binding In Vitro Receptor Binding Assays (Ki) start->receptor_binding animal_models Select Animal Models of Psychosis start->animal_models data_collection Data Collection & Quantitative Analysis receptor_binding->data_collection car_model Conditioned Avoidance Response (CAR) animal_models->car_model da_model Dopamine Agonist Induced Behavior animal_models->da_model ppi_model Prepulse Inhibition (PPI) animal_models->ppi_model car_model->data_collection da_model->data_collection ppi_model->data_collection comparison Head-to-Head Comparison of Data data_collection->comparison conclusion Draw Conclusions on Comparative Efficacy & Profile comparison->conclusion

Caption: A generalized workflow for the preclinical comparison of two antipsychotic compounds.

Summary and Conclusion

Based on the available preclinical data, this compound and clozapine exhibit distinct pharmacological profiles that align with their classification as typical and atypical antipsychotics, respectively.

  • This compound demonstrates a classic profile of a potent D2 antagonist. Its efficacy in animal models, such as the suppression of conditioned avoidance responses and antagonism of apomorphine-induced stereotypy, is consistent with this mechanism.[2][7] The lack of readily available, detailed quantitative data in models like PPI limits a more granular comparison with newer agents.

  • Clozapine shows a more complex mechanism of action, with a broad receptor-binding profile that includes high affinity for multiple serotonin, dopamine, and other receptors.[1] Its ability to robustly reverse deficits in CAR and PPI models, often in paradigms where typical antipsychotics are less effective, underscores its unique "atypical" properties.[3][4]

References

Replicating Published Findings on Molindone's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Molindone's mechanism of action against other common antipsychotic drugs. It is designed to assist researchers in replicating and expanding upon published findings by offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Introduction to this compound

This compound is an antipsychotic medication, structurally distinct from phenothiazines and butyrophenones, used in the management of schizophrenia.[1][2] Its primary mechanism of action is thought to be the blockade of dopamine (B1211576) D2 receptors in the brain's limbic system.[3][4][5][6] While often classified as a "typical" or first-generation antipsychotic, some studies suggest it may possess atypical properties.[1][7][8] A unique characteristic of this compound is its association with weight loss, in contrast to the weight gain often seen with other antipsychotics.[7][8][9]

Comparative Receptor Binding Profiles

The therapeutic effects and side-effect profiles of antipsychotic drugs are largely determined by their affinity for various neurotransmitter receptors. This compound's primary target is the dopamine D2 receptor. The following table compares the binding affinities (Ki, in nM) of this compound and other selected antipsychotics for the dopamine D2 and serotonin (B10506) 5-HT2A receptors. A lower Ki value indicates a higher binding affinity.

DrugClassDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)D2/5-HT2A Ratio
This compound Typical/Atypical84 - 140[10]~14,000[10]~0.006 - 0.01
Haloperidol Typical0.89 - 1.55[3][11]72.0[11]~0.012 - 0.02
Risperidone Atypical3.13 - 3.3[3][12]0.16[3]~19.6 - 20.6
Olanzapine Atypical11[12]4[13]~2.75
Quetiapine Atypical160 - 380[12]640~0.25 - 0.59
Aripiprazole Atypical (D2 Partial Agonist)0.34[8]3.4[8]~0.1

Signaling Pathways and Experimental Workflow

To understand the functional consequences of receptor binding, it is essential to visualize the downstream signaling pathways and the experimental workflows used to study them.

Dopamine D2 Receptor Antagonism Pathway

This compound, like other typical antipsychotics, is believed to exert its primary therapeutic effect by blocking the D2 receptor, thereby reducing excessive dopaminergic activity in the mesolimbic pathway, which is associated with the positive symptoms of schizophrenia.

G cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Release D2R D2 Receptor Dopamine_cleft->D2R Binds G_protein Gαi/o D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Response Reduced Neuronal Excitability PKA->Response This compound This compound This compound->D2R Blocks G cluster_invitro In Vitro Assays cluster_invivo In Vivo Models binding Radioligand Binding Assay (Determine Ki) functional Functional Assay (e.g., GTPγS) (Determine EC50/IC50, Agonist/Antagonist) binding->functional behavior Behavioral Models (e.g., Amphetamine-induced Hyperlocomotion) functional->behavior side_effects Side Effect Models (e.g., Catalepsy for EPS) behavior->side_effects evaluation Data Analysis & Mechanism Elucidation side_effects->evaluation start Compound (e.g., this compound) start->binding

References

Unraveling the Efficacy of Molindone: A Comparative Analysis of the Parent Drug and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the pharmacological activity of Molindone reveals that the parent drug, and not its primary metabolites, is the main driver of its antipsychotic effects. This guide provides a comprehensive comparison of this compound and its metabolites, offering valuable insights for researchers, scientists, and drug development professionals in the field of neuropsychopharmacology.

This compound, an antipsychotic medication, undergoes extensive metabolism in the body, resulting in at least 36 identified metabolites.[1] A crucial question for understanding its overall therapeutic action is whether these metabolites contribute to its efficacy or present distinct pharmacological activities. This comparison guide synthesizes available data to clarify the roles of this compound and its key metabolites.

Core Antipsychotic Activity Resides with the Parent Compound

The primary mechanism of action for this compound's antipsychotic effect is the antagonism of dopamine (B1211576) D2 receptors.[1] In vitro studies have demonstrated that this compound is a potent antagonist of both D2S and D2L dopamine receptors, as well as the serotonin (B10506) 5-HT2B receptor.[2] In contrast, the major human metabolites, designated as P1-2 and P3-2, have been found to be largely inactive at these key receptors.[2]

One study reported that binding assays showed no affinity for the P1-2 metabolite at the tested dopamine and serotonin receptors.[2] The P3-2 metabolite showed a slight antagonistic effect on the 5-HT2B receptor, but only at very high concentrations (greater than 10 µM), with a functional assay demonstrating an effect only at 100 µM.[2] This suggests that under typical physiological concentrations, these major metabolites do not significantly contribute to the direct antipsychotic or serotonergic effects of this compound.

Quantitative Comparison of Receptor Antagonism

The following table summarizes the available quantitative data on the antagonist activity of this compound at key receptors implicated in its therapeutic action.

CompoundReceptorAssay TypeIC50 (µM)
This compound D2SRadioligand Binding0.0363[2]
D2LRadioligand Binding0.0505[2]
5-HT2BRadioligand Binding0.0808[2]
D2S[35S]GTPγS Functional Assay0.0844[2]
D2L[35S]GTPγS Functional Assay0.11[2]
5-HT2BPhosphoinositide Hydrolysis0.41[2]
Metabolite P1-2 Dopamine & Serotonin ReceptorsBinding AssaysNo binding affinity reported[2]
Metabolite P3-2 5-HT2BBinding AssaySlight antagonist effect > 10 µM[2]
5-HT2BPhosphoinositide HydrolysisAntagonist effect at 100 µM[2]

A Twist in the Tale: Metabolite-Driven MAO-A Inhibition

While the primary metabolites appear to be inactive at dopamine and serotonin receptors, evidence suggests that a different pharmacological activity resides with at least one metabolite. Studies have shown that a metabolite of this compound is responsible for the irreversible inhibition of monoamine oxidase A (MAO-A).[3][4] This effect is not associated with the parent drug, which only shows weak, reversible MAO inhibition at very high concentrations.[5]

This MAO-A inhibition is thought to be devoid of neuroleptic activity and may contribute to some of the antidepressant-like effects observed with this compound in animal studies.[3][4] The specific metabolite responsible for this MAO-A inhibition has not yet been definitively identified in the reviewed literature, and quantitative data on its inhibitory potency (e.g., IC50 or Ki value) is not available.

Signaling Pathways and Experimental Workflow

To visualize the key concepts discussed, the following diagrams illustrate the dopamine signaling pathway targeted by this compound, the metabolic fate of the drug, and a typical experimental workflow for assessing receptor binding.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds Signal Signal Transduction D2R->Signal Activates Response Antipsychotic Effect Signal->Response This compound This compound This compound->D2R Blocks

Figure 1: Dopamine D2 Receptor Antagonism by this compound.

This compound This compound (Parent Drug) Metabolism Hepatic Metabolism (e.g., CYP450) This compound->Metabolism Metabolites Inactive Metabolites (e.g., P1-2, P3-2) Metabolism->Metabolites MAOA_Metabolite MAO-A Inhibiting Metabolite Metabolism->MAOA_Metabolite Excretion Excretion Metabolites->Excretion MAOA_Metabolite->Excretion

Figure 2: Metabolic Pathway of this compound.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (e.g., Cell Membranes) Incubation Incubation Receptor->Incubation Radioligand Radioligand (e.g., [3H]spiperone) Radioligand->Incubation Test_Compound Test Compound (this compound or Metabolite) Test_Compound->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Binding_Curve Generate Binding Curve Counting->Binding_Curve IC50_Ki Calculate IC50 & Ki Binding_Curve->IC50_Ki

Figure 3: Radioligand Competition Binding Assay Workflow.

Experimental Protocols

Radioligand Competition Binding Assay for Dopamine D2 Receptors

This protocol is adapted from established methods for determining the affinity of a compound for the dopamine D2 receptor using [3H]spiperone as the radioligand.[6][7]

  • Membrane Preparation:

    • Prepare crude membranes from cells stably expressing the human dopamine D2 receptor (e.g., HEK-293 cells).

    • Homogenize cells in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin).

    • Centrifuge the homogenate and resuspend the pellet in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • Perform the assay in a 96-well plate with a total volume of 200-800 µL.

    • To each well, add the membrane preparation, a fixed concentration of [3H]spiperone (typically at or near its Kd value), and varying concentrations of the test compound (this compound or its metabolites).

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of a known D2 antagonist (e.g., 2 µM (+)-butaclamol).

    • Incubate the plate for 60 minutes at 30°C with gentle agitation.

  • Filtration and Counting:

    • Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphoinositide Hydrolysis Functional Assay for 5-HT2B Receptors

This protocol outlines a method to assess the functional antagonist activity of compounds at the 5-HT2B receptor, which is coupled to the Gq protein and stimulates phosphoinositide hydrolysis.[2]

  • Cell Culture and Labeling:

    • Culture cells stably expressing the human 5-HT2B receptor (e.g., CHO-K1 cells) in appropriate media.

    • Metabolically label the cells by incubating them with [3H]myo-inositol for 18-24 hours to allow for its incorporation into the phosphoinositide pool.

  • Assay Procedure:

    • Wash the labeled cells with an inositol-free buffer.

    • Pre-incubate the cells with varying concentrations of the test compound (this compound or its metabolites) or vehicle.

    • Stimulate the cells with a known 5-HT2B agonist (e.g., serotonin) at a concentration that elicits a submaximal response.

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Extraction and Quantification of Inositol (B14025) Phosphates:

    • Terminate the reaction by adding a solution like ice-cold 0.5 M perchloric acid.

    • Neutralize the cell lysates and separate the total inositol phosphates from free inositol using anion-exchange chromatography (e.g., Dowex columns).

    • Elute the inositol phosphates and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [3H]inositol phosphate (B84403) accumulation against the concentration of the test compound.

    • Determine the IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced response.

Conclusion

The available evidence strongly indicates that the antipsychotic efficacy of this compound is primarily mediated by the parent drug's antagonist activity at dopamine D2 and serotonin 5-HT2B receptors. Its major metabolites, P1-2 and P3-2, appear to be pharmacologically inactive at these key targets. However, a distinct pharmacological profile emerges for at least one unidentified metabolite, which acts as an irreversible inhibitor of MAO-A. This finding may explain some of the secondary pharmacological effects of this compound and warrants further investigation to identify the responsible metabolite and characterize its potency. For drug development professionals, this highlights the importance of a thorough evaluation of metabolite pharmacology to fully understand a drug's complete clinical profile.

References

Comparative study of Molindone's effects on different dopamine receptor subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinities of Molindone and other commonly prescribed antipsychotic medications for the five dopamine (B1211576) receptor subtypes (D1, D2, D3, D4, and D5). The data presented is intended to offer an objective overview to inform research and drug development efforts in the field of neuropsychopharmacology. All quantitative data is summarized in tabular format for ease of comparison, and detailed experimental methodologies for the cited assays are provided.

Dopamine Receptor Binding Affinities: A Comparative Table

The following table summarizes the in vitro binding affinities (Ki, nanomolar) of this compound and a selection of first and second-generation antipsychotics for each of the five dopamine receptor subtypes. A lower Ki value indicates a higher binding affinity. It is important to note that for this compound, some available data is presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro. While not identical to Ki, IC50 values provide a valuable measure of potency.

DrugD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)D5 (Ki, nM)
This compound 3200 - 8300 (IC50)84 - 140 (IC50)3200 - 8300 (IC50)No Data3200 - 8300 (IC50)
Haloperidol 2401.45 - 2.840.77.3No Data
Clozapine 290 - 540130 - 1804201.6 - 20No Data
Olanzapine No Data11No DataNo DataNo Data
Risperidone 2403.2No Data7.3No Data
Aripiprazole Low Affinity0.34High AffinityModerate AffinityLow Affinity
Ziprasidone No Data2.7 - 6No DataNo DataNo Data
Quetiapine 990380No Data2020No Data

Understanding the Significance of Receptor Affinities

This compound, a typical antipsychotic, demonstrates a primary mechanism of action as an antagonist of the dopamine D2 receptor.[1][2] Its binding affinity is most pronounced at the D2 subtype, with significantly lower affinity for D1, D3, and D5 receptors. This profile is characteristic of many first-generation antipsychotics and is linked to their efficacy in treating the positive symptoms of schizophrenia. The comparative data highlights the varied receptor binding profiles among different antipsychotic agents, which contributes to their distinct clinical effects and side-effect profiles. For instance, atypical antipsychotics often exhibit a broader range of affinities for other receptors, including serotonin (B10506) receptors, which is thought to contribute to their efficacy against negative symptoms and a lower incidence of extrapyramidal side effects.

Experimental Protocols

The binding affinity data presented in this guide is primarily derived from two key experimental techniques: radioligand binding assays and functional assays such as cAMP assays.

Radioligand Binding Assay

This technique is a fundamental method used to quantify the interaction between a ligand (in this case, an antipsychotic drug) and a receptor. The general protocol involves:

  • Membrane Preparation: Cells or tissues expressing the dopamine receptor subtype of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.

  • Incubation: The prepared membranes are incubated with a radiolabeled ligand (a molecule that binds to the receptor and emits a radioactive signal) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through filtration.

  • Detection: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

cAMP Functional Assay

Functional assays measure the biological response of a cell upon receptor activation or inhibition. For dopamine receptors, which are G protein-coupled receptors (GPCRs), changes in the intracellular second messenger cyclic adenosine (B11128) monophosphate (cAMP) are often measured.

  • Cell Culture: Cells engineered to express a specific dopamine receptor subtype are cultured.

  • Stimulation: The cells are treated with an agonist that stimulates the dopamine receptor, leading to a change in intracellular cAMP levels (D1-like receptors typically increase cAMP, while D2-like receptors decrease it).

  • Antagonist Treatment: In parallel experiments, cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) before the addition of the agonist.

  • cAMP Measurement: The intracellular cAMP levels are quantified using various methods, such as enzyme-linked immunosorbent assay (ELISA) or fluorescence-based biosensors.

  • Data Analysis: The ability of the antagonist to block the agonist-induced change in cAMP levels is measured, and the concentration that produces 50% of the maximal inhibition (IC50) is determined.

Visualizing Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the dopamine signaling pathway and a typical experimental workflow for a radioligand binding assay.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D1_like D1/D5 Receptors Dopamine->D1_like D2_like D2/D3/D4 Receptors Dopamine->D2_like AC_stim Adenylyl Cyclase (Stimulated) D1_like->AC_stim Gs AC_inhib Adenylyl Cyclase (Inhibited) D2_like->AC_inhib Gi cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inc ↑ PKA Activity cAMP_inc->PKA_inc PKA_dec ↓ PKA Activity cAMP_dec->PKA_dec Cellular_Response_Stim Excitatory Cellular Response PKA_inc->Cellular_Response_Stim Cellular_Response_Inhib Inhibitory Cellular Response PKA_dec->Cellular_Response_Inhib This compound This compound This compound->D2_like Antagonist G cluster_workflow Radioligand Binding Assay Workflow A 1. Membrane Preparation (Isolate receptors) B 2. Incubation (Radioligand + Test Drug) A->B C 3. Filtration (Separate bound/unbound) B->C D 4. Scintillation Counting (Measure radioactivity) C->D E 5. Data Analysis (Calculate IC50 and Ki) D->E

References

Assessing the Reproducibility of Molindone's Effects in Behavioral Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Molindone's performance in key behavioral assays alongside other commonly used antipsychotic medications. This document summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to aid in the objective assessment of this compound's reproducibility and pharmacological profile.

Executive Summary

This compound is a dihydroindolone derivative antipsychotic agent that has demonstrated a pharmacological profile indicative of neuroleptic activity. Its primary mechanism of action is believed to be the antagonism of dopamine (B1211576) D2 receptors, with additional activity at serotonin (B10506) 5-HT2B receptors. This guide assesses the reproducibility of this compound's effects by comparing its performance in standard preclinical behavioral assays—the Conditioned Avoidance Response (CAR) and Prepulse Inhibition (PPI)—with that of typical and atypical antipsychotics, including Haloperidol, Risperidone (B510), Olanzapine (B1677200), and Clozapine (B1669256). While direct comparative preclinical data for this compound in these specific assays is limited in publicly available literature, this guide compiles the existing data for the comparator drugs to establish a framework for evaluating this compound's potential relative efficacy and reproducibility.

Receptor Binding Affinity

The interaction of an antipsychotic drug with various neurotransmitter receptors underpins its therapeutic effects and side-effect profile. The following table summarizes the in vitro binding affinities (Ki or IC50 values in nM) of this compound and comparator antipsychotics for the Dopamine D2, Serotonin 5-HT2A, and Serotonin 5-HT2B receptors. Lower values indicate higher binding affinity.

DrugDopamine D2 (Ki/IC50, nM)Serotonin 5-HT2A (Ki, nM)Serotonin 5-HT2B (Ki/IC50, nM)
This compound 0.14 (IC50, D2S)[1][2]-0.41 (IC50)[1][2]
Haloperidol ~1120[3]-
Risperidone 3.2[4]0.2[4]21.4 (pKi 7.67)[2]
Olanzapine 11-31[5]4[5]-
Clozapine 160[3]5.4[3]~31.6 (pA2 7.50)[6]

Behavioral Assays: Performance Comparison

Conditioned Avoidance Response (CAR)
DrugConditioned Avoidance Response (ED50, mg/kg)
This compound Data Not Available
Haloperidol Data Not Available
Risperidone Data Not Available
Olanzapine 4.7 (p.o.)[1]
Clozapine Data Not Available
Prepulse Inhibition (PPI) of the Startle Response

PPI is a measure of sensorimotor gating, a neurological process that is often deficient in individuals with schizophrenia. This assay assesses the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus. The effect of this compound on PPI has not been extensively reported in comparative preclinical studies. The following table summarizes the observed effects of comparator drugs on PPI.

DrugEffect on Prepulse Inhibition (PPI)
This compound Data Not Available
Haloperidol Dose-dependently increases PPI in mice (0.1-0.2 mg/kg threshold).[7]
Risperidone Increases PPI in mice (0.4 mg/kg).[7] In humans, risperidone treatment did not significantly differ from healthy controls in PPI.[9]
Olanzapine Restores MK-801-induced PPI deficits in rats (2.5 and 5 mg/kg).[10] In humans, olanzapine significantly improved PPI from Week 4 to Week 8.[8]
Clozapine Increases PPI in mice (2 mg/kg).[7] In humans with low baseline PPI, clozapine significantly increased PPI levels.[11]

Experimental Protocols

To ensure the reproducibility of findings, detailed experimental protocols are crucial. Below are generalized methodologies for the key behavioral assays cited.

Conditioned Avoidance Response (CAR) Protocol
  • Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild foot shock, and equipped with a conditioned stimulus (e.g., light or tone).

  • Acquisition Training: A rodent is placed in the shuttle box. A conditioned stimulus (CS), such as a light or tone, is presented for a set duration (e.g., 10 seconds), followed by the presentation of an unconditioned stimulus (US), a mild foot shock (e.g., 0.5 mA), through the grid floor. The shock is terminated when the animal crosses to the other side of the shuttle box (escape response). If the animal crosses to the other side during the CS presentation, before the onset of the shock, it is recorded as an avoidance response, and both the CS and US are terminated.

  • Drug Testing: Once the animals have reached a stable baseline of avoidance responding (e.g., >80% avoidance), they are administered the test compound (e.g., this compound or a comparator drug) or vehicle at a specified time before the test session. The number of avoidance responses, escape responses, and escape failures are recorded. A selective suppression of avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.

Prepulse Inhibition (PPI) of the Startle Response Protocol
  • Apparatus: A startle chamber equipped with a load cell platform to measure the whole-body startle response of a rodent. The chamber should also have a speaker to deliver acoustic stimuli.

  • Acclimation: The animal is placed in the startle chamber and allowed to acclimate for a brief period with background white noise.

  • Test Session: The session consists of a series of trials presented in a pseudorandom order:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.

    • Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 70-90 dB) is presented a short time (e.g., 30-120 ms) before the strong pulse.

    • No-stimulus trials: Only background noise is presented to measure baseline movement.

  • Data Analysis: The startle amplitude is recorded for each trial. The percentage of PPI is calculated for each prepulse intensity using the formula: %PPI = 100 - [(startle amplitude on prepulse + pulse trial) / (startle amplitude on pulse-alone trial)] x 100.

Signaling Pathways and Experimental Workflow

To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided in Graphviz DOT language.

Molindone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Signal_Transduction Signal Transduction Cascade D2R->Signal_Transduction Activates HT2BR Serotonin 5-HT2B Receptor HT2BR->Signal_Transduction Antipsychotic_Effect Antipsychotic Effect Signal_Transduction->Antipsychotic_Effect This compound This compound This compound->D2R Antagonizes This compound->HT2BR Antagonizes

This compound's primary signaling pathway antagonism.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_behavioral_testing Behavioral Testing cluster_data_analysis Data Analysis Animal_Acclimation Animal Acclimation Group_Assignment Random Group Assignment Animal_Acclimation->Group_Assignment Vehicle Vehicle Control Group_Assignment->Vehicle This compound This compound Group_Assignment->this compound Comparators Comparator Drugs (Haloperidol, Risperidone, etc.) Group_Assignment->Comparators CAR Conditioned Avoidance Response (CAR) Vehicle->CAR PPI Prepulse Inhibition (PPI) Vehicle->PPI This compound->CAR This compound->PPI Comparators->CAR Comparators->PPI Data_Collection Data Collection (% Avoidance, % PPI) CAR->Data_Collection PPI->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Results Results Interpretation & Comparison Statistical_Analysis->Results

General experimental workflow for behavioral assays.

Conclusion

The reproducibility of this compound's effects in behavioral assays is a critical factor for its consideration in research and drug development. Based on its receptor binding profile, particularly its antagonism of D2 and 5-HT2B receptors, this compound is expected to exhibit efficacy in preclinical models of antipsychotic activity. However, the lack of publicly available, direct comparative data in standardized behavioral assays like the Conditioned Avoidance Response and Prepulse Inhibition makes a definitive assessment of its reproducibility relative to other antipsychotics challenging. The data and protocols provided in this guide offer a framework for conducting such comparative studies, which are essential for fully characterizing the behavioral pharmacology of this compound and establishing its potential as a reproducible research tool and therapeutic agent. Further head-to-head preclinical studies are warranted to generate the quantitative data needed for a complete comparative analysis.

References

Benchmarking Molindone's Potency Against Novel Antipsychotic Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of the traditional antipsychotic molindone against a selection of novel antipsychotic candidates. The information is intended to assist researchers and drug development professionals in evaluating the evolving landscape of antipsychotic therapies. This document summarizes key quantitative data, details common experimental protocols for potency assessment, and visualizes relevant biological pathways and workflows.

Data Presentation: Comparative Receptor Affinity

The following table summarizes the in vitro receptor binding affinities (Ki in nM) of this compound and several novel antipsychotic candidates. Lower Ki values indicate higher binding affinity. This data provides a quantitative measure of the potency of these compounds at various neurochemical targets implicated in the pathophysiology of schizophrenia and other psychotic disorders.

CompoundD₂ (Ki, nM)5-HT₂ₐ (Ki, nM)5-HT₁ₐ (Ki, nM)Other Notable Affinities (Ki, nM)
This compound 84 - 140 (IC₅₀)[1]14,000 (IC₅₀)[1]No significant affinity[1]5-HT₂B (410, IC₅₀)[1]
Lumateperone (B1672687) 19.2 - 32[1][2]0.52 - 10[1][2]-D₁ (20-78), D₄ (39.7-104), SERT (16-33)[1][2]
Brilaroxazine 0.37 (D₂)[2]3.7[2]High Affinity (Partial Agonist)[3][4]D₃ (3.7), D₄ (6.0), 5-HT₂B, 5-HT₇[2][3]
Ulotaront No significant affinity[5]No significant affinity[5]280 (Agonist)[5]TAAR1 (140, EC₅₀ - Agonist)[5]
Xanomeline (in KarXT) No significant affinity[6][7]Antagonist[8]Agonist[8]M₁/M₄ Muscarinic Agonist[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to determine the potency of antipsychotic candidates.

Radioligand Receptor Binding Assay (e.g., for Dopamine (B1211576) D₂ Receptor)

This in vitro assay quantifies the affinity of a test compound for a specific receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the dopamine D₂ receptor.

  • Materials:

    • Cell membranes prepared from a cell line stably expressing the human dopamine D₂ receptor.

    • Radioligand, e.g., [³H]-Spiperone, a high-affinity D₂ antagonist.

    • Test compound (e.g., this compound, novel candidate) at various concentrations.

    • Non-specific binding control (e.g., a high concentration of a known D₂ antagonist like haloperidol).

    • Assay buffer (e.g., Tris-HCl buffer with physiological salts).

    • 96-well filter plates.

    • Scintillation counter.

  • Procedure:

    • In each well of a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific binding control.

    • Incubate the plates to allow the binding to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration through the filter plates, followed by washing with cold assay buffer.

    • Allow the filters to dry, and then add scintillation fluid to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

In Vitro Functional Assay (e.g., for Serotonin (B10506) 5-HT₂ₐ Receptor)

This assay measures the ability of a compound to either activate (agonist) or block (antagonist) the function of a receptor.

  • Objective: To determine the functional potency (e.g., EC₅₀ for agonists, IC₅₀ for antagonists) of a test compound at the serotonin 5-HT₂ₐ receptor.

  • Materials:

    • A cell line stably expressing the human 5-HT₂ₐ receptor and a reporter system (e.g., a calcium-sensitive fluorescent dye or a system measuring inositol (B14025) phosphate (B84403) accumulation).

    • Test compound at various concentrations.

    • A known 5-HT₂ₐ receptor agonist (e.g., serotonin) for antagonist assays.

    • Cell culture medium and assay buffer.

    • A microplate reader capable of measuring fluorescence or luminescence.

  • Procedure (for Antagonist Activity):

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Load the cells with a calcium-sensitive fluorescent dye (if applicable).

    • Add varying concentrations of the test compound to the wells and incubate.

    • Add a fixed concentration of a 5-HT₂ₐ agonist (that elicits a submaximal response) to all wells.

    • Measure the change in fluorescence or other reporter signal using a microplate reader.

  • Data Analysis:

    • Plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve.

Mandatory Visualizations

Signaling Pathways

Antipsychotic_Signaling_Pathways cluster_dopamine Dopamine D₂ Receptor Pathway cluster_serotonin Serotonin 5-HT₂ₐ Receptor Pathway Dopamine Dopamine D2R D₂ Receptor Dopamine->D2R Gi Gαi D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Effector Cellular Response (e.g., reduced neuronal excitability) PKA->Effector This compound This compound This compound->D2R Novel_Antagonists Novel D₂ Antagonists Novel_Antagonists->D2R Serotonin Serotonin HT2AR 5-HT₂ₐ Receptor Serotonin->HT2AR Gq Gαq HT2AR->Gq PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 PKC ↑ PKC IP3_DAG->PKC Effector2 Cellular Response (e.g., neuronal excitation) Ca2->Effector2 PKC->Effector2 Novel_Antagonists2 Novel 5-HT₂ₐ Antagonists Novel_Antagonists2->HT2AR

Caption: Key signaling pathways for Dopamine D₂ and Serotonin 5-HT₂ₐ receptors.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Potency Assessment cluster_invivo In Vivo Efficacy & Safety (Conceptual Next Steps) A Compound Synthesis (this compound & Novel Candidates) B Receptor Binding Assays (e.g., D₂, 5-HT₂ₐ, etc.) A->B D Functional Assays (Agonist/Antagonist activity) A->D C Determine Ki values B->C F Data Analysis & Comparison C->F E Determine EC₅₀/IC₅₀ values D->E E->F G Animal Models of Psychosis (e.g., amphetamine-induced hyperlocomotion) F->G Promising Candidates H Behavioral Assessments G->H I Side Effect Profiling (e.g., catalepsy for EPS) G->I J Lead Candidate Selection H->J I->J

Caption: A generalized workflow for benchmarking antipsychotic candidates.

Logical Relationships

Logical_Relationships cluster_novel Novel Antipsychotic Candidates cluster_mechanisms Primary Mechanisms of Action This compound This compound (Traditional Antipsychotic) D2_Antagonism Dopamine D₂ Receptor Antagonism This compound->D2_Antagonism Lumateperone Lumateperone Lumateperone->D2_Antagonism Serotonin_Modulation Serotonin Receptor (5-HT₂ₐ/₁ₐ) Modulation Lumateperone->Serotonin_Modulation Brilaroxazine Brilaroxazine Brilaroxazine->D2_Antagonism Brilaroxazine->Serotonin_Modulation Ulotaront Ulotaront Ulotaront->Serotonin_Modulation TAAR1_Agonism TAAR1 Agonism Ulotaront->TAAR1_Agonism KarXT KarXT Muscarinic_Agonism Muscarinic (M₁/M₄) Receptor Agonism KarXT->Muscarinic_Agonism

Caption: Mechanisms of action for this compound and novel antipsychotics.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Molindone

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe and compliant disposal of Molindone, ensuring the protection of personnel and the environment.

I. Understanding the Regulatory Framework

The disposal of this compound, as with all pharmaceutical waste, is governed by a multi-tiered regulatory framework. It is imperative to adhere to all applicable local, regional, and national regulations. In the United States, key regulatory bodies include the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA), with state-level regulations often imposing more stringent requirements.[1][2]

Key Regulatory Considerations:

  • Resource Conservation and Recovery Act (RCRA): The EPA, under RCRA, regulates the management of hazardous waste, which may include certain pharmaceuticals.[1][2]

  • State and Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) department or your local waste management authority to ensure compliance with specific regional requirements.[3]

  • Institutional Policies: Your organization will have specific protocols for waste management that must be followed.

II. Pre-Disposal Handling and Storage

Proper handling and storage of this compound awaiting disposal are crucial to maintain a safe laboratory environment.

  • Storage: Store this compound that is designated for disposal in a securely locked area to prevent unauthorized access.[3][4][5] The container should be tightly closed and stored in a cool, dark place away from incompatible materials such as oxidizing agents.[3][5]

  • Labeling: Clearly label the waste container with the identity of the chemical ("this compound Waste") and appropriate hazard warnings.

  • Personal Protective Equipment (PPE): When handling this compound for disposal, always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3]

III. Step-by-Step Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed and authorized waste management company.[5]

Procedure 1: Professional Waste Management Service

  • Contact Your EHS Department: Initiate the disposal process by contacting your institution's Environmental Health and Safety (EHS) department. They will have established procedures and contracts with certified hazardous waste disposal companies.

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS department or the waste disposal company.

  • Package for Disposal: Package the this compound waste according to the specifications provided by the waste management company. This typically involves placing it in a designated, leak-proof container.

  • Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and the waste disposal contractor.

  • Scheduled Pickup: Arrange for a scheduled pickup of the waste by the certified disposal company.

Procedure 2: In-House Disposal (For small quantities, if permitted and no take-back program is available)

In the absence of a pharmaceutical take-back program or a professional waste disposal service for small residual amounts, the following procedure, adapted from FDA guidelines for household pharmaceutical disposal, can be considered as a last resort and only if permitted by your local regulations and institutional policies.[6]

  • Do Not Crush: Do not crush the this compound tablets or capsules.[6]

  • Mix with Undesirable Substance: Mix the this compound with an unpalatable substance such as used coffee grounds, dirt, or cat litter.[6][7][8][9] This step makes the drug less appealing to children and pets and unrecognizable to anyone who might go through the trash.[9]

  • Seal in a Container: Place the mixture in a sealable plastic bag or other container to prevent leakage.[6][7][8]

  • Dispose of in Trash: Throw the sealed container in the trash.[6][7]

  • De-identify Original Container: Before recycling or disposing of the original empty container, scratch out all personal or identifying information from the prescription label.[6][8]

Important Note: Flushing this compound down the toilet or drain is not recommended unless specifically instructed by the product labeling, as this can lead to water contamination.[8]

IV. Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Secure the Area: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity and restrict access.

  • Wear Appropriate PPE: Before cleaning the spill, don the appropriate personal protective equipment, including respiratory protection if dust is generated.

  • Contain the Spill: For solid this compound, carefully sweep the material to avoid creating dust and place it into a sealed container.[5]

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, should be disposed of as hazardous waste through your institution's EHS department.[10]

V. This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

MolindoneDisposalWorkflow start This compound Waste Identified check_take_back Is a Pharmaceutical Take-Back Program Available? start->check_take_back use_take_back Utilize Take-Back Program check_take_back->use_take_back Yes check_ehs Consult Institutional EHS Department check_take_back->check_ehs No end Disposal Complete use_take_back->end professional_disposal Arrange for Professional Waste Disposal check_ehs->professional_disposal Yes in_house_option Is In-House Disposal of Small Quantities Permitted? check_ehs->in_house_option No professional_disposal->end in_house_option->professional_disposal No mix_and_trash Mix with Unpalatable Substance and Dispose in Trash in_house_option->mix_and_trash Yes mix_and_trash->end

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Handling of Molindone for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of Molindone in a research environment. Adherence to these procedures is vital for ensuring personnel safety and regulatory compliance. This compound Hydrochloride is classified as acutely toxic if swallowed and requires careful management throughout its lifecycle in the laboratory.[1][2]

Key Safety Information
  • Hazard Classification: Acute Toxicity (Oral), Category 3.[2]

  • Signal Word: Danger.[1][2]

  • Hazard Statement: H301 - Toxic if swallowed.[1][2]

  • General Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[1][2][3] Hands should be washed thoroughly after handling the substance.[1][2][4]

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary control measure to prevent exposure during the handling of this compound. The following equipment is mandatory.

PPE CategoryItemSpecification and Use
Eye & Face Protection Safety GogglesChemical splash-resistant goggles with side protection are required.[5]
Face ShieldMust be worn in addition to goggles when there is a significant risk of splashing.[5][6]
Hand Protection Chemically Resistant GlovesNitrile rubber gloves are a suitable option. Double gloving is recommended.[5][7]
Body Protection Laboratory CoatRequired to prevent skin contact. Should have a solid front and long sleeves.[5]
Disposable GownA disposable gown made of a protective material like polyethylene-coated polypropylene (B1209903) should be worn over the lab coat.
Respiratory Protection NIOSH-approved RespiratorA fit-tested N95 or higher respirator is required if engineering controls are not available or if dust may be generated.[5][7] Work should preferably be conducted within a chemical fume hood.[5]

Operational and Disposal Plan

A systematic approach to handling and disposal is essential to minimize risk and environmental impact.

Experimental Workflow for Handling this compound

Molindone_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Management A 1. Conduct Risk Assessment B 2. Prepare Engineering Controls (Fume Hood, Ventilated Enclosure) A->B C 3. Don Required PPE (Gloves, Gown, Goggles, Respirator) B->C D 4. Weigh Solid this compound (Inside Ventilated Enclosure) C->D Proceed to Handling E 5. Perform Experimental Procedures (Inside Fume Hood) D->E F 6. Decontaminate Work Surfaces E->F Proceed to Cleanup G 7. Segregate Waste F->G H 8. Doff PPE Correctly G->H J 10. Package & Label Waste (Hazardous Pharmaceutical Waste) G->J Proceed to Disposal I 9. Wash Hands Thoroughly H->I K 11. Store Waste in Designated Area J->K L 12. Arrange for Licensed Disposal (Incineration) K->L

Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.

Procedural Guidance

1. Engineering Controls:

  • Always handle solid this compound within a chemical fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.[5]

  • Ensure a safety shower and eye wash station are readily accessible.[4]

2. Storage:

  • Store this compound in a tightly closed container in a cool, dark, and locked-up area.[2]

  • Storage temperatures noted by suppliers range from 2-30°C to -20°C; refer to the specific product insert for accurate storage conditions.[4]

  • Store away from incompatible materials such as oxidizing agents.[2]

3. Spill Management:

  • Minor Spill: For a solid spill, carefully sweep or use a damp cloth to collect the material.[4][5] Avoid actions that generate dust. Place the collected material into a suitable, labeled container for disposal.[5]

  • Major Spill: Evacuate non-essential personnel from the area.[8] Cleanup should only be performed by trained personnel wearing appropriate PPE.[8]

4. First Aid:

  • If Swallowed: Immediately call a poison control center or doctor.[1][2] Rinse the mouth with water.[2][4]

  • Skin Contact: Remove contaminated clothing immediately.[1] Rinse the affected area with plenty of soapy water.[4]

  • Eye Contact: Flush eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[2][4]

  • Inhalation: Move the person to fresh air.[4]

5. Disposal Plan:

  • Waste Classification: All this compound waste, including purely unused or expired product and contaminated materials (e.g., gloves, weigh boats, paper towels), should be managed as hazardous pharmaceutical waste.

  • Containerization: Segregate waste into designated, clearly labeled, leak-proof containers.[9][10]

  • Final Disposal: Do not dispose of this compound down the drain or in regular trash.[1][9] The required method of disposal is through a licensed waste management company, typically via incineration, to ensure complete destruction.[2][9]

  • Empty Containers: Original containers must be triple-rinsed with a suitable solvent. The first rinsate must be collected as chemical waste. After cleaning and drying, the label should be obliterated before disposing of the container in regular trash or recycling.

Quantitative Toxicological Data

The following data has been compiled from safety data sheets. This information underscores the acute toxicity of this compound.

Data PointValueSpeciesRouteReference
LD50 261 mg/kgRatOral[1]
LD50 243 mg/kgMouseIntraperitoneal[1]
TDLo 2,500 µg/kgHumanOral[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Molindone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Molindone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.